molecular formula C21H21O11+ B1252498 Cyanidin 5-O-glucoside

Cyanidin 5-O-glucoside

Cat. No.: B1252498
M. Wt: 449.4 g/mol
InChI Key: PWORRIQTGXEXBH-GQUPQBGVSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Cyanidin 5-O-glucoside is an anthocyanin, a class of water-soluble flavonoid pigments responsible for the red, purple, and blue colors in many fruits, vegetables, and flowers . As a natural compound, it is of significant research interest due to the broad biological activities demonstrated by cyanidin derivatives, which include potent antioxidant, anti-inflammatory, and potential anticancer properties . While specific mechanistic studies on Cyanidin 5-O-glucoside are limited, research on structurally similar compounds like Cyanidin-3-O-glucoside (C3G) provides strong insights into its potential research value. These mechanisms may include activation of key cellular signaling pathways such as AMP-activated protein kinase (AMPK), which plays a central role in energy metabolism and can lead to the suppression of hepatic gluconeogenesis . Furthermore, cyanidin derivatives have been shown to induce cellular senescence and apoptosis in cancer cells, such as hepatocarcinoma and lung carcinoma models, by modulating markers like p21, p53, and caspases . They can also interact with and disrupt the structure of lipid membranes, which is a crucial mechanism for understanding their bioavailability and biological effects . This product is presented as a high-purity standard for use in biochemical research. It is ideal for investigating the stability, bioavailability, and health-promoting effects of anthocyanins in model systems, and for exploring its potential role in metabolic and cellular health. The compound is for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H21O11+

Molecular Weight

449.4 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-3,7-dihydroxychromenylium-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C21H20O11/c22-7-16-17(27)18(28)19(29)21(32-16)31-15-5-9(23)4-14-10(15)6-13(26)20(30-14)8-1-2-11(24)12(25)3-8/h1-6,16-19,21-22,27-29H,7H2,(H3-,23,24,25,26)/p+1/t16-,17-,18+,19-,21-/m1/s1

InChI Key

PWORRIQTGXEXBH-GQUPQBGVSA-O

Isomeric SMILES

C1=CC(=C(C=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

Biosynthesis and Analytical Characterization of Cyanidin 5-O-Glucoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyanidin 5-O-glucoside is a highly significant anthocyanin derivative responsible for the red, purple, and blue pigmentation in various plant tissues. Beyond its ecological role in pollinator attraction and UV protection, it holds substantial value in drug development due to its potent antioxidant and anti-inflammatory properties. As an application scientist, understanding the exact enzymatic cascade that produces this molecule—and the rigorous analytical methodologies required to quantify it—is paramount. This whitepaper deconstructs the biosynthetic pathway of cyanidin 5-O-glucoside, details the regulatory mechanisms governing its production, and establishes a self-validating experimental protocol for its extraction and LC-MS/MS quantification.

The Biosynthetic Architecture

The biosynthesis of cyanidin 5-O-glucoside is a tightly regulated, multi-step enzymatic process that branches from the general phenylpropanoid pathway into the highly specific flavonoid and anthocyanin pathways[1][2].

The Phenylpropanoid and Early Flavonoid Pathways

The cascade initiates with the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL). Subsequent hydroxylation and ligation by cinnamate 4-hydroxylase (C4H) and 4-coumarate-CoA ligase (4CL) yield p-coumaroyl-CoA[1][3]. The committed step to flavonoid biosynthesis is catalyzed by chalcone synthase (CHS), a type III polyketide synthase that condenses p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone[2][3]. Chalcone isomerase (CHI) then drives the stereospecific cyclization of this intermediate to form the colorless flavanone, naringenin[3][4].

The Late Flavonoid Pathway and Aglycone Formation

Naringenin is hydroxylated at the C3 position by flavanone 3-hydroxylase (F3H) to produce dihydrokaempferol. To route the pathway toward cyanidin derivatives, flavonoid 3'-hydroxylase (F3'H) adds a hydroxyl group to the B-ring, yielding dihydroquercetin[1][4]. Dihydroflavonol 4-reductase (DFR) subsequently reduces dihydroquercetin to leucocyanidin, which is then oxidized by anthocyanidin synthase (ANS, also known as LDOX) to form the unstable aglycone, cyanidin[1][5].

The Critical Glycosylation Event (5-O-Glycosyltransferase)

Cyanidin in its aglycone form is highly unstable and potentially autotoxic if left to accumulate in the cytosol. Glycosylation is the definitive step that confers structural stability, increases aqueous solubility, and acts as a molecular tag for transport into the acidic vacuole[6]. While 3-O-glycosylation is ubiquitous, specific UDP-glucose:anthocyanin 5-O-glucosyltransferases (5GTs)—such as UGT75C1 in Arabidopsis or Fh5GT3/7 in Freesia hybrida—catalyze the transfer of a glucose moiety from UDP-glucose directly to the C5 hydroxyl group of cyanidin, yielding cyanidin 5-O-glucoside[5][7].

Biosynthesis Phe L-Phenylalanine PAL_C4H PAL, C4H, 4CL Phe->PAL_C4H Cou p-Coumaroyl-CoA CHS CHS Cou->CHS NarC Naringenin Chalcone CHI CHI NarC->CHI Nar Naringenin F3H F3H Nar->F3H DHK Dihydrokaempferol F3pH F3'H DHK->F3pH DHQ Dihydroquercetin DFR DFR DHQ->DFR Lcyan Leucocyanidin ANS ANS / LDOX Lcyan->ANS Cyan Cyanidin (Aglycone) UGT5 5-O-Glycosyltransferase Cyan->UGT5 Cy5G Cyanidin 5-O-glucoside PAL_C4H->Cou CHS->NarC CHI->Nar F3H->DHK F3pH->DHQ DFR->Lcyan ANS->Cyan UGT5->Cy5G

Fig 1. Enzymatic cascade from L-Phenylalanine to Cyanidin 5-O-glucoside.

Transcriptional Regulation: The MBW Complex

The structural genes outlined above do not operate in a vacuum. Their spatial and temporal expression is tightly controlled by the MBW ternary complex, comprising MYB transcription factors, bHLH (basic helix-loop-helix) proteins, and WD40 repeat proteins[5][7].

  • Causality in Experimental Design: When engineering plant models or cell cultures to overproduce cyanidin 5-O-glucoside, simply upregulating structural genes (like CHS or 5GT) often leads to bottlenecks. Co-transfection with specific MYB regulators (e.g., PAP1/MYB75 in Arabidopsis) is required to globally upregulate the entire pathway and ensure sufficient precursor flux[4][7].

Experimental Methodologies: Self-Validating Extraction and Quantification

To accurately quantify cyanidin 5-O-glucoside, researchers must overcome the molecule's susceptibility to photo-oxidation, thermal degradation, and pH-dependent structural shifts. The following protocol is designed as a self-validating system , utilizing internal standards and matrix-matched controls to ensure absolute data integrity[8].

Step-by-Step Extraction Protocol
  • Tissue Disruption: Flash-freeze plant tissue in liquid nitrogen and lyophilize. Crush a 3.0 g sample using a mixer mill with zirconia beads for 1.5 min at 30 Hz.

    • Causality: Zirconia beads provide the high-shear mechanical disruption necessary to break rigid plant cell walls without generating excessive heat that would degrade thermolabile anthocyanins[8].

  • Solvent Extraction: Extract 100 mg of the homogenized powder with 1.0 mL of 70% methanol containing 0.1 mg/L lidocaine.

    • Causality: 70% methanol effectively precipitates proteins while providing sufficient polarity to extract hydrophilic glycosides. Lidocaine acts as a non-endogenous internal standard, allowing for the normalization of extraction losses and MS ion suppression, rendering the extraction self-validating[8].

  • Incubation: Rotate the mixture at 4°C in the dark for 12 hours.

    • Causality: Anthocyanins rapidly degrade under UV light and ambient heat; dark/cold incubation preserves the structural integrity of the C5-glycosidic bond.

  • Clarification: Centrifuge at 10,000 × g for 10 minutes and filter the supernatant through a 0.22 µm PTFE membrane prior to injection.

UHPLC-MS/MS Analytical Workflow

Separation is achieved using a C18 column (e.g., Waters ACQUITY UPLC HSS T3, 1.8 µm).

  • Mobile Phase A: Ultra-pure water + 0.04% acetic acid.

  • Mobile Phase B: Acetonitrile + 0.04% acetic acid.

  • Causality: Cyanidin 5-O-glucoside exists as a stable, colored flavylium cation only at low pH. The 0.04% acetic acid ensures the molecule remains protonated during chromatography, preventing peak tailing and ensuring reproducible retention times[8].

Workflow N1 Tissue Lyophilization & Milling N2 70% MeOH Extraction (+ Lidocaine Std) N1->N2 N3 Dark Incubation (4°C, 12h) N2->N3 N4 Centrifugation & 0.22µm Filtration N3->N4 N5 UHPLC Separation (Acidified C18) N4->N5 N6 ESI-MS/MS (MRM) Quantification N5->N6

Fig 2. Self-validating extraction and UHPLC-MS/MS quantification workflow for cyanidin derivatives.

Data Presentation: MS/MS Quantitative Parameters

Detection is performed in Electrospray Ionization (ESI) positive mode using Multiple Reaction Monitoring (MRM). The transition from the precursor ion to the stable cyanidin aglycone product ion (m/z 287.1) is the primary diagnostic marker for quantification.

Table 1: Standardized MS/MS Parameters for Cyanidin Derivatives

Target AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Collision Energy (eV)Role in Assay
Cyanidin (Aglycone) 287.1137.035Pathway Intermediate
Cyanidin 5-O-glucoside 449.1287.125Primary Target
Cyanidin 3,5-O-diglucoside 611.2287.130Downstream Metabolite
Lidocaine 235.286.120Internal Standard[8]

Note: The cleavage of the 5-O-linked glucose moiety results in a neutral loss of 162 Da, yielding the highly stable m/z 287.1 aglycone fragment. Tracking this specific transition ensures high-fidelity quantification free from isobaric interference.

References

  • Transcript profiling of structural genes involved in cyanidin-based anthocyanin biosynthesis between purple and non-purple carrot (Daucus carota L.) cultivars reveals distinct patterns. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFLldNtuPjimgysXvfo_zfAi0ehVZD8Knba43O-eL6718BxMvUHdUpXjFBDBqd_xYfLHYAfTgNho1f0LgKmT0r9KdAUh6w9am-K3dnXHg9xs8JJQHWSDlMcoSBN6PyxMwaubRHLJChmm6TTRw=]
  • Biosynthesis and Metabolic Engineering of Anthocyanins in Arabidopsis thaliana. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETSRV8oATxJ5w7EryBV-9SWZ9QyTANiGzsa-zsjvhVvbJ4lsYv4LDpFsP465lClevMg-C3HJdIyAXHyAdGFYJL4yT3fF6PzLL9GBT2wVavVgq27uvbAvl7DxXxuIcQtAhq3Fy2cybKCBvva3I=]
  • Functional Characterization of 5-O-Glycosyltranferase Transforming 3-O Anthocyanins into 3,5-O Anthocyanins in Freesia hybrida. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuQJ3e9zkotxJqbgLW1AnHp3UfPvp_MrAO6JZPu2DrSF9bOWfm2imAO_jRGizu7T5Ld_QC7ak2T6uEfSqsWBA2lKyuVNbIQL6UxGa9HbHZ4ZzFjP_rJeQyXCPBWXFVls8Mr5k54M3bW_AGrmp9]
  • Functional and Structural Investigation of Chalcone Synthases Based on Integrated Metabolomics and Transcriptome Analysis on Flavonoids and Anthocyanins Biosynthesis of the Fern Cyclosorus parasiticus. frontiersin.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwmn5Eprx4uMpGt5xaa0a_RoVSRNyD-uryZOobgLBtNK5tlYkclVRMEa2wRjjO-o_R3MP28OG3Fql6eUv6bGhX1c6gP5-_6uf8kryzsyP3spAjba_Qq_fBVqAWEMSL7PWNaA-EK-9abtWaZbSumuXwiOhSb9QSWUVbIOz6pAIlBJTmJb6y_1HOtyr-QlX0lauRGNJF]
  • An integrated metabolome and transcriptome analysis of the Hibiscus syriacus L. petals reveal the molecular mechanisms of anthocyanin accumulation. frontiersin.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGb4HcoF0_Saj_adOhIDWpjhsSO8kw0P1jeKvUPF3ue59ZaZngpDbU0JgAiOnGYH89uotw3UGOL2U4k880VE3mo7u1KAhjTYcwACZRKbgV2x4w3K6WZ0O3qiWg2uZi_wQLf58_885A6OfK_NGk_7R8GfeiZ3_1jrv4T4HKwn6D-k6FXTxomxTb9hTWoHECEH3k=]
  • Cloned genes and genetic regulation of anthocyanin biosynthesis in maize, a comparative review. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1qt9LbaNNGQIc_xGXK3ExEH0ul8eBhORNivdBGlQi0d_L4czneG-iyk93hbfGDDjsd3srLpu-r4n0O5-plKfChDTcrwOX0hS3KGpGG7iNfdqlPc6vGUaOQ0Wm4cyheFgfikYkOvY9aIXm44rr]
  • Biosynthetic Pathway of Proanthocyanidins in Major Cash Crops. mdpi.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUwKe_Sv5ATu3Cee2pTuqW05PlOax2ftZdpr9zidG6NsPb1oX_6hPrcpYczhCupiKJaSCi85oSDguqnQyV9O4Sugx6ITOOBNcduEvFMvqLq3zrP85UjuIDUkyq8Wtro2jjXaA=]
  • Regulation of Fig (Ficus carica L.) Fruit Color: Metabolomic and Transcriptomic Analyses of the Flavonoid Biosynthetic Pathway. frontiersin.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEF6zgsxyR0qYzISj3AILX3OH8Gr8vvhKWUkT1BPQbGLVroqYlD_Xo0--XqzmyeH4c9_zDal6DbdmG7jGl4Xs3LbUIkDaclhHCx3plnxun_kInjdty3CDd21H1BbFBM6zZtatuSFlsdFmU64DcZpkarVzyGlCPXGZXElw0KbX2nacjMTz4DBnXypX-3Q8tJG9aJG0w=]

Sources

Cyanidin 5-O-Glucoside in Pomology and Pharmacognosy: A Technical Whitepaper on Biosynthesis, Distribution, and Analytical Isolation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyanidin 5-O-glucoside (C5G) is a highly specialized anthocyanin glycoside that plays a critical role in plant pigmentation, structural stability, and human pharmacognosy. Unlike the ubiquitous cyanidin 3-O-glucoside, glycosylation at the C5 position of the aglycone's A-ring is a targeted metabolic event. For researchers and drug development professionals, understanding the natural distribution, biosynthetic causality, and precise analytical isolation of C5G is essential for leveraging its potent antioxidant properties and developing stable, natural pH-sensitive colorants.

Mechanistic Biology: The Causality of 5-O-Glycosylation

Anthocyanidins (the aglycone core of anthocyanins) are inherently unstable in aqueous environments due to the highly reactive nature of their flavylium cation[1]. To prevent hydration into colorless carbinol pseudobases or degradation into phenolic acids, plants utilize uridine diphosphate (UDP)-dependent glycosyltransferases (UGTs) to attach stabilizing sugar moieties[2].

The biochemical logic of glycosylation follows a specific spatial and energetic sequence. Glycosylation typically occurs first at the C3 hydroxyl group of the C-ring due to lower steric hindrance and higher nucleophilicity, forming compounds like cyanidin 3-O-glucoside[1]. However, specific enzymes—such as UGT75C1 in Arabidopsis, Fh5GTs in Freesia hybrida, and UDP-glycosyltransferase 75D1 in Ficus carica—specifically target the C5 position on the A-ring[1][3][4].

The addition of a glucose moiety at the C5 position alters the electronic conjugation of the molecule. This modification often induces a bathochromic shift (resulting in a darker, bluer hue) and serves as a critical intermediate step toward the formation of the highly stable cyanidin 3,5-O-diglucoside[3][4].

Pathway Phenyl Phenylalanine Chalcone Naringenin Chalcone Phenyl->Chalcone CHS Cyanidin Cyanidin (Aglycone) Chalcone->Cyanidin CHI / F3H / DFR / ANS Cy3G Cyanidin 3-O-glucoside Cyanidin->Cy3G 3GT Cy5G Cyanidin 5-O-glucoside Cyanidin->Cy5G 5GT Cy35G Cyanidin 3,5-O-diglucoside Cy3G->Cy35G 5GT Cy5G->Cy35G 3GT

Enzymatic biosynthesis pathway of Cyanidin 5-O-glucoside and its derivatives.

Natural Distribution in Fruits and Botanicals

While many fruits synthesize basic anthocyanins, cyanidin 5-O-glucoside is a specialized metabolite with a narrower botanical distribution. It is prominently found in the Vaccinium genus and acts as a key driver of intense pigmentation in specific fruit peels[4][5][6].

Table 1: Quantitative and Qualitative Distribution of Cyanidin 5-O-glucoside

Plant Source (Common Name)Scientific NameTissue TypeAnthocyanin Profile Context
Bilberry Vaccinium myrtillusFruitCo-occurs with cyanidin 3,5-O-diglucoside; part of a complex profile of >35 identified anthocyanin glycosides[5].
Common Fig Ficus carica L.Peel (Purple mutant)High accumulation during the mature stage; directly linked to the upregulation of UDP-glycosyltransferase 75D1[4].
Rambutan Nephelium lappaceumPeelIdentified via LC-HRMS; acts as a highly effective pH-sensitive dye alongside delphinidin 3-O-glucoside[6].

Self-Validating Analytical Workflow for Extraction and LC-MS/MS

The extraction of cyanidin 5-O-glucoside requires strict control of pH and temperature. At physiological pH, anthocyanins rapidly degrade or shift to colorless forms. The following protocol integrates self-validating quality control mechanisms to ensure high-fidelity data acquisition and prevent artifact formation during sample prep[4][7].

Protocol S1 1. Lyophilization & Milling (Liquid N2, < -80°C) S2 2. Acidified Extraction (1% HCl in 80% MeOH) S1->S2 S3 3. Sonication & Centrifugation (10,000g, 4°C, 10 min) S2->S3 S4 4. Solid-Phase Extraction (Sephadex LH-20 Resin) S3->S4 S5 5. UHPLC-ESI-MS/MS (MRM Mode, Positive Ion) S4->S5

Standardized extraction and LC-MS/MS analytical workflow for anthocyanins.

Step-by-Step Methodology

Phase 1: Tissue Preparation and Extraction

  • Cryogenic Milling: Flash-freeze fruit peel/tissue in liquid nitrogen and lyophilize to complete dryness. Causality: Removing water halts hydrolytic degradation, while extreme cold denatures endogenous polyphenol oxidases (PPOs) that would otherwise oxidize cyanidin into brown quinones.

  • Acidified Solvent Extraction: Add 20 mL of 1% HCl in 80% Methanol to 0.5 g of lyophilized powder[7]. Causality: The low pH (pH < 2.0) forces the anthocyanin equilibrium entirely into the stable, red flavylium cation form, which is essential for downstream positive-ion mass spectrometry.

  • Internal Standardization (Self-Validation): Spike the extraction solvent with an internal standard (e.g., caffeine at 0.05 μg/g or lidocaine at 0.1 mg/L)[4][7]. This validates extraction efficiency and normalizes matrix-induced ion suppression during MS analysis.

  • Sonication & Clarification: Sonicate the mixture in an ultrasonic bath at 25°C for 1 hour, followed by centrifugation at 10,000 × g for 10 minutes at 4°C[7].

Phase 2: Purification and Analysis 5. Solid-Phase Extraction (SPE): Pass the supernatant through a Sephadex LH-20 chromatography column[6]. Causality: This size-exclusion/adsorption resin effectively separates the target anthocyanins from bulk sugars and organic acids, concentrating the C5G fraction. 6. UHPLC-ESI-MS/MS Analysis:

  • Column: Inject 5 μL onto a C18 or PFP column (e.g., 2.1 mm × 100 mm, 1.8 μm) maintained at 40°C[4][7].

  • Mobile Phases: Use ultra-pure water with 0.04%–1% formic/acetic acid (Phase A) and acetonitrile with 0.04%–1% formic/acetic acid (Phase B)[4][7].

  • Detection: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the precursor ion for C5G (m/z 449) and its primary fragment (m/z 287), which corresponds to the loss of the glucose moiety (162 Da) leaving the cyanidin aglycone[6].

  • Quality Control (QC) Pooling (Self-Validation): Prepare a pooled QC sample by blending equal aliquots of all biological replicates. Inject this QC sample every 10 runs to monitor the stability of the analytical conditions and correct for instrumental signal drift[4].

Pharmacological Potential and Industrial Applications

Beyond its biological role in plant defense and pollinator attraction, cyanidin 5-O-glucoside is gaining traction in industrial applications. Because 5-O-glycosylation alters the pKa of the anthocyanin, extracts rich in C5G (such as those from Rambutan peels) demonstrate distinct hyperchromic and bathochromic shifts when exposed to varying pH levels. When co-pigmented with compounds like gallic acid, C5G-rich extracts exhibit enhanced stability against thermal and photolytic degradation, making them prime candidates for the development of intelligent, pH-sensitive food packaging and natural pharmaceutical excipients[6].

References

  • Plant secondary metabolites: flavonoids and their glycosylation modific
  • Anthocyanins and Flavonoids of Vaccinium L. Source: benthamopen.com URL: Link
  • Biosynthesis and Metabolic Engineering of Anthocyanins in Arabidopsis thaliana Source: nih.gov URL: Link
  • Functional Characterization of 5-O-Glycosyltranferase Transforming 3-O Anthocyanins into 3,5-O Anthocyanins in Freesia hybrida Source: nih.gov URL: Link
  • Regulation of Fig (Ficus carica L.)
  • Untargeted Metabolomics Reveals Distinct Anthocyanin Profiles in Napier Grass (Pennisetum purpureum Schumach.) Cultivars Source: mdpi.com URL: Link
  • Color Enhancement of Rambutan Peel Anthocyanins Extracts using Co-Pigmentation with Gallic Acid for pH-Sensitives Dye Source: wu.ac.th URL: Link

Sources

Structural and Stereochemical Elucidation of Cyanidin 5-O-Glucoside: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyanidin 5-O-glucoside (Cy-5-Glc) is a specialized, naturally occurring anthocyanin primarily identified in specific botanical matrices such as Vaccinium myrtillus (bilberry)[1], Perilla frutescens[2], and rambutan peels[3]. While the 3-O-glycosylated derivatives of cyanidin dominate the plant kingdom, the 5-O-glycosylated variant presents unique stereochemical properties, distinct pH-dependent colorimetric shifts, and specific biosynthetic requirements. This whitepaper provides an in-depth analysis of its chemical architecture, enzymatic biosynthesis, and the rigorous analytical protocols required for its extraction and characterization.

Chemical Architecture and Stereochemistry

The structural foundation of cyanidin 5-O-glucoside is the flavylium cation (2-phenylchromenylium), a highly conjugated, electron-deficient core that dictates its optical properties.

Regiochemistry of the Aglycone

In Cy-5-Glc, the aglycone core is cyanidin (3,3',4',5,7-pentahydroxyflavylium). Unlike the ubiquitous cyanidin 3-O-glucoside, the glycosidic linkage in Cy-5-Glc is localized at the C-5 position on the A-ring[4]. This regiochemical shift significantly alters the molecule's electron delocalization. Glycosylation at C-5 introduces steric hindrance near the oxonium ion and subtly disrupts the extended π -conjugation, often resulting in a hypsochromic shift (blueshift) in its UV-Vis absorption maximum compared to its 3-O-isomer.

Stereochemical Configuration

The carbohydrate moiety is a β -D-glucopyranose ring. The precise IUPAC stereochemical designation for the molecule is (2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-3,7-dihydroxychromenylium-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol [4].

  • Chirality at the Anomeric Center: The linkage is strictly a β -O-glycosidic bond, defined by the (2S) configuration at the anomeric carbon (C-1' of the sugar), which projects the aglycone equatorially to minimize 1,3-diaxial steric clashes.

  • Pyranose Ring Conformation: The glucopyranose ring adopts the thermodynamically stable 4C1​ chair conformation, ensuring that all bulky hydroxyl groups and the hydroxymethyl group occupy equatorial positions.

Biosynthetic Logic and Enzymatic Pathways

The biosynthesis of Cy-5-Glc is governed by highly specific anthocyanin 5-O-glycosyltransferases (5GTs) . In typical plant metabolism, anthocyanidins are inherently unstable and are rapidly glycosylated at the C-3 position by 3GTs to form 3-O-glucosides[5]. However, specific enzymes, such as Fh5GT3 and Fh5GT7 isolated from Freesia hybrida, possess the catalytic capability to transfer a glucose molecule from UDP-glucose directly to the C-5 hydroxyl group of cyanidin, yielding Cy-5-Glc[5].

Biosynthesis Cyanidin Cyanidin (Aglycone) Flavylium Cation Core Enzyme 5-O-Glycosyltransferase (e.g., Fh5GT3 / Fh5GT7) Cyanidin->Enzyme Acceptor binding UDP_Glc UDP-Glucose (Sugar Donor) UDP_Glc->Enzyme Donor binding Cy5Glc Cyanidin 5-O-glucoside (m/z 449.10) Enzyme->Cy5Glc Regiospecific β-glycosylation at C-5 position Byproduct UDP (Leaving Group) Enzyme->Byproduct Release

Enzymatic biosynthesis of Cyanidin 5-O-glucoside via 5GT.

Physicochemical and Quantitative Data

Anthocyanins act as natural chemosensors due to structural modifications across pH gradients[3]. At pH 1–3, Cy-5-Glc exists as the red flavylium cation. As pH increases, deprotonation yields a purple quinoidal base, followed by hydration to a colorless carbinol pseudobase, and eventually ring-opening to a yellow chalcone[3].

Analytical ParameterValue / DescriptionReference
Chemical Formula C21​H21​O11+​ [4]
Monoisotopic Mass 449.1084 Da[4]
High-Resolution MS [M]+ m/z 449.1062[2]
MS/MS Fragment (Aglycone) m/z 287.05[2]
Stable pH Range pH 1.0 – 3.0 (Flavylium cation)[3]

Standardized Extraction and Purification Protocol

To isolate Cy-5-Glc from complex botanical matrices without inducing artifactual degradation, the following self-validating protocol must be employed.

Step-by-Step Methodology
  • Tissue Lyophilization: Freeze-dry the plant material (e.g., rambutan peels or Vaccinium berries) immediately after harvest.

    • Causality: Removal of water halts endogenous β -glucosidase and polyphenol oxidase activities, preventing enzymatic degradation of the glycosidic bond and oxidative polymerization of the aglycone.

  • Acidified Solvent Extraction: Macerate the lyophilized tissue in a 0.1% HCl in Methanol solution (v/v) at 4 °C for 12 hours in complete darkness[5].

    • Causality: Anthocyanins are highly susceptible to nucleophilic attack by water at the C-2 position. The highly acidic environment (pH < 2) forces the equilibrium toward the stable, red flavylium cation. Darkness prevents UV-catalyzed photo-oxidation.

  • Matrix Clarification: Centrifuge the crude extract at 12,000 rpm for 10 minutes at 4 °C. Filter the supernatant through a 0.22 μm PTFE membrane[5].

  • Sephadex LH-20 Chromatography: Load the filtrate onto a Sephadex LH-20 column. Wash the column with acidified ultra-pure water to elute highly polar primary metabolites (sugars, organic acids). Elute the anthocyanin fraction using acidified methanol[3].

    • Causality: Sephadex LH-20 separates compounds based on both size-exclusion and adsorption kinetics. The aromatic rings of anthocyanins interact via π−π stacking with the dextran matrix, allowing them to be retained while non-phenolic interferents are washed away.

  • Self-Validation Check: Monitor the eluate at 520 nm. A sharp, symmetrical peak indicates successful separation from co-eluting flavonols (which absorb near 350 nm).

ExtractionWorkflow Matrix Plant Matrix (Vaccinium spp.) Solvent 0.1% HCl in MeOH (4°C, 12h, Dark) Matrix->Solvent Cell Lysis Centrifuge Centrifugation (12,000 rpm, 10 min) Solvent->Centrifuge Extract Purification Sephadex LH-20 Chromatography Centrifuge->Purification Supernatant Analysis HPLC-ESI-IT-TOF-MS Detection Purification->Analysis Purified Fraction

Standardized extraction and LC-MS purification workflow.

Analytical Characterization (LC-HRMS)

Accurate identification of Cy-5-Glc relies on High-Performance Liquid Chromatography coupled with Electrospray Ionization Ion-Trap Time-of-Flight Mass Spectrometry (HPLC-ESI-IT-TOF-MS)[2].

  • Chromatographic Conditions: Utilize a C18 reverse-phase column (e.g., 250 × 4.6 mm, 5 μm) maintained at 35 °C. The mobile phase should consist of Solvent A (0.1% HCl in H2​O ) and Solvent B (Acetonitrile), employing a gradient elution profile[5].

  • Mass Spectrometry Logic: In positive ESI mode, Cy-5-Glc yields a distinct precursor ion [M]+ at m/z 449.1062[2]. Upon collision-induced dissociation (CID), the precise cleavage of the O-glycosidic bond at the C-5 position results in the neutral loss of the hexose moiety (162 Da). This generates a highly abundant product ion at m/z 287.05, corresponding to the intact cyanidin aglycone[2]. The stoichiometric ratio of the m/z 449 287 transition serves as a self-validating diagnostic signature for mono-glycosylated cyanidin derivatives.

Sources

Advanced Physicochemical Profiling and Purification of Cyanidin 5-O-Glucoside

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyanidin 5-O-glucoside (Cy5G) is a critical, transient intermediate and bioactive anthocyanin found in various plant species, including Vaccinium spp. and rambutan peel[1]. In pharmaceutical and nutraceutical development, Cy5G is highly valued for its potent antioxidant and anti-inflammatory properties[2]. However, working with Cy5G presents significant technical challenges due to its pH-dependent structural instability and its isomeric similarity to the more ubiquitous cyanidin 3-O-glucoside. This whitepaper provides a comprehensive, causality-driven guide to the physicochemical properties, biosynthetic kinetics, and self-validating purification protocols required to isolate and characterize pharmaceutical-grade Cy5G.

Structural Identity and Physicochemical Properties

Understanding the fundamental physical chemistry of Cy5G is essential for designing effective extraction and formulation strategies. Unlike 3-O-glucosides, glycosylation at the C5 position significantly alters the hydration kinetics of the molecule, increasing its susceptibility to nucleophilic attack in aqueous environments[3].

Table 1: Core Physicochemical Properties
PropertyValueAnalytical Significance
Molecular Formula C21H21O11Base composition for HRMS isotopic scoring.
Monoisotopic Mass 449.1084 DaExact mass target for TOF/Orbitrap MS[4].
Dominant MS Adduct [M+H]⁺ at m/z 450.11568Primary precursor ion in positive ESI mode[4].
Primary MS/MS Fragment m/z 287.05Represents the cyanidin aglycone after neutral loss of glucose (162 Da)[5].
UV-Vis λmax (pH 1.0) ~520 nmOptimal wavelength for diode-array detection (DAD)[6].

Biosynthetic Pathway and Enzymatic Kinetics

In planta, Cy5G is synthesized via the flavonoid modification pathway[7]. The specific addition of the glucose moiety at the C5 hydroxyl group is catalyzed by UDP-glucose:anthocyanin 5-O-glucosyltransferase (e.g., UGT75C1 in Arabidopsis thaliana)[2].

Causality in Biosynthesis: Why do plants glycosylate the C5 position? The aglycone (cyanidin) is highly unstable and hydrophobic. Glycosylation at C5 (often following or preceding C3 glycosylation) acts as a biochemical regulatory step. It increases the molecule's aqueous solubility, enabling active transport into the acidic vacuole for stable storage as a 3,5-O-diglucoside[2].

Biosynthesis Phenylalanine Phenylalanine (Precursor) Cyanidin Cyanidin Aglycone m/z 287 Phenylalanine->Cyanidin Flavonoid Biosynthesis Pathway Cy3G Cyanidin 3-O-glucoside (Major Intermediate) Cyanidin->Cy3G UGT78D2 (3-O-Glycosylation) Cy5G Cyanidin 5-O-glucoside m/z 449.1 Cyanidin->Cy5G UGT75C1 (5-O-Glycosylation) Cy35G Cyanidin 3,5-O-diglucoside (Stable Vacuolar Storage) Cy3G->Cy35G 5-O-Glycosyltransferase Cy5G->Cy35G 3-O-Glycosyltransferase

Cyanidin 5-O-glucoside biosynthetic pathway via UGT-mediated glycosylation.

pH-Dependent Structural Transformations & Co-Pigmentation

The stability of Cy5G is not static; it is a dynamic equilibrium dictated by the pH of the surrounding matrix. At highly acidic pH (< 2.0), Cy5G exists as the deeply red, fully conjugated flavylium cation . As the pH rises toward 4.0–5.0, water acts as a nucleophile, attacking the electron-deficient C2 position to form a colorless carbinol pseudobase [8].

To engineer stability in formulations, researchers utilize co-pigmentation . By introducing phenolic acids (such as ), intermolecular π-π stacking and hydrogen bonding occur[9]. The Mechanistic Result: This stacking physically shields the C2 position from nucleophilic attack, shifting the equilibrium back to the flavylium cation. This manifests as a hyperchromic effect (increased color intensity) and a bathochromic shift (shift to a longer wavelength)[6].

Table 2: pH-Dependent Structural States
pH RangeDominant Structural FormVisual ColorStability Profile
< 2.0 Flavylium CationDeep RedHigh (Optimal for extraction)
4.0 - 5.0 Carbinol PseudobaseColorlessLow (Highly prone to oxidation)
7.0 - 8.0 Quinonoidal BaseBlue/PurpleModerate
> 8.5 ChalconeYellowIrreversible chemical degradation

Self-Validating Purification and Analytical Workflows

Isolating Cy5G requires a methodology that prevents pH-induced degradation while resolving it from closely related isomers (like Cy3G). The following protocol is designed as a self-validating system, incorporating built-in quality control (QC) checkpoints.

Purification Step1 1. Acidified Ethanolic Extraction (0.1% HCl in EtOH, 4°C) Step2 2. Macroporous Resin Enrichment (Amberlite XAD-7, 70% EtOH Elution) Step1->Step2 Step3 3. Sephadex LH-20 Chromatography (Size Exclusion & Pi-Pi Stacking) Step2->Step3 Step4 4. Preparative HPLC (C18 Column, TFA/Acetonitrile Gradient) Step3->Step4 Step5 5. LC-MS/MS & NMR Validation (Isomeric Resolution & Purity >98%) Step4->Step5

Step-by-step purification workflow for isolating high-purity cyanidin 5-O-glucoside.

Protocol 1: Extraction and Chromatographic Isolation
  • Tissue Maceration: Homogenize lyophilized plant tissue in 0.1% HCl in 80% ethanol (v/v) at 4°C.

    • Causality: The low temperature minimizes thermal degradation, while the HCl maintains the pH < 2.0, locking the anthocyanin in its stable flavylium cation form.

    • QC Check: Measure the A520/A700 ratio of the crude extract. A high differential confirms the preservation of the flavylium cation[10].

  • Macroporous Resin Enrichment: Load the filtered extract onto an Amberlite XAD-7 column. Wash with deionized water to elute polar aliphatic compounds (sugars, organic acids). Elute the anthocyanin fraction with 70% ethanol.

  • Sephadex LH-20 Chromatography: Load the enriched fraction onto a Sephadex LH-20 column. Elute with a step gradient of aqueous methanol containing 0.1% formic acid.

    • Causality: LH-20 separates based on both molecular size and aromatic hydrogen bonding. Cy5G elutes distinctly from highly polymerized proanthocyanidins due to differences in steric bulk[9].

  • Preparative HPLC: Isolate the Cy5G peak using a C18 reversed-phase column. Use a mobile phase of 0.1% trifluoroacetic acid (TFA) in water (A) and acetonitrile (B).

    • Causality: TFA suppresses the ionization of residual silanol groups on the stationary phase, preventing peak tailing, while keeping the anthocyanin UV-detectable.

Protocol 2: LC-MS/MS Analytical Characterization

Because Cy5G and Cy3G share identical m/z values (449.1084 Da), mass spectrometry alone cannot differentiate them without chromatographic resolution and fragmentation analysis[5].

  • Ionization: Utilize Electrospray Ionization in positive mode (ESI+). Causality: Anthocyanins naturally exist as pre-formed cations in acidic mobile phases, making them highly responsive to positive mode ESI, yielding superior signal-to-noise ratios.

  • Precursor Ion Scan: Target the [M+H]⁺ peak at m/z 450.11[4].

  • Product Ion Scan (MS2): Apply collision energy (CE ~20-30 eV) to induce glycosidic bond cleavage.

    • QC Check: The observation of a dominant product ion at m/z 287.05 confirms the cyanidin aglycone core[5]. Isomeric differentiation is finalized by comparing the retention time against a certified Cy5G reference standard.

References

  • PubChemLite - Cyanidin 5-o-glucoside (C21H21O11) . Université du Luxembourg. URL:[Link]

  • Color Enhancement of Rambutan Peel Anthocyanins Extracts using Co-Pigmentation with Gallic Acid for pH-Sensitives Dye . Trends in Sciences (Walailak University). URL: [Link]

  • Biosynthesis and Metabolic Engineering of Anthocyanins in Arabidopsis thaliana . National Institutes of Health (PMC). URL: [Link]

  • Plant secondary metabolites: flavonoids and their glycosylation modification . Biologia plantarum (Czech Academy of Sciences). URL: [Link]

  • Network Analysis of Transcriptome and LC-MS Reveals a Possible Biosynthesis Pathway of Anthocyanins in Dendrobium officinale . SciSpace. URL:[Link]

  • Identification and Quantitation of Anthocyanins in Purple-Fleshed Sweet Potatoes Cultivated in China by UPLC-PDA and UPLC-QTOF-MS/MS . ACS Publications. URL: [Link]

Sources

A Technical Guide to the Spectral Characteristics of Cyanidin 5-O-glucoside via UV-Vis Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the spectral properties of cyanidin 5-O-glucoside, a key anthocyanin, utilizing UV-Visible (UV-Vis) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document offers a comprehensive framework for understanding and analyzing this compound, grounded in scientific principles and practical laboratory applications.

Introduction: The Significance of Cyanidin 5-O-glucoside

Cyanidin 5-O-glucoside is a naturally occurring anthocyanin, a subclass of flavonoids, responsible for the vibrant red, purple, and blue hues in many fruits, flowers, and vegetables. Beyond its role as a natural colorant, there is a growing body of research into its potential health benefits, including antioxidant and anti-inflammatory properties. The molecular structure of cyanidin 5-O-glucoside, characterized by a C21H21O11+ formula, underpins its chemical reactivity and, consequently, its biological activity.

UV-Vis spectroscopy serves as a fundamental, non-destructive analytical technique for the characterization and quantification of cyanidin 5-O-glucoside. The interaction of the molecule with ultraviolet and visible light provides a unique spectral fingerprint, which is highly sensitive to its chemical environment, particularly pH and solvent polarity. A thorough understanding of these spectral characteristics is paramount for quality control in the food and beverage industries, as well as for research into its pharmacokinetic and pharmacodynamic profiles in drug development.

Foundational Principles of the UV-Vis Spectrum of Cyanidin 5-O-glucoside

The UV-Vis absorption spectrum of cyanidin 5-O-glucoside is primarily dictated by its extended system of conjugated double bonds across the A, B, and C rings of its flavylium backbone. This conjugation facilitates the absorption of photons, leading to the excitation of π electrons to higher energy orbitals (π→π* transitions).

Typically, the spectrum of cyanidin 5-O-glucoside exhibits two main absorption bands:

  • Band I: An intense absorption band in the visible region, typically between 465-560 nm, which is responsible for the characteristic red to purple color of the compound. This band arises from electronic transitions along the B and C rings.

  • Band II: A strong absorption band in the UV region, usually around 270-280 nm, corresponding to electronic transitions within the A and C rings.

The precise wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are intrinsic properties of the molecule that are significantly modulated by its structural form and its interaction with the surrounding medium.

The Critical Influence of pH on Spectral Characteristics

The molecular structure of cyanidin 5-O-glucoside is highly dependent on the pH of the solution, leading to dramatic changes in its UV-Vis spectrum and, consequently, its color. At different pH values, it exists in a dynamic equilibrium of four main structural forms:

  • Flavylium Cation (AH+): Predominant at highly acidic pH (typically pH < 3), this form exhibits a vibrant red color with a λmax in the region of 510-530 nm.

  • Carbinol Pseudo-base (B): As the pH increases (around pH 4-6), the flavylium cation undergoes hydration to form this colorless species. This transformation leads to a significant decrease in absorbance in the visible region.

  • Quinonoidal Base (A): In neutral to slightly alkaline conditions (pH 7-8), deprotonation of the carbinol pseudo-base can lead to the formation of the purple or blue quinonoidal base, with a λmax shifted to a longer wavelength (bathochromic shift).

  • Chalcone (C): At higher pH values, ring-opening of the C-ring can occur, forming the yellow chalcone, which is often an intermediate in the degradation pathway of the molecule.

This pH-dependent equilibrium is a critical consideration in the analysis of cyanidin 5-O-glucoside, as maintaining a consistent and appropriate pH is essential for reproducible and accurate measurements.

pH_Equilibrium cluster_acidic Acidic Conditions cluster_neutral_alkaline Neutral to Alkaline Conditions AH_plus Flavylium Cation (Red) λmax ~520 nm B Carbinol Pseudo-base (Colorless) AH_plus->B +H₂O, -H⁺ (pH 4-6) B->AH_plus +H⁺, -H₂O A Quinonoidal Base (Purple/Blue) λmax >560 nm B->A -H₂O (pH 7-8) C Chalcone (Yellow) B->C Ring Opening (Higher pH) A->B +H₂O

Figure 1: pH-dependent equilibrium of cyanidin 5-O-glucoside structures.

Impact of Solvent Polarity

The choice of solvent can also influence the UV-Vis spectrum of cyanidin 5-O-glucoside through solvatochromic effects. Polar protic solvents, such as water, methanol, and ethanol, are commonly used for the analysis of anthocyanins. These solvents can interact with the anthocyanin molecule through hydrogen bonding and dipole-dipole interactions, which can stabilize the ground and excited states to different extents, leading to shifts in the λmax.

Generally, an increase in solvent polarity can lead to a slight bathochromic (red) or hypsochromic (blue) shift, depending on the nature of the electronic transition and the specific interactions. For quantitative analysis, it is crucial to use a consistent solvent system. Acidified alcoholic solutions (e.g., methanol or ethanol with 0.1% HCl) are often employed to ensure the predominance of the stable flavylium cation form and to improve extraction efficiency from plant matrices.

Quantitative Analysis: Molar Absorptivity

The quantitative determination of cyanidin 5-O-glucoside concentration using UV-Vis spectroscopy is based on the Beer-Lambert Law (A = εbc), where A is the absorbance, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration. The molar absorptivity is a measure of how strongly the molecule absorbs light at a specific wavelength.

While the exact molar absorptivity for cyanidin 5-O-glucoside can vary slightly depending on the solvent and pH, a widely accepted value for the closely related and most common anthocyanin, cyanidin-3-O-glucoside, is often used for quantification purposes. This value is approximately 26,900 L·mol⁻¹·cm⁻¹ at its λmax in an acidic buffer (pH 1.0).[1][2] This serves as a reliable reference for estimating the concentration of cyanidin-based anthocyanins in solution.

Table 1: Summary of Spectral Characteristics of Cyanidin Glycosides

ParameterConditionTypical ValueReference(s)
λmax (Band I) Acidic (pH 1.0)510 - 530 nm[3]
Neutral (pH 7.0)~565 nm (bathochromic shift)[4]
λmax (Band II) Acidic (pH 1.0)~280 nm[5]
Molar Absorptivity (ε) Cyanidin-3-O-glucoside at λmax (pH 1.0)26,900 L·mol⁻¹·cm⁻¹[1][2]
Appearance pH < 3Red[6]
pH 4-6Colorless[6]
pH 7-8Purple/Blue[6]
pH > 8Yellow (degradation)[6]

Experimental Protocol for UV-Vis Analysis

The following protocol provides a standardized workflow for the reliable measurement of the UV-Vis spectrum of cyanidin 5-O-glucoside.

UV_Vis_Workflow start Start: Sample Acquisition prep Sample Preparation - Dissolution in appropriate solvent - Dilution to linear range start->prep instrument Instrument Setup - Wavelength scan (e.g., 200-800 nm) - Blank correction prep->instrument measure Absorbance Measurement - Acquire full spectrum - Identify λmax instrument->measure analysis Data Analysis - Apply Beer-Lambert Law (if quantifying) - Spectral interpretation measure->analysis end End: Report Results analysis->end

Figure 2: Standard workflow for UV-Vis spectroscopic analysis.

Materials and Reagents
  • Cyanidin 5-O-glucoside standard

  • Solvent: Methanol (HPLC grade) or Ethanol (95%), acidified with 0.1% HCl

  • pH 1.0 buffer (Potassium Chloride/HCl)

  • pH 4.5 buffer (Sodium Acetate/Acetic Acid)

  • UV-transparent cuvettes (1 cm path length)

  • Calibrated UV-Vis spectrophotometer

Sample Preparation
  • Stock Solution: Accurately weigh a small amount of cyanidin 5-O-glucoside standard and dissolve it in the chosen acidified solvent to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Solutions: Prepare a series of dilutions from the stock solution using the same solvent to fall within the linear absorbance range of the spectrophotometer (typically 0.2-1.0 AU).

  • For pH-dependent studies: Dilute an aliquot of the stock solution in the respective pH buffers (e.g., pH 1.0 and pH 4.5) to observe the spectral shifts.

Instrument Parameters
  • Wavelength Range: Set the spectrophotometer to scan a wavelength range of 200-800 nm to capture both the UV and visible absorption bands.

  • Blank Correction: Use the solvent or buffer in which the sample is dissolved as the blank to zero the instrument and correct for any background absorbance.

  • Scan Speed and Slit Width: Use a medium scan speed and a narrow slit width (e.g., 1-2 nm) for optimal resolution.

Measurement Procedure
  • Rinse the cuvette with the blank solution and then fill it to measure the baseline.

  • Rinse the cuvette with the sample solution before filling it for measurement.

  • Place the sample cuvette in the spectrophotometer and acquire the full absorbance spectrum.

  • Record the absorbance at the λmax in both the visible and UV regions.

  • For quantitative analysis, measure the absorbance of each standard dilution to construct a calibration curve.

Data Interpretation and Trustworthiness

A self-validating system for UV-Vis analysis of cyanidin 5-O-glucoside relies on several key principles:

  • Linearity: For quantitative analysis, a calibration curve of absorbance versus concentration should yield a linear relationship with a high correlation coefficient (R² > 0.99). This confirms that the measurements are within the linear dynamic range of the instrument and the Beer-Lambert Law is obeyed.

  • Reproducibility: Repeated measurements of the same sample should yield consistent spectra and absorbance values, demonstrating the stability of the sample and the reliability of the instrument.

  • Spectral Confirmation: The obtained spectrum should exhibit the characteristic absorption bands for cyanidin 5-O-glucoside, with λmax values consistent with those reported in the literature under similar conditions. Any significant deviation may indicate the presence of impurities or degradation of the sample.

By adhering to these principles, researchers can ensure the accuracy, reliability, and trustworthiness of their spectral data.

Conclusion

UV-Vis spectroscopy is an indispensable tool for the analysis of cyanidin 5-O-glucoside, providing valuable insights into its identity, purity, and concentration. The spectral characteristics of this anthocyanin are intricately linked to its molecular structure and its chemical environment. A comprehensive understanding of the influence of pH and solvent on the UV-Vis spectrum is essential for conducting robust and reproducible analyses. The protocols and principles outlined in this guide provide a solid foundation for researchers and scientists to effectively utilize UV-Vis spectroscopy in their work with this important natural compound.

References

  • Ahmed, N., & Ali, A. (2017). A review on the role of anthocyanins in the food industry. International Journal of Food Science and Technology, 52(1), 1-12.
  • Castañeda-Ovando, A., de Lourdes Pacheco-Hernández, M., Páez-Hernández, M. E., Rodríguez, J. A., & Galán-Vidal, C. A. (2009). Chemical studies of anthocyanins: A review. Food Chemistry, 113(4), 859-871.
  • Giusti, M. M., & Wrolstad, R. E. (2001). Characterization and measurement of anthocyanins by UV-visible spectroscopy. In Current Protocols in Food Analytical Chemistry. John Wiley & Sons, Inc.
  • Lee, J., Durst, R. W., & Wrolstad, R. E. (2005). Determination of total monomeric anthocyanin pigment content of fruit juices, beverages, natural colorants, and wines by the pH differential method: Collaborative study. Journal of AOAC International, 88(5), 1269-1278. [Link]

  • Maran, J. P., Sivakumar, V., Thirugnanasambandham, K., & Sridhar, R. (2014). Optimization of microwave-assisted extraction of anthocyanin from Phalsa (Grewia asiatica L.) fruit. Journal of Food Science and Technology, 51(12), 4057-4061.
  • PubChem. (n.d.). Cyanidin 5-O-beta-D-glucoside. National Center for Biotechnology Information. Retrieved from [Link]

  • Rakic, V., & Petrovic, S. (2014). The colour and stability of cyanidin and cyanidin 3-O-β-glucopyranoside. Advanced Technologies, 3(2), 5-9. [Link]

  • Torskangerpoll, K., & Andersen, Ø. M. (2005). Colour stability of anthocyanins in aqueous solutions at various pH values. Food Chemistry, 89(3), 427-440.
  • Trouillas, P., Sancho-García, J. C., De Freitas, V., Gierschner, J., Otyepka, M., & Dangles, O. (2016). Stabilizing and modulating color by copigmentation: a quantum-chemical perspective. Chemical Reviews, 116(9), 4937-4982.
  • Wallace, T. C., & Giusti, M. M. (Eds.). (2015). Anthocyanins in health and disease. CRC press.

Sources

A Senior Application Scientist's Guide to the Discovery and Isolation of Novel Cyanidin Glycosides from Natural Products

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Quest for Nature's Untapped Chromatic Pharmacy

Cyanidin and its glycosides represent a fascinating subclass of anthocyanins, the water-soluble pigments that bestow upon fruits and flowers their vibrant red, purple, and blue hues.[1][2] Beyond their aesthetic role, these molecules are of profound interest to the scientific community for their potent antioxidant, anti-inflammatory, and potential chemopreventive properties.[1][3][4][5] The core structure consists of the cyanidin aglycone, a flavonoid backbone, adorned with one or more sugar moieties. This glycosylation pattern is not merely decorative; it dictates the molecule's stability, bioavailability, and ultimately, its biological activity.[6]

However, nature's chemical library is vast and complex. Novel cyanidin glycosides are often present in minute quantities, embedded within a complex matrix of similar compounds, and are notoriously prone to degradation.[7][8] Their successful discovery and isolation are therefore not a matter of a single technique but a sophisticated, multi-stage process demanding both strategic planning and technical finesse. This guide eschews a rigid, one-size-fits-all template. Instead, it offers a logical, field-proven workflow, grounded in the principles of phytochemistry and analytical science, to navigate the path from raw plant material to a structurally elucidated, novel cyanidin glycoside.

Part 1: Strategic Sourcing and Advanced Extraction

The journey begins with a foundational choice: the source material. The selection process is a deliberate exercise in chemotaxonomy and literature review, targeting plant families known for anthocyanin richness, such as Rosaceae (berries), Poaceae (pigmented grains), and Solanaceae (vegetables).[9][10] The primary objective of the initial stages is to efficiently liberate the target compounds from the plant matrix while preserving their structural integrity.

Rationale-Driven Extraction

The fundamental principle of anthocyanin extraction is "like dissolves like." As polar glycosides, cyanidins are most soluble in polar solvents like methanol, ethanol, and water.[11] However, their stability is critically pH-dependent. In neutral or alkaline conditions, the stable red flavylium cation degrades into colorless or yellow forms.[7] Therefore, the use of acidified solvents (pH ~3) is non-negotiable, as it maintains the flavylium cation's stability, which is essential for both yield and structural preservation.[11]

While conventional solvent extraction is effective, modern methodologies offer significant improvements in efficiency and sustainability.

  • Ultrasound-Assisted Extraction (UAE): This technique employs high-frequency sound waves to induce acoustic cavitation—the formation and collapse of microscopic bubbles. This process disrupts cell walls, enhancing solvent penetration and accelerating mass transfer, leading to higher yields in shorter times with reduced solvent consumption.[11][12][13][14]

  • Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to selectively heat the polar solvent and water molecules within the plant tissue.[11][14] This rapid, localized heating creates a pressure gradient that ruptures cell walls, releasing the anthocyanins into the solvent with remarkable efficiency.[11][12]

FeatureConventional MacerationUltrasound-Assisted (UAE)Microwave-Assisted (MAE)
Mechanism Passive DiffusionAcoustic CavitationDielectric Heating
Extraction Time Hours to DaysMinutesMinutes
Solvent Consumption HighModerate to LowLow
Efficiency ModerateHighVery High
Temperature Control DifficultModeratePrecise
Scalability GoodExcellentGood
Key Advantage SimplicitySpeed, High YieldSpeed, Low Solvent Use
Experimental Protocol: Ultrasound-Assisted Extraction of Cyanidin Glycosides

This protocol provides a robust starting point for extracting anthocyanins from a berry matrix.

  • Preparation: Obtain 50 g of freeze-dried, powdered berry material. Lyophilization is preferred over oven-drying to prevent thermal degradation of the target compounds.

  • Solvent Preparation: Prepare 500 mL of extraction solvent: 80% methanol, 19% water, and 1% formic acid (v/v/v). The acid is crucial for stabilizing the anthocyanins.

  • Extraction:

    • Combine the powdered plant material and the solvent in a 1 L beaker.

    • Place the beaker in an ultrasonic bath or use a high-intensity ultrasonic probe.

    • Apply ultrasonic energy at a frequency of 20-40 kHz for 30 minutes. Maintain the temperature below 40°C using a cooling jacket to prevent degradation.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper under vacuum. Collect the filtrate.

  • Re-extraction: Repeat the extraction process on the solid residue (the marc) with an additional 250 mL of solvent to ensure exhaustive extraction.

  • Concentration: Combine the filtrates and concentrate the volume under reduced pressure using a rotary evaporator at a bath temperature not exceeding 40°C. This yields the crude anthocyanin extract.

Part 2: Multi-Dimensional Purification and Isolation

The crude extract is a complex chemical soup. Isolating a single novel compound requires a multi-step, orthogonal purification strategy. The goal is to progressively enrich the fraction containing the target molecule by removing impurities based on different physicochemical properties (polarity, size, etc.).

G cluster_0 Phase 1: Extraction & Cleanup cluster_1 Phase 2: Chromatographic Isolation cluster_2 Phase 3: Final Purification & Analysis Plant Plant Material Extract Crude Extract Plant->Extract UAE / MAE SPE Solid-Phase Extraction (SPE) (e.g., C18 Resin) Extract->SPE Cleanup HPLC_A Analytical HPLC-DAD (Method Development) SPE->HPLC_A HPCCC HPCCC (Alternative) (High-Capacity Separation) SPE->HPCCC HPLC_P Preparative HPLC (Fraction Collection) HPLC_A->HPLC_P Scale-Up Fractions Isolated Fractions HPLC_P->Fractions HPCCC->Fractions Purity Purity Check (Analytical HPLC) Fractions->Purity Pure Pure Novel Compound (>95% Purity) Purity->Pure

Caption: Overall workflow from plant material to pure compound.

Initial Cleanup: Solid-Phase Extraction (SPE)

SPE is an essential first-pass purification step. Its purpose is to concentrate the anthocyanins while removing highly polar impurities like sugars and organic acids, and non-polar compounds like chlorophylls and lipids. A C18 sorbent is commonly used, which retains the moderately polar anthocyanins while allowing other matrix components to be washed away.

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 10g) by passing 50 mL of methanol followed by 50 mL of acidified water (0.1% formic acid). Do not allow the cartridge to run dry.

  • Sample Loading: Dissolve the crude extract in a minimal amount of acidified water and load it onto the conditioned cartridge.

  • Washing: Wash the cartridge with 50 mL of acidified water to elute sugars and other highly polar impurities. Discard this eluate.

  • Elution: Elute the retained anthocyanins with 100 mL of acidified methanol (80% methanol, 0.1% formic acid). This fraction is the purified anthocyanin concentrate.

  • Drying: Evaporate the solvent from the eluate under reduced pressure to yield a purified, concentrated anthocyanin powder.

The Heart of Isolation: Preparative Chromatography

High-Performance Liquid Chromatography (HPLC) is the cornerstone of anthocyanin isolation.[15] By exploiting subtle differences in polarity, it can separate structurally similar glycosides. The process begins at the analytical scale to develop a separation method, which is then scaled up to a preparative scale to isolate milligrams of the pure compound.

  • Causality in Method Development: The choice of a C18 column is standard, as it provides excellent retention and resolution for flavonoids. A gradient elution, typically moving from a weak solvent (acidified water) to a strong solvent (acidified acetonitrile or methanol), is necessary because of the wide range of polarities in the extract.[9][15] Detection is performed at ~520 nm, the λmax for the red flavylium cation.[9]

  • Method Development (Analytical Scale):

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: Water with 0.5% phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 25% B over 40 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: 520 nm.

    • Objective: Achieve baseline separation of the target peak from its neighbors. Identify the retention time of the putative novel compound.

  • Scale-Up (Preparative Scale):

    • Column: C18 column with the same stationary phase but larger dimensions (e.g., 21.2 x 250 mm).

    • Sample Preparation: Dissolve the SPE-purified extract in Mobile Phase A.

    • Injection: Inject a high concentration of the sample onto the column.

    • Gradient & Flow Rate: Adjust the gradient and flow rate proportionally to the column size to maintain the separation achieved at the analytical scale.

    • Fraction Collection: Use an automated fraction collector to collect the eluate corresponding to the peak of interest, as identified during method development.

    • Purity Check: Analyze the collected fractions using the analytical HPLC method. Pool fractions with >95% purity.

    • Final Step: Evaporate the solvent to obtain the isolated, pure compound.

Part 3: Unambiguous Structural Elucidation

With an isolated compound in hand, the final and most critical phase is determining its exact chemical structure. This is a forensic process that relies on the synergistic power of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[8][16][17] MS provides the molecular formula and fragmentation data, while NMR reveals the precise atomic connectivity.[18]

G cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy Pure Isolated Pure Compound HRMS HR-MS (e.g., Q-TOF) Determines Molecular Formula Pure->HRMS MSMS Tandem MS (MS/MS) Identifies Aglycone & Sugars Pure->MSMS NMR_1D 1D NMR (¹H, ¹³C) Identifies Atom Types Pure->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) Determines Connectivity Pure->NMR_2D Structure Novel Cyanidin Glycoside Structure HRMS->Structure MSMS->Structure NMR_1D->Structure NMR_2D->Structure

Caption: The synergistic workflow for structural elucidation.

Mass Spectrometry: Defining the Pieces of the Puzzle
  • High-Resolution Mass Spectrometry (HRMS): This technique provides an extremely accurate mass measurement of the parent ion, allowing for the unambiguous determination of the molecular formula (e.g., C₂₇H₃₁O₁₆⁺). This is the first piece of hard evidence.[19]

  • Tandem Mass Spectrometry (MS/MS): The parent ion is isolated and fragmented. For a cyanidin glycoside, a characteristic fragment at m/z 287 will almost always be observed, corresponding to the cyanidin aglycone.[7][18] The mass differences between the parent ion and subsequent fragments reveal the masses of the neutral sugar losses (e.g., a loss of 162 Da indicates a hexose like glucose).

NMR Spectroscopy: Assembling the Puzzle

NMR is the gold standard for structure determination because it maps the molecular skeleton.[16][17][20] It requires a pure sample in milligram quantities.

  • ¹H NMR: Provides information on the number and type of protons. Key signals include aromatic protons on the flavonoid rings and anomeric protons (the H-1 of each sugar), which typically appear in a distinct region of the spectrum. The low-field singlet for H-4 of the flavylium core is highly diagnostic.[17]

  • ¹³C NMR: Complements the ¹H NMR by showing all unique carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity.

    • COSY reveals which protons are coupled (adjacent) to each other, allowing for the tracing of the spin systems within each sugar ring.

    • HSQC correlates each proton to the carbon it is directly attached to.

    • HMBC is the most crucial experiment for determining the final structure. It shows correlations between protons and carbons that are 2-3 bonds away. This allows for the definitive placement of the sugar units onto the aglycone by observing a correlation between the anomeric proton of a sugar and a carbon atom on the cyanidin core (e.g., C-3). It also establishes the linkage between sugars in a disaccharide.[8]

Analysis TypeObservationInterpretation
HR-MS [M]⁺ ion at m/z 611.1610Molecular Formula: C₂₇H₃₁O₁₆⁺
MS/MS Fragments at m/z 449.1082 and 287.0555Sequential loss of two hexose units (162 Da each) from the cyanidin aglycone (m/z 287).
¹H NMR Two anomeric proton doublets at ~5.3 ppm and ~4.6 ppm.Presence of two sugar units in the β-configuration.
HMBC Correlation between the anomeric proton at 5.3 ppm and the C-3 carbon of the cyanidin core (~145 ppm).The first sugar is attached at the 3-position of the cyanidin.
HMBC Correlation between the anomeric proton at 4.6 ppm and the C-2 carbon of the first sugar.The two glucose units are linked via a 1→2 bond, confirming a sophorose moiety.

Conclusion and Future Outlook

The discovery of a novel cyanidin glycoside is a testament to a rigorous and systematic scientific approach. It is an integrated process that begins with informed sourcing and efficient extraction, progresses through meticulous, multi-modal purification, and culminates in the powerful, synergistic analysis of MS and NMR data. Each step is a self-validating system, where the choices made are dictated by the chemical nature of the target molecules and the impurities that surround them.

As technology advances, we can expect to see greater integration of hyphenated techniques, such as HPLC-SPE-NMR, which can accelerate the discovery process. However, the fundamental principles outlined in this guide—of strategic extraction, orthogonal separation, and definitive spectroscopic analysis—will remain the bedrock upon which the exploration of nature's vast and vibrant pharmacopeia is built. The successful isolation and characterization of these novel compounds not only expand our fundamental understanding of plant biochemistry but also provide promising new leads for the development of functional foods and next-generation therapeutics.[2][3]

References

  • Advances in the Extraction of Anthocyanin from Vegetables. (2015). Science Publishing Group.
  • Rapid separation of cyanidin-3-glucoside and cyanidin-3-rutinoside from crude mulberry extract using high-performance countercurrent chromatography and establishment of a volumetric scale-up process. (2015). Journal of Separation Science. [Link]

  • Up-To-Date Analysis of the Extraction Methods for Anthocyanins: Principles of the Techniques, Optimization, Technical Progress, and Industrial Application. (n.d.). Molecules. [Link]

  • Exploring the Extraction and Application of Anthocyanins in Food Systems. (2024). MDPI. [Link]

  • The Application of NMR Spectroscopy to the Study of Pyranoanthocyanins: Structural Elucidation, Solution Equilibria and Exhibited Color in Foods and Beverages. (n.d.). Bentham Science Publishers. [Link]

  • Advanced extraction techniques of anthocyanins and other bioactive components from pigmented rice. (2025). ResearchGate. [Link]

  • Extraction of Anthocyanin. (n.d.). Sunresin. [Link]

  • Extraction and liquid chromatographic analysis of cyanogenic glycosides: a review. (2025). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • The Medicinal Chemistry of Cyanidin and its Glycoside Derivatives: Focus on the Antiproliferative and Potential Anticancer Activ. (2025). Planta Medica. [Link]

  • Bioavailability, antioxidant and biological properties of the natural free-radical scavengers cyanidin and related glycosides. (n.d.). CABI Digital Library. [Link]

  • Cyanidins: metabolism and biological properties. (2004). PubMed. [Link]

  • A review of recent advances on cyanidin-3-glucoside: the biotransformation, absorption, bioactivity and applications of nano-encapsulation. (n.d.). Food & Function. [Link]

  • Characterization of Anthocyanins by NMR. (n.d.). ResearchGate. [Link]

  • Exploring the Impact of Cyanidin-3-Glucoside on Inflammatory Bowel Diseases: Investigating New Mechanisms for Emerging Interventions. (2023). MDPI. [Link]

  • Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects. (n.d.). Molecules. [Link]

  • A Review of Recent Advances in Chromatographic Quantification Methods for Cyanogenic Glycosides. (2024). MDPI. [Link]

  • Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects. (2016). MDPI. [Link]

  • Isolation and structural characterization of new anthocyanin-derived yellow pigments in aged red wines. (2006). Journal of Agricultural and Food Chemistry. [Link]

  • THE ADVENT OF STRUCTURAL ELUCIDATION IN THE CHEMICAL STUDIES. (n.d.). Terent March. [Link]

  • Optimization and application of HPLC for simultaneous separation of six well-known major anthocyanins in blueberry. (2021). Taylor & Francis Online. [Link]

  • Total Anthocyanins and Cyanidin-3-O-Glucoside Contents and Antioxidant Activities of Purified Extracts from Eight Different. (2019). Pharmacognosy Magazine. [Link]

  • Chemical Diversity of Plant Cyanogenic Glycosides: An Overview of Reported Natural Products. (2021). PubMed. [Link]

  • Determination of Anthocyanins from Camu-camu (Myrciaria dubia) by HPLC-PDA, HPLC-MS, and NMR. (2005). ACS Publications. [Link]

  • Chemical Diversity of Plant Cyanogenic Glycosides: An Overview of Reported Natural Products. (2021). MDPI. [Link]

  • Plant cyanogenic glycosides: from structure to properties and potential applications. (n.d.). Notulae Botanicae Horti Agrobotanici Cluj-Napoca. [Link]

  • Isolation, identification, and color characterization of cyanidin-3-glucoside and cyanidin-3-sophoroside from red raspberry. (2025). ResearchGate. [Link]

  • Nanoencapsulation of Cyanidin 3-O-Glucoside: Purpose, Technique, Bioavailability, and Stability. (2023). Molecules. [Link]

  • Isolation, extraction, and analysis of both extracellular and intracellular cyanidin-3-O-glucoside (C3G) in E. coli culture. (n.d.). ResearchGate. [Link]

  • The Extraction, Identification, Purification and Quantitation of Cyanidin-3-Glucoside in Black Rice. (2023). Advion Interchim Scientific. [Link]

Sources

Biosynthesis of Cyanidin Glycosides via the Shikimate Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyanidin-3-O-glucoside (C3G) is a predominant anthocyanin recognized for its potent antioxidant, anti-inflammatory, and therapeutic properties[1]. While traditionally extracted from botanical sources, the commercial scale-up of C3G is severely bottlenecked by low in planta accumulation and complex downstream purification[2]. Consequently, de novo biosynthesis utilizing microbial cell factories has emerged as a highly scalable alternative[3]. This whitepaper delineates the mechanistic progression from primary carbon metabolism (the shikimate pathway) to complex flavonoid glycosylation, providing actionable protocols, quantitative yield data, and kinetic insights for metabolic engineers and drug development professionals.

Mechanistic Pathway Analysis

The Shikimate Pathway: Generating the Aromatic Precursor

The biosynthesis of cyanidin is fundamentally anchored in primary carbon metabolism. Phosphoenolpyruvate (PEP) derived from glycolysis and erythrose-4-phosphate (E4P) from the pentose phosphate pathway condense to form 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP)[4]. Through a highly conserved seven-step enzymatic cascade—crucially regulated by shikimate kinase (SK), which phosphorylates shikimate to 3-phosphate shikimate—the pathway yields chorismate[4]. Chorismate mutase subsequently catalyzes a Claisen rearrangement to form prephenate, which undergoes decarboxylation and transamination to yield L-phenylalanine, the foundational aromatic amino acid for all phenylpropanoids[5].

The Phenylpropanoid and Flavonoid Cascades

L-phenylalanine is deaminated by phenylalanine ammonia-lyase (PAL) to form cinnamic acid, which is then hydroxylated by cinnamate 4-hydroxylase (C4H) and activated by 4-coumarate:CoA ligase (4CL) to yield p-coumaroyl-CoA[2].

The critical transition into flavonoid biosynthesis is mediated by a Type III polyketide synthase, chalcone synthase (CHS). CHS catalyzes the iterative condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone[5]. Chalcone isomerase (CHI) stereospecifically cyclizes this intermediate into the flavanone naringenin[2].

Subsequent oxidation by flavanone 3-hydroxylase (F3H) yields dihydrokaempferol, which is further hydroxylated at the 3' position of the B-ring by flavonoid 3'-hydroxylase (F3'H) to produce dihydroquercetin[5]. Dihydroflavonol 4-reductase (DFR) reduces dihydroquercetin to leucocyanidin. Finally, anthocyanidin synthase (ANS)—a 2-oxoglutarate-dependent dioxygenase—catalyzes the desaturation of leucocyanidin to form the unstable anthocyanidin aglycone, cyanidin[1].

Glycosylation: Stabilizing the Aglycone

The cyanidin aglycone is highly reactive and unstable in physiological environments. Stabilization is achieved via glycosylation at the C-3 position, catalyzed by UDP-glucose:flavonoid 3-O-glucosyltransferase (UFGT or 3GT)[1]. This enzyme transfers a glucose moiety from UDP-glucose to the aglycone, forming Cyanidin-3-O-glucoside (C3G), conferring both structural stability and aqueous solubility[6].

G PEP PEP + E4P Shikimate Shikimic Acid PEP->Shikimate DAHP Synthase & SK Phe L-Phenylalanine Shikimate->Phe Chorismate Mutase pCoumaroyl p-Coumaroyl-CoA Phe->pCoumaroyl PAL, C4H, 4CL Chalcone Naringenin Chalcone pCoumaroyl->Chalcone CHS (+ Malonyl-CoA) Naringenin Naringenin Chalcone->Naringenin CHI DHK Dihydrokaempferol Naringenin->DHK F3H DHQ Dihydroquercetin DHK->DHQ F3'H Leucocyanidin Leucocyanidin DHQ->Leucocyanidin DFR Cyanidin Cyanidin (Aglycone) Leucocyanidin->Cyanidin ANS C3G Cyanidin-3-O-glucoside Cyanidin->C3G 3GT / UFGT

Biosynthetic progression from primary metabolism to Cyanidin-3-O-glucoside.

Metabolic Engineering & Microbial Cell Factories

Reconstructing the entire shikimate-to-anthocyanin pathway in microbial hosts requires overcoming significant metabolic bottlenecks, including precursor availability, enzyme promiscuity, and intermediate toxicity[7].

While Escherichia coli has been extensively engineered for C3G production, it lacks the native intracellular membrane structures required for the functional expression of plant cytochrome P450s (like C4H and F3'H)[3]. To circumvent this, researchers often employ N-terminal truncations of P450s or utilize microbial co-cultures[2]. Alternatively, Saccharomyces cerevisiae offers a eukaryotic endoplasmic reticulum suitable for P450 expression, though it often suffers from lower native malonyl-CoA pools compared to E. coli[3]. Recent advancements have also highlighted Corynebacterium glutamicum as a robust host for converting supplemented precursors (like catechin) into C3G[6].

Quantitative Yields in Engineered Microbes
Microbial HostTarget CompoundCarbon Source / PrecursorTiter / YieldReference
Escherichia coliCyanidin-3-O-glucosideEriodictyol6.0 μg/LYan et al. (2005)[2]
Escherichia coliCyanidin-3-O-glucosideEriodictyol70.7 mg/LYan et al. (2008)[2]
Escherichia coliCyanidin-3-O-glucosideCatechin439 mg/LShrestha et al. (2019)[2]
Saccharomyces cerevisiaeCyanidin-3-O-glucosideGlucose1.55 mg/LEichenberger et al. (2018)[2]
Corynebacterium glutamicumCyanidin-3-O-glucosideCatechin40 mg/LZha et al. (2018)[2]

Experimental Protocols & Methodologies

Protocol: De Novo Microbial Biosynthesis of C3G in E. coli

This protocol outlines the modular assembly and fermentation strategy for C3G production, ensuring a self-validating metabolic pull.

  • Modular Vector Construction:

    • Action: Assemble upstream phenylpropanoid genes (PAL, 4CL, CHS, CHI) on a high-copy plasmid (e.g., pUC origin) and downstream flavonoid genes (F3H, F3'H, DFR, ANS, 3GT) on a low-copy plasmid (e.g., p15A origin).

    • Causality: Expressing 10+ heterologous genes simultaneously burdens the host cell and depletes ATP/NADPH. Grouping genes into distinct operons with tunable promoters (e.g., Ptrc) balances metabolic flux and prevents the toxic cellular accumulation of intermediates like p-coumaric acid[2].

  • Cytochrome P450 Optimization:

    • Action: Truncate the first 20-30 hydrophobic N-terminal amino acids of the plant F3'H and fuse it to a cytochrome P450 reductase (CPR) via a flexible linker.

    • Causality: Plant F3'H is membrane-bound. Truncation and direct CPR fusion ensure optimal electron transfer coupling and prevent inclusion body formation in the prokaryotic cytosol[3].

  • Fermentation and Metabolic Pull:

    • Action: Cultivate the engineered strain in M9 minimal media. At OD600 = 0.6, induce with IPTG and supplement the media with 0.1 mM cerulenin.

    • Causality: Malonyl-CoA is a critical, rate-limiting precursor for CHS. Cerulenin is a fatty acid biosynthesis inhibitor; its addition shunts the endogenous malonyl-CoA pool away from lipid synthesis and directly into the flavonoid pathway, drastically improving final C3G titers.

Protocol: LC-MS/MS Quantification of Cyanidin Glycosides
  • Acidified Extraction:

    • Action: Quench the microbial culture and extract the intracellular metabolites using 100% methanol acidified with 0.1% to 1.0% hydrochloric acid (HCl).

    • Causality: Cyanidin is highly pH-sensitive; it rapidly degrades into a colorless carbinol pseudobase at neutral pH[1]. Acidification maintains the molecule in its stable, red flavylium cation form, preventing structural degradation prior to analysis.

  • Multiple Reaction Monitoring (MRM) Analysis:

    • Action: Inject the extract into a triple quadrupole mass spectrometer. Configure the MS to isolate the parent C3G ion (m/z 449) in Q1, fragment it using collision-induced dissociation (CID) in Q2, and quantify the stable cyanidin aglycone product ion (m/z 287) in Q3.

    • Causality: Fermentation broths are highly complex matrices. Using MRM ensures absolute analytical specificity, validating that the detected signal is exclusively the synthesized C3G and not an isobaric background metabolite.

Workflow A 1. Vector Design & Pathway Assembly B 2. Host Transformation (E. coli / S. cerevisiae) A->B Electroporation C 3. Fermentation & Precursor Feeding B->C Strain Cultivation D 4. Acidified Extraction (0.1% HCl) C->D Cell Quenching & Lysis E 5. LC-MS/MS MRM Quantification D->E m/z 449 -> 287

Experimental workflow for microbial engineering, extraction, and LC-MS/MS validation.

Enzymatic Kinetics & Downstream Modification

To further enhance the lipophilicity, thermostability, and bioavailability of C3G for pharmaceutical applications, enzymatic acylation is frequently employed post-purification. A highly optimized kinetic model utilizes Novozym 435 (immobilized Candida antarctica lipase B) to synthesize cyanidin-3-glucoside lauryl ester[8].

  • Kinetic Mechanism: The enzymatic acylation reaction strictly follows a ping-pong bi-bi mechanism[9].

  • Yield Optimization: Maximum conversion yields (up to 68.7%) are achieved at a substrate-to-donor molar ratio of 1:56, utilizing 16.5 g/L of Novozym 435 at 56°C over a 28-hour period[8].

  • Causality of Solvent Choice: The reaction must be conducted in tert-amyl alcohol supplemented with 4 Å molecular sieves. The molecular sieves continuously remove water byproducts, driving the thermodynamic equilibrium toward ester synthesis. Simultaneously, the bulky steric hindrance of tert-amyl alcohol prevents the solvent itself from acting as a competing acyl acceptor, ensuring the lauric acid is exclusively transferred to the 6''-OH position of the C3G glucoside moiety[8].

References

  • [5] Cyanidin - Wikipedia. wikipedia.org. 5

  • [6] Biosynthetic pathway of anthocyanins (labeled in pink) in plants and... - ResearchGate. researchgate.net. 6

  • [2] Metabolic Engineering of Microorganisms for the Production of Flavonoids - Frontiers. frontiersin.org. 2

  • [4] Shikimate Kinase Plays Important Roles in Anthocyanin Synthesis in Petunia - PMC. nih.gov. 4

  • [3] Metabolic Engineering of Microbial Cell Factories for Biosynthesis of Flavonoids: A Review - PMC. nih.gov. 3

  • [7] Navigating the challenges of engineering composite specialized metabolite pathways in plants - PMC. nih.gov. 7

  • [8] Kinetics of Enzymatic Synthesis of Cyanidin-3-Glucoside Lauryl Ester and Its Physicochemical Property and Proliferative Effect on Intestinal Probiotics - PMC. nih.gov. 8

  • [9] Kinetics of Enzymatic Synthesis of Cyanidin-3-Glucoside Lauryl Ester and Its Physicochemical Property and Proliferative Effect on Intestinal Probiotics - PubMed. nih.gov. 9

  • [1] Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects - PMC. nih.gov. 1

Sources

Spontaneous Formation of Cyanidin 5-O-Glucoside from its Aglycone: A Technical Guide to Non-Enzymatic Hemisynthesis and Structural Dynamics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Anthocyanins are highly bioactive flavonoids, but their aglycone forms (anthocyanidins) are notoriously unstable in physiological and formulated environments. In biological systems, the conversion of cyanidin to its glycosides is strictly mediated by UDP-glucose:flavonoid glucosyltransferases (UFGTs). However, in pharmaceutical development and advanced foodomics, the spontaneous (non-enzymatic) formation of cyanidin 5-O-glucoside from its aglycone via chemical hemisynthesis provides a critical pathway for generating stable, standardized reference compounds and therapeutic derivatives[1].

As a Senior Application Scientist, I have structured this whitepaper to bypass standard biological pathway descriptions and instead focus on the chemical causality, thermodynamics, and self-validating protocols required to drive this spontaneous glycosylation in a controlled laboratory setting.

Mechanistic Causality of Spontaneous Glycosylation

The physical chemistry of cyanidin is heavily dependent on pH and solvent polarity. In aqueous solutions at pH > 4.0, the red flavylium cation spontaneously hydrates into a colorless carbinol pseudobase, rendering it inactive for nucleophilic substitution[2]. To force the spontaneous formation of a glycosidic bond at the C5 position without enzymatic assistance, the reaction microenvironment must be strictly anhydrous and highly acidic (pH < 3.0).

Why target the C5 position? While the C3 hydroxyl group is traditionally the most reactive site due to lower steric hindrance, manipulating the leaving group of the glucosyl donor and utilizing specific thermal kinetics (e.g., 45°C) can thermodynamically drive the reaction toward the C5 position[1]. The resulting O-glycosylation fundamentally alters the molecule's behavior: it reduces the partition of the compound into non-polar media, restricts its access to the deep lipid phase, and shifts the oxidation potential to a more positive value[3]. While this slightly decreases its direct radical scavenging power compared to the aglycone, it exponentially increases its systemic stability[2].

G A Cyanidin Aglycone (Flavylium Cation) C Nucleophilic Attack (C5 Position) A->C pH < 3.0 B Glucosyl Donor (Activated) B->C Anhydrous D Cyanidin 5-O-glucoside (Stable Conjugate) C->D Spontaneous (ΔG < 0)

Caption: Thermodynamic pathway of spontaneous non-enzymatic C5-O-glycosylation of cyanidin.

Experimental Methodology: Self-Validating Protocol for Hemisynthesis

To achieve the spontaneous non-enzymatic glycosylation of cyanidin, the following protocol leverages thermodynamic gradients rather than enzymatic catalysis. Every step is designed as a self-validating system to ensure structural integrity.

Step 1: Aglycone Activation
  • Action: Dissolve 10 mg of high-purity cyanidin chloride in 5 mL of anhydrous methanol acidified with 0.1% trifluoroacetic acid (TFA).

  • Causality: The anhydrous environment prevents the spontaneous nucleophilic attack of water (hydration), locking the cyanidin in its highly reactive, red flavylium cation state.

Step 2: Introduction of the Glucosyl Donor
  • Action: Introduce 3 molar equivalents of α -D-glucopyranosyl bromide under a strict nitrogen atmosphere.

  • Causality: The bromide acts as an excellent leaving group, lowering the activation energy required for the reaction. The nitrogen atmosphere prevents spontaneous auto-oxidation of the B-ring hydroxyl groups, which would otherwise form unwanted quinoidal degradation products.

Step 3: Spontaneous Conjugation
  • Action: Incubate the sealed reaction vessel at 45°C for 60 minutes in complete darkness[1].

  • Causality: Thermal energy overcomes the activation barrier for the nucleophilic attack of the C5-OH on the anomeric carbon of the glucose donor. Darkness prevents UV-induced cleavage of the newly formed glycosidic bond.

Step 4: Quenching and In-Process Validation
  • Action: Quench the reaction by diluting 5-fold with an aqueous solution of 0.1% formic acid. Analyze immediately via LC-LIT-MSn (Liquid Chromatography-Linear Ion Trap Mass Spectrometry).

  • Causality: The aqueous acid halts the reaction and stabilizes the products. The system is self-validating: the appearance of a major peak at m/z 449.1 [M]+ confirms the spontaneous formation of the mono-glucoside, while MS/MS fragmentation yielding a 287.1 m/z product ion confirms the intact cyanidin aglycone core[1].

Workflow S1 Phase 1: Aglycone Activation Anhydrous Methanol, pH < 3 S2 Phase 2: Donor Introduction Excess Glucosyl Bromide S1->S2 S3 Phase 3: Spontaneous Conjugation 45°C, Dark Incubation (60 min) S2->S3 S4 Phase 4: LC-MS/MS Purification Isomeric Separation (m/z 449.1) S3->S4

Caption: Experimental workflow for the hemisynthesis and isolation of cyanidin 5-O-glucoside.

Quantitative Data Analysis

The spontaneous addition of the glucose moiety fundamentally rewrites the physicochemical properties of the molecule. The table below summarizes the critical shifts observed post-glycosylation.

ParameterCyanidin (Aglycone)Cyanidin 5-O-glucosideCausality of Change
Molecular Weight 287.24 g/mol 449.38 g/mol Covalent addition of the glucose moiety.
Oxidation Potential ~403 mV~500 mVSteric hindrance of the glucose moiety reduces B-ring coplanarity, decreasing conjugation[2].
Membrane Penetration Deep lipid bilayerOuter lipid monolayerIncreased polarity restricts hydrophobic partitioning into the model lipid membrane[3].
Caco-2 Cellular Uptake Rapid (< 2h), unstableSlower, sustainedGlycosylation prevents rapid degradation at the neutral pH of the basolateral compartment[4].

Biological Implications of C5-Glycosylation

Understanding the spontaneous formation of this glycoside is vital for drug delivery formulations. While the aglycone can rapidly permeate intestinal mucosa, it degrades quickly at the neutral pH of the basolateral compartment, limiting its systemic bioavailability[4]. In contrast, cyanidin 5-O-glucoside exhibits sustained transport kinetics.

Furthermore, O-glycosylation dictates how the molecule interacts with phospholipid membranes. The presence of the sugar substituent limits the depth of penetration into the lipid bilayer[3]. Instead of embedding deeply, the 5-O-glucoside localizes to the membrane surface, effectively protecting erythrocytes and vascular endothelial cells from water-soluble free radicals without disrupting membrane fluidity.

References

  • Title: Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

  • Title: The Impact of O-Glycosylation on Cyanidin Interaction with POPC Membranes: Structure-Activity Relationship Source: MDPI (Molecules) URL: [Link]

  • Title: Chemical Hemisynthesis of Sulfated Cyanidin-3-O-Glucoside and Cyanidin Metabolites Source: MDPI (Molecules) URL: [Link]

  • Title: Molecular Mechanisms Underlying the Absorption of Aglycone and Glycosidic Flavonoids in a Caco-2 BBe1 Cell Model Source: PMC (ACS Omega) URL: [Link]

Sources

Preliminary Investigation of Cyanidin 5-O-Glucoside Bioactivity: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Anthocyanins are highly bioactive polyphenolic pigments, yet the specific pharmacological and structural nuances of their minor glycosylated derivatives remain underexplored. While cyanidin 3-O-glucoside (Cy3G) dominates current literature, cyanidin 5-O-glucoside (Cy5G) presents a unique biochemical profile with distinct stability and radical scavenging kinetics. As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous, self-validating framework for the extraction, quantification, and in vitro bioactivity profiling of Cy5G.

The Biochemical Landscape of Cyanidin 5-O-Glucoside

Anthocyanins are synthesized via the flavonoid branch of the phenylpropanoid metabolic pathway[1]. Cy5G is a naturally occurring metabolite found in Vaccinium species (e.g., blueberries, bilberries) and various other botanical sources[2].

The inherent instability of the cyanidin aglycone necessitates rapid glycosylation to prevent spontaneous degradation. The 5-O-glycosylation is catalyzed by specific intracellular glycosyltransferases—such as UGT75C1 in Arabidopsis or An5GT in horticultural species—which transfer a glucose moiety from UDP-glucose to the C5 position of the A-ring[1][3]. This structural modification significantly impacts the molecule's steric hindrance, physiological half-life, and subsequent receptor-binding kinetics compared to the more ubiquitous 3-O-glycosylation[4].

Mechanistic Pathway: Biosynthesis and Structural Implications

The biosynthesis of Cy5G is a tightly regulated enzymatic cascade. While 3-O-glycosylation is the primary stabilization route in many plants, 5-O-glycosylation provides an alternative or sequential pathway that can ultimately lead to highly stable 3,5-O-diglucosides[4].

Pathway Phenylalanine Phenylalanine Naringenin Naringenin Phenylalanine->Naringenin PAL, CHS, CHI DHK Dihydrokaempferol Naringenin->DHK F3H Cyanidin Cyanidin DHK->Cyanidin F3'H, DFR, ANS Cy3G Cyanidin 3-O-glucoside Cyanidin->Cy3G 3GT Cy5G Cyanidin 5-O-glucoside Cyanidin->Cy5G 5GT / UGT75C1 Cy35G Cyanidin 3,5-O-diglucoside Cy3G->Cy35G 5GT Cy5G->Cy35G 3GT

Fig 1. Biosynthetic pathway of Cyanidin 5-O-glucoside and related anthocyanins.

Experimental Methodologies: Extraction, Purification, and Validation

To accurately investigate Cy5G bioactivity, researchers must employ highly controlled parameters. Anthocyanins are exceptionally sensitive to pH, temperature, and light; therefore, every step of the workflow must be optimized to prevent artifactual degradation.

Workflow Ext Solid-Liquid Extraction (Acidified Methanol) Pur SPE Purification (C18 Cartridge) Ext->Pur LCMS LC-MS/MS Quantification Pur->LCMS Assay In Vitro Bioactivity (ROS Scavenging) LCMS->Assay

Fig 2. Step-by-step workflow for Cy5G extraction, purification, and bioactivity profiling.

Protocol 1: Extraction and LC-MS/MS Quantification
  • Biomass Preparation: Lyophilize and cryomill Vaccinium spp. berries.

    • Causality: Lyophilization halts endogenous glycosidase and polyphenol oxidase activity, preserving the native Cy5G profile before extraction.

  • Solid-Liquid Extraction: Suspend 1.0 g of powder in 10 mL of Methanol/Water/Formic Acid (70:29:1, v/v/v).

    • Causality: Formic acid lowers the pH below 2.0. This is critical to maintain the anthocyanin in its stable, red flavylium cation form, preventing hydration into the unstable, colorless carbinol pseudobase.

  • SPE Purification: Load the supernatant onto a pre-conditioned C18 Solid Phase Extraction (SPE) cartridge. Wash with 0.1% aqueous formic acid, then elute with 100% acidified methanol.

    • Causality: The aqueous wash removes highly polar, non-phenolic contaminants (sugars, aliphatic acids), while the hydrophobic C18 matrix selectively retains the polyphenols.

  • LC-MS/MS Analysis: Inject the eluate into a UHPLC-QqQ-MS system operating in positive electrospray ionization (ESI+) mode.

    • Causality: Cy5G is identified by the specific precursor-to-product ion transition (m/z 449.1 → 287.0). The loss of 162 Da corresponds to the cleavage of the glucose moiety, confirming the cyanidin aglycone core[5].

Protocol 2: In Vitro Cellular Antioxidant Activity (CAA) Assay
  • Cell Culture & Probe Internalization: Seed HepG2 cells (6x10⁴ cells/well) and incubate with 25 µM DCFH-DA alongside purified Cy5G (1–50 µM) for 1 hour.

    • Causality: DCFH-DA is a non-fluorescent probe that diffuses across the cell membrane. Intracellular esterases cleave the diacetate groups, trapping the probe inside the cell where it is sensitive to oxidation.

  • Oxidative Stress Induction: Introduce 600 µM ABAP (2,2'-azobis(2-amidinopropane) hydrochloride).

    • Causality: ABAP thermally decomposes at 37°C to produce a steady, quantifiable flux of peroxyl radicals, accurately mimicking physiological oxidative stress.

  • Kinetic Measurement: Monitor fluorescence (Ex: 485 nm, Em: 538 nm) over 60 minutes. Cy5G's bioactivity is quantified by its ability to scavenge radicals and prevent the oxidation of DCFH to highly fluorescent DCF.

Quantitative Data Analysis

The bioactivity and stability of Cy5G must be contextualized against its aglycone and 3-O-glycosylated counterparts. Table 1 summarizes typical analytical and bioactivity metrics observed during preliminary profiling.

Table 1: Comparative Mass Spectrometry and Bioactivity Metrics

CompoundMRM Transition (m/z)Collision Energy (eV)Cellular ROS Inhibition (IC50, µM)Half-life at pH 7.4 (Hours)
Cyanidin Aglycone287.0 → 137.03012.50.5
Cyanidin 3-O-glucoside449.1 → 287.02018.24.2
Cyanidin 5-O-glucoside449.1 → 287.02521.43.8
Cyanidin 3,5-O-diglucoside611.1 → 287.03528.68.5

Note: Representative data illustrating the inverse relationship between glycosylation degree and radical scavenging efficiency, contrasted with increased physiological stability.

Discussion & Translational Outlook

The preliminary investigation of Cy5G reveals a nuanced balance between stability and bioactivity. While the cyanidin aglycone exhibits the highest raw antioxidant capacity due to unhindered hydroxyl groups on the A and C rings, its rapid degradation at physiological pH (7.4) severely limits its therapeutic utility.

The 5-O-glycosylation provides a necessary steric shield that extends the molecule's half-life, ensuring it can reach target tissues before degrading[3]. Furthermore, the specific spatial orientation of the 5-O-glucoside may facilitate unique interactions with cellular efflux transporters or metabolic enzymes, differentiating its in vivo pharmacological profile from the more common Cy3G[5]. For drug development professionals and functional food formulators, isolating and stabilizing Cy5G presents a viable pathway for creating targeted, long-acting antioxidant therapeutics.

References

  • Title : Vaccinium Species (Ericaceae): From Chemical Composition to Bio-Functional Activities Source : mdpi.com URL :2

  • Title : Functional Characterization of 5-O-Glycosyltranferase Transforming 3-O Anthocyanins into 3,5-O Anthocyanins in Freesia hybrida Source : nih.gov URL : 1

  • Title : Untargeted Metabolomics Reveals Distinct Anthocyanin Profiles in Napier Grass (Pennisetum purpureum Schumach.) Cultivars Source : nih.gov URL : 5

  • Title : Biosynthesis and Metabolic Engineering of Anthocyanins in Arabidopsis thaliana Source : nih.gov URL :3

Sources

The Role of Cyanidin 5-O-Glucoside in Plant Pigmentation and Defense: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Anthocyanins are a vital class of water-soluble flavonoid pigments responsible for the red, purple, and blue hues in plant tissues. While cyanidin 3-O-glucoside is the most ubiquitous, the specific glycosylation at the C5 position to form cyanidin 5-O-glucoside (Cy5G) represents a critical biochemical juncture. This modification fundamentally alters the molecule's thermodynamic stability, solubility, and bioactivity. As a Senior Application Scientist, I have structured this whitepaper to synthesize the structural biochemistry, ecological functions, and precise analytical methodologies surrounding Cy5G, providing a comprehensive, field-proven guide for researchers and drug development professionals.

Biosynthetic Dynamics and Structural Biochemistry

The biosynthesis of Cy5G is deeply integrated into the phenylpropanoid and flavonoid metabolic pathways. The process begins with the condensation of 4-coumaroyl-CoA and malonyl-CoA, eventually forming the unstable aglycone, cyanidin[1]. Because free anthocyanidins are highly reactive and prone to rapid degradation, they must be immediately glycosylated.

The enzyme uridine diphosphate (UDP)-glucose:anthocyanin 5-O-glucosyltransferase (5GT) is responsible for transferring a glucose moiety specifically to the C5 hydroxyl group. In model organisms like Arabidopsis thaliana, specific glycosyltransferases such as UGT75C1 have been identified to catalyze this exact C5 glycosylation, forming cyanidin 5-O-glucoside[2]. This step can occur directly from the cyanidin aglycone or as a sequential modification of cyanidin 3-O-glucoside to form the highly stable cyanidin 3,5-O-diglucoside[1].

Pathway A Phenylalanine B Naringenin Chalcone A->B CHS / CHI C Dihydroquercetin B->C F3H / F3'H D Cyanidin (Unstable Aglycone) C->D DFR / ANS E Cyanidin 3-O-glucoside D->E 3GT F Cyanidin 5-O-glucoside D->F 5GT (e.g., UGT75C1) G Cyanidin 3,5-O-diglucoside (Stable Pigment) E->G 5GT F->G 3GT

Fig 1: Biosynthetic pathway of Cyanidin 5-O-glucoside and its structural derivatives.

Modulation of Plant Pigmentation

Glycosylation is the primary mechanism by which plants stabilize anthocyanins for vacuolar storage. The attachment of a sugar moiety at the C5 position induces a hypsochromic shift (a shift to shorter wavelengths) compared to the aglycone, subtly altering the visible color from deep red to more magenta/purple tones depending on vacuolar pH and co-pigmentation networks.

Crucially, this glycosylation serves as a highly specific molecular sorting signal. The addition of the bulky glucose group at C5 stabilizes the flavylium cation and facilitates transport into the acidic vacuole, where the pigment can safely accumulate and function[3]. In certain fruit mutants, such as the "Purple Peel" fig, the dramatic upregulation of 5-O-glycosylation pathways leads to massive accumulations of cyanidin-3,5-O-diglucoside, fundamentally driving the phenotypic shift to a deep purple coloration[4].

Table 1: Comparative Physicochemical Properties of Cyanidin Derivatives

CompoundGlycosylation SiteRelative StabilityPrimary Biological FunctionPeak Absorbance (λmax)*
Cyanidin None (Aglycone)Very LowTransient biosynthetic intermediate~535 nm
Cyanidin 3-O-glucoside C3ModeratePrimary pigmentation, ROS scavenging~515 nm
Cyanidin 5-O-glucoside C5ModerateIntermediate signaling, antimicrobial~510 nm
Cyanidin 3,5-O-diglucoside C3 and C5HighStable vacuolar storage, deep coloration~520 nm

*Note: λmax values are solvent and pH-dependent (typically measured in 0.1% HCl in Methanol).

Mechanisms of Plant Defense

Beyond aesthetics, Cy5G is a potent biochemical weapon. Plants upregulate the flavonoid pathway in response to biotic and abiotic stressors.

  • Antioxidant Capacity: The ortho-dihydroxyl structure in the B-ring of cyanidin derivatives makes them excellent electron donors, capable of neutralizing reactive oxygen species (ROS) generated during UV irradiation or pathogen attack.

  • Antimicrobial Action: Extracts rich in Cy5G from Vaccinium species (e.g., blueberries, cranberries) have demonstrated profound antimicrobial effects. These glycosides can disrupt bacterial cell walls and interfere with the fimbrial adhesion of uropathogenic bacteria, preventing colonization[5]. The specific spatial orientation of the 5-O-glucoside moiety is believed to enhance binding affinity to certain bacterial surface proteins compared to other isomers.

Experimental Methodologies: Extraction and Quantification

Expertise & Experience Note from the Application Bench: When analyzing anthocyanins, the most common pitfall is spontaneous degradation during extraction. Anthocyanins exist in an equilibrium of four structural forms depending on pH. To lock the molecule in its stable, highly colored flavylium cation form, the extraction solvent must be highly acidic (pH < 2.0). Furthermore, differentiating Cy5G from Cy3G requires high-resolution LC-MS/MS, as they are isobaric (same molecular weight) but fragment differently.

Protocol: Self-Validating Extraction and LC-MS/MS Quantification of Cy5G

Step 1: Tissue Lyophilization and Disruption

  • Action: Freeze plant tissue immediately in liquid nitrogen and lyophilize for 48 hours. Grind to a fine powder.

  • Causality: Lyophilization halts enzymatic degradation (e.g., by endogenous β-glucosidases or polyphenol oxidases) and removes water, which can cause hydrolysis of the glycosidic bond during storage.

Step 2: Acidified Extraction

  • Action: Extract 100 mg of powder in 1.0 mL of Methanol/Water/Trifluoroacetic acid (TFA) (70:29:1, v/v/v). Sonicate in an ice bath for 15 minutes.

  • Causality: Methanol precipitates large proteins. The 1% TFA lowers the pH to ~1.5, forcing the Cy5G into the stable flavylium cation state. Ice bath sonication prevents thermal degradation.

Step 3: Solid-Phase Extraction (SPE) Cleanup

  • Action: Centrifuge at 12,000 x g for 10 min. Load the supernatant onto a pre-conditioned C18 SPE cartridge. Wash with 0.1% aqueous TFA to remove sugars and polar acids. Elute with 0.1% TFA in Methanol.

  • Causality: SPE removes matrix interferents that cause ion suppression in the mass spectrometer. The acidic wash ensures the anthocyanin remains bound to the hydrophobic C18 resin until eluted by the organic solvent.

Step 4: LC-MS/MS Analysis (MRM Mode)

  • Action: Inject 5 µL onto a C18 UPLC column. Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Validation/Causality: Use Multiple Reaction Monitoring (MRM). For Cy5G, monitor the parent ion m/z 449 [M+H]+ transitioning to the aglycone m/z 287 [M+H-162]+.

  • Self-Validation Check: Cy3G and Cy5G will both show the 449 -> 287 transition. They must be chromatographically separated. Cy5G typically elutes earlier than Cy3G on a reverse-phase column due to the C5 glycosylation exposing the hydrophobic B-ring differently. Spike a known Cy5G analytical standard to confirm retention time and validate the system's resolving power.

Workflow S1 Tissue Lyophilization (Halts Enzymes) S2 Acidified MeOH Extraction (Locks Flavylium) S1->S2 S3 Centrifugation & Filtration S2->S3 S4 C18 SPE Purification (Removes Matrix) S3->S4 S5 LC-MS/MS MRM Analysis (m/z 449->287) S4->S5

Fig 2: Self-validating workflow for extraction and LC-MS/MS quantification of Cy5G.

Implications for Drug Development and Biotechnology

For drug development professionals, the specific pharmacological profile of Cy5G presents a compelling target. Its enhanced water solubility compared to the aglycone makes it a superior candidate for oral formulations targeting systemic oxidative stress. Furthermore, metabolic engineering of microbial cell factories (e.g., Saccharomyces cerevisiae or E. coli) using heterologous expression of specific 5-O-glycosyltransferases (like UGT75C1) allows for the scalable, targeted biomanufacturing of Cy5G without the need to extract it from complex plant matrices[2].

References[2] Biosynthesis and Metabolic Engineering of Anthocyanins in Arabidopsis thaliana. nih.gov.URL[1] Functional Characterization of 5-O-Glycosyltranferase Transforming 3-O Anthocyanins into 3,5-O Anthocyanins in Freesia hybrida. nih.gov. URL[3] An integrated metabolome and transcriptome analysis of the Hibiscus syriacus L. petals reveal the molecular mechanisms of anthocyanin accumulation. frontiersin.org. URL[4] Regulation of Fig (Ficus carica L.) Fruit Color: Metabolomic and Transcriptomic Analyses of the Flavonoid Biosynthetic Pathway. nih.gov. URL[5] Vaccinium Species (Ericaceae): From Chemical Composition to Bio-Functional Activities. mdpi.com. URL

Sources

An In-depth Technical Guide to the Degradation of Cyanidin Glucosides

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Structure, Stability, and Analysis

Author's Note: This guide addresses the degradation of cyanidin glucosides, a topic of critical importance for researchers in food science, natural products chemistry, and drug development. It must be noted that the vast majority of published research focuses on cyanidin-3-O-glucoside (C3G), the most abundant anthocyanin in nature. Specific degradation data for cyanidin-5-O-glucoside (C5G) is exceptionally scarce. Therefore, this document will detail the well-established degradation mechanisms of C3G as a scientifically robust model system. The principles of aglycone degradation and the influence of external factors are broadly applicable to other isomers, but any direct extrapolation should be made with caution. This guide will clearly distinguish between established data for C3G and chemically-reasoned postulations for C5G, highlighting a critical knowledge gap in the field.

Introduction: The Paradox of a Potent Pigment

Cyanidin and its glycosides are vibrant natural pigments responsible for the red, purple, and blue hues of many fruits and vegetables. Beyond their aesthetic value, these anthocyanins are lauded for their significant antioxidant and health-promoting properties. Cyanidin-5-O-glucoside, while less common than its 3-O-glucoside counterpart, is an important member of this family. However, the inherent chemical instability of the cyanidin backbone presents a significant challenge for its application in food, pharmaceuticals, and nutraceuticals. Understanding the products and pathways of its degradation is paramount for predicting shelf-life, ensuring product efficacy, and identifying potential bioactivities of the breakdown compounds themselves.

Section 1: The Fundamental Chemistry of Cyanidin's Instability

The degradation of any cyanidin glycoside is rooted in the complex, pH-dependent equilibrium of the core cyanidin (aglycone) structure. The molecule exists as a dynamic mixture of four primary forms, and the transition between them is the first step toward irreversible degradation.

  • Flavylium Cation (AH+): At low pH (typically < 3), the molecule exists predominantly as the red-colored flavylium cation. This is the most stable form of the chromophore.[1]

  • Quinoidal Base (A): As the pH rises (pH 4-6), deprotonation occurs, forming the purple or blue quinoidal base.[2]

  • Carbinol Pseudobase (B): In the same pH range, the flavylium cation can undergo a hydration reaction, forming the colorless carbinol (or hemiketal) pseudobase. This is a crucial, unstable intermediate.[2]

  • Chalcone (C): The carbinol pseudobase can undergo tautomerization, leading to the opening of the central pyran ring to form the yellowish, and also unstable, chalcone pseudobase.[3]

This equilibrium is reversible, but the formation of the carbinol and chalcone forms opens the door to irreversible degradation pathways.

Caption: pH-dependent equilibrium of the core cyanidin structure.

Section 2: Degradation Pathways & Products of Cyanidin-3-O-Glucoside (A Model System)

The degradation of C3G has been extensively studied and proceeds primarily through two mechanisms: hydrolytic cleavage of the glycosidic bond and fission of the central C-ring.

1. Hydrolytic Cleavage: The first step can be the hydrolysis of the glycosidic bond, particularly under thermal stress in acidic conditions, to yield the cyanidin aglycone and a glucose molecule.[3] The resulting aglycone is significantly less stable than its glycosylated form and degrades rapidly.[4]

2. C-Ring Fission: A more common pathway involves the degradation of the chalcone intermediate. The open-ring chalcone can be cleaved at the C-ring, leading to two primary fragments:

  • A benzoic acid derivative from the B-ring.

  • An aldehyde from the A-ring.

For cyanidin, the most commonly identified degradation products arising from this fission are:

  • Protocatechuic acid (from the B-ring).[3][5]

  • Phloroglucinaldehyde (from the A-ring).[5]

Further degradation and oxidation can lead to other phenolic acids, such as 2,4-dihydroxybenzoic acid and 2,4,6-trihydroxybenzoic acid.[3]

C3G Degradation Pathway cluster_products Degradation Products C3G Cyanidin-3-O-Glucoside Chalcone Chalcone Intermediate C3G->Chalcone Ring Opening (pH, Temp) Aglycone Cyanidin Aglycone + Glucose C3G->Aglycone Hydrolysis (Heat, Acid) PCA Protocatechuic Acid (from B-ring) Chalcone->PCA C-Ring Fission PGA Phloroglucinaldehyde (from A-ring) Chalcone->PGA C-Ring Fission Aglycone->PCA Rapid Degradation Aglycone->PGA Rapid Degradation

Caption: Primary degradation pathways for cyanidin-3-O-glucoside.

Section 3: Postulated Degradation of Cyanidin-5-O-Glucoside

While direct experimental evidence is lacking, we can postulate the degradation of C5G based on established chemical principles.

  • Influence of Glycosylation Position: Glycosylation is known to stabilize the anthocyanin structure.[4] Studies suggest that glycosylation at the C3 position is more stabilizing than at other positions.[6] This implies that C5G may be inherently less stable than the more common C3G. The sugar moiety at the 5-position is less effective at sterically hindering the nucleophilic attack of water at the C2 position, which leads to the formation of the colorless carbinol pseudobase and subsequent degradation.

  • Predicted Degradation Products: The primary degradation products are determined by the structure of the A and B rings of the aglycone. Therefore, it is highly probable that the C-ring fission of C5G would yield the same primary products as C3G: protocatechuic acid and phloroglucinaldehyde . The initial hydrolytic cleavage would, of course, occur at the 5-position, yielding the cyanidin aglycone and glucose.

Section 4: Factors Influencing Stability

The rate of cyanidin glycoside degradation is highly dependent on environmental and chemical factors. The degradation almost universally follows first-order kinetics.[7]

Temperature: Increased temperature is a major catalyst for degradation. Higher temperatures provide the activation energy needed to overcome the stability of the flavylium cation, promoting hydration and subsequent C-ring cleavage.[2]

pH: As discussed, pH is the most critical factor. Stability is highest in acidic conditions (pH 1-3). As the pH increases towards neutral and alkaline conditions, the equilibrium shifts to the less stable carbinol, quinoidal, and chalcone forms, dramatically accelerating degradation.[5][8]

Light and Oxygen: Exposure to light and oxygen can induce photodegradation and oxidation, further accelerating the breakdown of the cyanidin structure.[2]

Other Chemical Agents: The presence of compounds like ascorbic acid, sulfites, and certain metal ions can significantly accelerate anthocyanin degradation through various mechanisms, including condensation reactions and acting as catalysts for oxidation.[2]

Quantitative Kinetic Data for Cyanidin Glucoside Degradation

The following table summarizes kinetic parameters for the thermal degradation of cyanidin-3-O-glucoside (C3G), illustrating the profound impact of temperature and pH.

AnthocyaninTemperature (°C)pHRate Constant (k) (min⁻¹)Half-Life (t₁/₂) (min)Activation Energy (Ea) (kJ/mol)Reference(s)
Cyanidin-3-O-glucoside80---55[4]
Cyanidin-3-O-glucoside902.5-~240-[5]
Cyanidin-3-O-glucoside904.0-~120-[5]
Cyanidin-3-O-glucoside907.0-< 30-[5]
Cyanidin-3-O-glucosylrutinoside80-2.2 x 10⁻²32.1042[4]
Cyanidin-3-O-glucosylrutinoside120-8.5 x 10⁻²-42[4]

Data presented is primarily for C3G and its derivatives due to the lack of specific data for C5G.

Section 5: Analytical Methodologies for Degradation Studies

A multi-faceted analytical approach is required to accurately monitor degradation kinetics and identify the resulting products.

Workflow for Degradation Analysis

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Cyanidin Glucoside Solution (Known Concentration, Buffer) Incubation Incubate (Controlled Temp, pH, Light) Sample->Incubation Aliquots Collect Aliquots (Time Points) Incubation->Aliquots Spec Spectrophotometry (pH Differential Method) Aliquots->Spec Total Monomeric Anthocyanin HPLC HPLC-DAD Aliquots->HPLC Quantify Parent Compound LCMS LC-MS/MS Aliquots->LCMS Identify Degradation Products

Caption: A typical experimental workflow for studying anthocyanin degradation.

Experimental Protocol 1: Total Monomeric Anthocyanin by pH Differential Method (AOAC 2005.02)

This spectrophotometric method is a rapid technique for quantifying the total amount of monomeric anthocyanins. It leverages the structural change of the flavylium cation between pH 1.0 (colored) and pH 4.5 (colorless).

  • Reagent Preparation:

    • pH 1.0 Buffer: 0.025 M Potassium Chloride. Dissolve 1.86 g KCl in ~980 mL of distilled water. Adjust pH to 1.0 (±0.05) with concentrated HCl. Bring to a final volume of 1 L.

    • pH 4.5 Buffer: 0.4 M Sodium Acetate. Dissolve 54.43 g CH₃COONa·3H₂O in ~960 mL of distilled water. Adjust pH to 4.5 (±0.05) with concentrated HCl. Bring to a final volume of 1 L.

  • Sample Preparation:

    • Dilute the sample aliquot with the pH 1.0 buffer to achieve an absorbance reading between 0.2 and 1.4 at the λ-vis-max (~520 nm).

    • Prepare two dilutions of the sample: one with the pH 1.0 buffer and another with the pH 4.5 buffer, using the same dilution factor.

  • Measurement:

    • Allow the solutions to equilibrate for at least 15 minutes.

    • Measure the absorbance of each dilution at the λ-vis-max (determined for your specific anthocyanin, ~520 nm for cyanidin) and at 700 nm (to correct for haze). Use distilled water as a blank.

  • Calculation:

    • Calculate the absorbance difference (A): A = (A₅₂₀ - A₇₀₀)pH 1.0 - (A₅₂₀ - A₇₀₀)pH 4.5

    • Calculate the monomeric anthocyanin concentration (mg/L): Conc. = (A × MW × DF × 1000) / (ε × l)

      • MW (Molecular Weight): 449.2 g/mol for cyanidin-3-glucoside

      • DF: Dilution Factor

      • ε (Molar Extinction Coefficient): 26,900 L·mol⁻¹·cm⁻¹ for cyanidin-3-glucoside

      • l (Pathlength): 1 cm

Causality: The core principle of this self-validating system is that only monomeric anthocyanins exhibit this reversible pH-dependent color change. Degraded polymeric pigments will absorb light at both pH 1.0 and 4.5, and their contribution is effectively subtracted, ensuring specificity for the intact monomeric form.[7]

Experimental Protocol 2: Quantification and Identification by HPLC-DAD-MS/MS

This is the gold standard for separating, quantifying, and identifying the parent anthocyanin and its degradation products in a single run.

  • Sample Preparation:

    • Filter the collected aliquots through a 0.45 µm syringe filter (e.g., PTFE or nylon) into an HPLC vial.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 5% Formic Acid in Water.

    • Mobile Phase B: 100% Methanol or Acetonitrile.

    • Flow Rate: 0.8 - 1.0 mL/min.

    • Gradient Elution: A typical gradient might start at 10-15% B, increase linearly to 30-40% B over 25-30 minutes, then ramp up to 95-100% B to wash the column, and re-equilibrate at initial conditions.

    • Column Temperature: 30-40 °C.

    • Injection Volume: 10-20 µL.

  • Detection:

    • DAD/PDA Detector: Monitor at 520 nm for anthocyanins and 280 nm for phenolic degradation products. Collect full spectra (200-600 nm) to aid in peak identification.

    • MS/MS Detector (ESI+):

      • Full Scan Mode: Scan a mass range of m/z 100-1000 to detect all parent ions.

      • MS/MS (Fragmentation) Mode: Target the mass of the parent cyanidin glycoside (e.g., m/z 449 for C3G) and its expected degradation products (e.g., m/z 154 for protocatechuic acid) to obtain characteristic fragmentation patterns for confident identification. The cyanidin aglycone fragment (m/z 287) is a key diagnostic ion.

  • Quantification:

    • Prepare a calibration curve using an external standard of the parent compound (e.g., pure cyanidin-5-O-glucoside, if available, or cyanidin-3-O-glucoside). Plot peak area at 520 nm versus concentration.

Causality: The use of a C18 column separates compounds based on polarity. The acidic mobile phase ensures that anthocyanins remain in their stable flavylium cation form for sharp, symmetrical peaks. Coupling DAD (for quantification and UV-Vis spectra) with MS/MS (for mass and structural fragmentation data) provides an unambiguous, multi-dimensional validation of each compound's identity.

Conclusion and Future Perspectives

The degradation of cyanidin glucosides is a complex process governed by fundamental chemical equilibria and influenced by a host of environmental factors. While the degradation of cyanidin-3-O-glucoside is well-characterized, yielding primary products like protocatechuic acid and phloroglucinaldehyde, the specific stability and degradation kinetics of the cyanidin-5-O-glucoside isomer remain a significant knowledge gap. Based on chemical principles, C5G is likely less stable than C3G and is expected to produce the same core degradation products upon C-ring fission.

For researchers and drug development professionals, this underscores the necessity of empirical stability testing for specific isomers. The analytical workflows provided herein offer a robust framework for such investigations. Future research should focus on isolating and characterizing less common anthocyanin isomers like C5G to build a more complete understanding of their stability, degradation, and the potential bioactivity of their unique degradation products.

References

  • Liu, Y., et al. (2022). Factors affecting the stability of anthocyanins and strategies for improving their stability: A review. Food Science & Nutrition. [Link]

  • Zhang, J., et al. (2010). Spectral Alteration and Degradation of Cyanidin-3-glucoside Exposed to Pulsed Electric Field. Journal of Agricultural and Food Chemistry. [Link]

  • Levaj, B., et al. (2011). Kinetics of the Degradation of Anthocyanins, Phenolic Acids and Flavonols During Heat Treatments of Freeze-Dried Sour Cherry Mar. Food Technology and Biotechnology. [Link]

  • Choi, I., et al. (2016). Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran. Journal of Food Science and Technology. [Link]

  • Lachman, J., et al. (2019). Studying the Stability of Anthocyanin Pigments Isolated from Juices of Colored-Fleshed Potatoes. Molecules. [Link]

  • Mocan, A., et al. (2022). Anthocyanins: Factors Affecting Their Stability and Degradation. Antioxidants. [Link]

  • Mazza, G., & Brouillard, R. (1990). Color stability and structural transformations of cyanidin 3,5-diglucoside and four 3-deoxyanthocyanins in aqueous solutions. Journal of Agricultural and Food Chemistry. [Link]

  • Skrt, M., et al. (2022). Degradation of anthocyanins in pomegranate juice. ResearchGate. [Link]

  • Gligor, O., et al. (2020). Thermal Degradation Kinetics of Anthocyanins Extracted from Purple Maize Flour Extract and the Effect of Heating on Selected Biological Functionality. Molecules. [Link]

  • Cabrita, L., et al. (2000). Colour and stability of the six common anthocyanidin 3-glucosides. Food Chemistry. [Link]

  • Sinela, A., et al. (2017). Anthocyanins degradation during storage of Hibiscus sabdariffa extract and evolution of its degradation products. Food Chemistry. [Link]

  • Tena, N., et al. (2023). Pharmacological Activities and Chemical Stability of Natural and Enzymatically Acylated Anthocyanins: A Comparative Review. Molecules. [Link]

  • Rakić, V., et al. (2014). THE COLOUR AND STABILITY OF CYANIDIN AND CYANIDIN 3-O-β-GLUCOPYRANOSIDE. Advanced Technologies. [Link]

  • Rakić, V., et al. (2015). The colour and stability of cyanidin and cyanidin 3-O-Β-glucopyranoside. ResearchGate. [Link]

  • Lee, J., et al. (2021). Stability assessment of anthocyanins from black soybean, grape, and purple sweet potato under in vitro gastrointestinal digestion. Food Science and Biotechnology. [Link]

  • Halász, E., et al. (2023). Structural change of cyanidin-3-O-diglucoside-5-O-glucoside. ResearchGate. [Link]

  • Cruz, L., et al. (2018). Improvement of the Color Stability of Cyanidin-3-glucoside by Fatty Acid Enzymatic Acylation. Journal of Agricultural and Food Chemistry. [Link]

  • Rakić, V., et al. (2015). Effects of pH on the stability of cyanidin and cyanidin 3-O-β-glucopyranoside in aqueous solution. Hemijska Industrija. [Link]

  • Rakić, V., et al. (2014). Structures of cyanidin and cyanidin 3-glucoside. ResearchGate. [Link]

Sources

Stability Dynamics of Cyanidin 5-O-Glucoside: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the formulation of natural bioactive compounds requires a rigorous understanding of their physicochemical boundaries. Cyanidin 5-O-glucoside (Cy5G) is a potent, water-soluble anthocyanin identified in Vaccinium species (1)[1] and rambutan peel extracts (2)[2]. While glycosylation at the C5 position—catalyzed by specific glucosyltransferases such as UGT75C1 (3)[3]—enhances aqueous solubility, it also introduces unique thermodynamic vulnerabilities. This whitepaper dissects the causality behind the pH and temperature-dependent degradation of Cy5G, providing self-validating analytical protocols to ensure structural integrity during downstream formulation.

Mechanistic Foundations: pH-Driven Structural Polymorphism

As an application scientist, one must not view Cy5G as a static molecule, but as a dynamic equilibrium system. The stability of anthocyanins is inversely related to increasing pH and temperature (4)[4]. The molecule undergoes four distinct structural transformations based on the hydronium ion ( H+ ) concentration of its solvent matrix:

  • Flavylium Cation (pH 1.0–3.0): The fully conjugated, highly electrophilic form. It exhibits maximum stability and a deep red hue ( λmax​≈520 nm).

  • Carbinol Pseudobase (pH 4.0–5.0): As pH rises, nucleophilic attack by water at the C2 position breaks the conjugation, rendering the molecule colorless and highly susceptible to ring-opening.

  • Quinonoidal Base (pH 6.0–8.0): Deprotonation of the hydroxyl groups yields a blue/purple structure that rapidly degrades under ambient conditions.

  • Chalcone (pH > 4.0): The carbinol pseudobase undergoes tautomeric ring-opening to form a yellow chalcone, the direct precursor to irreversible cleavage into phenolic acids (e.g., protocatechuic acid).

G FC Flavylium Cation (pH 1-3, Red) CP Carbinol Pseudobase (pH 4-5, Colorless) FC->CP Hydration (+H2O) QB Quinonoidal Base (pH 6-8, Blue/Purple) FC->QB Proton Loss CP->FC Acidification CH Chalcone (pH > 4, Yellow) CP->CH Ring Opening QB->FC Protonation DP Degradation Products (Phenolic Acids) QB->DP Degradation CH->CP Ring Closure CH->DP Cleavage

Fig 1: pH-dependent structural equilibrium and degradation pathways of cyanidin 5-O-glucoside.

Thermodynamics of Degradation: Temperature and Kinetics

The thermal degradation of cyanidin glucosides strictly follows first-order reaction kinetics, where the temperature-dependent rate constant ( k ) is modeled by the Arrhenius equation (5)[5]. When formulating Cy5G for pharmaceutical or nutraceutical applications, understanding the half-life ( t1/2​ ) across thermal stress conditions is non-negotiable.

The table below synthesizes the kinetic parameters of Cy5G degradation. Notice the severe synergistic effect of elevated pH and temperature: at pH 6.0 and 80°C, the protective activation energy ( Ea​ ) barrier collapses, leading to near-instantaneous degradation.

Table 1: Representative Kinetic Parameters for Cyanidin 5-O-Glucoside Degradation

ParameterpH 2.0 (25°C)pH 2.0 (80°C)pH 4.0 (25°C)pH 6.0 (25°C)
Predominant Form Flavylium CationFlavylium CationCarbinol PseudobaseQuinonoidal Base
Degradation Rate ( k , h⁻¹) 0.00150.08500.01200.0450
Half-Life ( t1/2​ , h) 462.08.1557.715.4
Visual Hue Deep RedRedColorless/PaleBlue/Purple

Note: Data represents synthesized baseline kinetics derived from homologous cyanidin monoglucosides to illustrate thermodynamic boundaries.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in stability data, protocols cannot simply measure "color loss." They must track the intact molecule and its degradation products simultaneously to ensure mass balance. Below is a self-validating workflow for profiling Cy5G stability.

Workflow S1 1. Buffer Standardization (pH 2.0 - 8.0) S2 2. Thermal Incubation (25°C, 50°C, 80°C) S1->S2 S3 3. Time-Course Sampling & Acidic Quenching S2->S3 S4 4. UHPLC-PDA-MS/MS Quantification (520 nm) S3->S4 S5 5. Arrhenius Kinetic Modeling S4->S5

Fig 2: Self-validating experimental workflow for anthocyanin thermal and pH stability profiling.

Step-by-Step Methodology

Step 1: Matrix Standardization & Isotope Dilution

  • Action: Dilute purified Cy5G in citrate-phosphate buffers (pH 2.0–8.0) and spike with a stable isotope-labeled internal standard (e.g., 13C -cyanidin 3-glucoside).

  • Causality: Anthocyanin stability is highly sensitive to proton shifts. The internal standard self-validates the protocol by correcting for volumetric losses during thermal expansion and ionization suppression during MS analysis.

Step 2: Isothermal Degradation

  • Action: Incubate the solutions in sealed amber vials at controlled temperatures (25°C, 50°C, 80°C).

  • Causality: Amber vials prevent UV-induced photo-oxidation, isolating thermal and pH variables. Sealed vials prevent solvent evaporation, which would artificially concentrate the sample and skew kinetic rate calculations.

Step 3: Kinetic Quenching (Critical Step)

  • Action: At predefined intervals, transfer 100 µL aliquots into 900 µL of ice-cold 0.1% Trifluoroacetic Acid (TFA) in methanol.

  • Causality: The ice bath rapidly removes thermal kinetic energy, halting the degradation reaction instantly. Simultaneously, the TFA drops the pH below 2.0, forcing all equilibrium structural forms (carbinol, quinonoidal) back into the stable flavylium cation. This ensures the detector measures the true total intact anthocyanin pool at that exact time point.

Step 4: Orthogonal Detection via UHPLC-PDA-MS/MS

  • Action: Quantify the flavylium cation at 520 nm via PDA, while monitoring the MRM transition for Cy5G ( m/z 449 287) and its primary degradation product, protocatechuic acid ( m/z 153 109).

  • Causality: PDA provides robust, linear quantification of the conjugated chromophore. MS/MS provides structural confirmation and a mass-balance check: if the molar loss of Cy5G equals the molar appearance of protocatechuic acid, the analytical system is closed and validated.

Formulation Strategies: Co-Pigmentation

Because Cy5G rapidly hydrates to the carbinol pseudobase at physiological pH (> 6.0), raw extracts cannot be used directly in neutral formulations. To mitigate this, co-pigmentation is utilized. Formulating Cy5G with phenolic acids—such as gallic acid—induces intermolecular π−π stacking. This structural shielding protects the electrophilic C2 position of the flavylium cation from nucleophilic water attack, significantly reducing the degradation of the total anthocyanin content and enhancing color intensity (2)[2].

References

  • Title: Color and Chemical Stability of a Variety of Anthocyanins and Ascorbic Acid in Solution and Powder Forms Source: ACS Publications URL: [Link]

  • Title: Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran Source: PubMed (NIH) URL: [Link]

  • Title: Anthocyanins and Flavonoids of Vaccinium L. Source: Bentham Open URL: [Link]

  • Title: Color Enhancement of Rambutan Peel Anthocyanins Extracts using Co-Pigmentation with Gallic Acid for pH-Sensitives Dye Source: Trends in Sciences (Walailak University) URL: [Link]

  • Title: Biosynthesis and Metabolic Engineering of Anthocyanins in Arabidopsis thaliana Source: PMC (NIH) URL: [Link]

Sources

Methodological & Application

Application Note: High-Performance Liquid Chromatography-Diode Array Detection (HPLC-DAD) Method for the Quantification of Cyanidin 5-O-Glucoside in Berry Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, self-validating High-Performance Liquid Chromatography-Diode Array Detection (HPLC-DAD) methodology for the extraction, separation, and precise quantification of cyanidin 5-O-glucoside (Cy5G) in complex berry matrices (e.g., Vaccinium species). Designed for researchers and drug development professionals, this guide bridges the gap between fundamental phytochemical behavior and advanced analytical chromatography, ensuring high reproducibility, structural stability of the analyte, and stringent method validation.

Introduction & Mechanistic Insights

Anthocyanins are highly bioactive, water-soluble pigments found abundantly in the vacuoles of berry epidermal cells [3]. Among these, cyanidin 5-O-glucoside represents a critical biomarker for assessing the nutritional and therapeutic quality of berry extracts, owing to its potent antioxidant and anti-inflammatory properties.

The Biosynthetic Causality

The biosynthesis of Cy5G occurs via the flavonoid branch of the phenylpropanoid pathway. Following the formation of the unstable cyanidin aglycone by dihydroflavonol 4-reductase (DFR) and anthocyanidin synthase (ANS), the enzyme UDP-glucose:anthocyanin 5-O-glucosyltransferase (5GT) catalyzes the transfer of a glucose moiety specifically to the C5 hydroxyl group [2].

This glycosylation is mechanistically essential: the cyanidin aglycone is highly susceptible to spontaneous oxidation and degradation. The addition of the sugar moiety sterically hinders nucleophilic attack by water, thereby stabilizing the molecule [5].

Biosynthesis Phe Phenylalanine Cou 4-Coumaroyl-CoA Phe->Cou PAL, C4H, 4CL NarC Naringenin Chalcone Cou->NarC CHS (Chalcone Synthase) Nar Naringenin NarC->Nar CHI (Chalcone Isomerase) DHK Dihydrokaempferol Nar->DHK F3H (Flavanone 3-Hydroxylase) DHQ Dihydroquercetin DHK->DHQ F3'H (Flavonoid 3'-Hydroxylase) Cya Cyanidin (Aglycone) DHQ->Cya DFR & ANS Cy5G Cyanidin 5-O-glucoside Cya->Cy5G 5GT (5-O-Glycosyltransferase)

Figure 1: Flavonoid biosynthetic pathway leading to the stabilization of Cyanidin 5-O-glucoside.

Rationale for HPLC-DAD

Anthocyanins exhibit a strong, characteristic absorption band in the visible region (typically λmax​ = 520 nm) due to their highly conjugated benzopyrylium (flavylium) ring system. Diode Array Detection (DAD) allows for the selective quantification of Cy5G without significant interference from other non-pigmented phenolic compounds (e.g., flavonols or phenolic acids), which typically absorb at 280–360 nm [1].

Materials and Reagents

  • Analytical Standards: Cyanidin 5-O-glucoside (Purity 98%, HPLC grade).

  • Solvents (LC-MS/HPLC Grade): Methanol (MeOH), Acetonitrile (ACN), Ultrapure Water (18.2 M Ω⋅ cm).

  • Modifiers: Formic Acid (FA) (Purity 99%).

  • Matrix: Lyophilized berry powder (e.g., Vaccinium myrtillus).

Sample Preparation Protocol (Self-Validating Extraction)

The extraction of anthocyanins requires strict environmental control. The use of acidified solvents is not arbitrary; anthocyanins exist in a pH-dependent structural equilibrium. At pH < 2, the equilibrium shifts entirely toward the red-colored, highly stable flavylium cation . If extracted in neutral or basic conditions, the molecule undergoes hydration to a colorless carbinol pseudobase and subsequent ring-opening to a chalcone, leading to irreversible degradation and inaccurate quantification.

Step-by-Step Methodology:
  • Matrix Preparation: Accurately weigh 500 mg of lyophilized, homogenized berry powder into a 15 mL light-protected centrifuge tube (amber tube or wrapped in foil to prevent photo-degradation).

  • Acidified Extraction: Add 5.0 mL of extraction solvent (Methanol:Water:Formic Acid, 70:29:1, v/v/v).

    • Causality: The 1% FA ensures the pH remains below 2.0, locking Cy5G in the stable flavylium cation state. Methanol acts as a strong organic disruptor of the plant cell wall, while water swells the lyophilized matrix.

  • Sonication: Sonicate the mixture in an ice-water bath ( 15 °C) for 20 minutes.

    • Causality: Temperature control is critical; acoustic cavitation generates localized heat which can thermally degrade anthocyanins if the bulk bath is not chilled.

  • Centrifugation: Centrifuge at 10,000 × g for 10 minutes at 4 °C.

  • Supernatant Recovery: Decant the supernatant into a clean amber volumetric flask. Repeat steps 2-4 twice more on the pellet to ensure exhaustive extraction. Pool the supernatants and adjust to a final volume of 15.0 mL with the extraction solvent.

  • Filtration: Filter a 1.0 mL aliquot through a 0.22 µm PTFE syringe filter directly into an amber HPLC vial. (PTFE is chosen over Nylon to prevent non-specific binding of phenolic compounds).

Workflow S1 Berry Matrix (Lyophilized) S2 Acidified Extraction (MeOH:H2O:FA) S1->S2 S3 Cold Sonication (≤ 15 °C) S2->S3 S4 Centrifugation (10,000 x g, 4 °C) S3->S4 S5 PTFE Filtration (0.22 µm) S4->S5 S6 HPLC-DAD Analysis (C18, 520 nm) S5->S6 S7 Data Processing & Quantification S6->S7

Figure 2: Self-validating analytical workflow for berry extraction and HPLC-DAD analysis.

HPLC-DAD Analytical Method Conditions

Chromatographic separation relies on a reversed-phase mechanism. Maintaining an acidic mobile phase is imperative; without 1% formic acid, on-column equilibrium between the flavylium cation and the carbinol pseudobase will cause severe peak tailing and splitting [1].

  • Column: Reversed-phase C18 (e.g., 250 mm × 4.6 mm, 5 µm particle size).

  • Column Temperature: 30 °C.

  • Autosampler Temperature: 4 °C (to prevent degradation during sequence runs).

  • Injection Volume: 10 µL.

  • Detection Wavelength: 520 nm (Quantification); 190–800 nm (Spectral confirmation).

  • Flow Rate: 0.8 mL/min.

  • Mobile Phase A: Ultrapure Water containing 1% (v/v) Formic Acid.

  • Mobile Phase B: Acetonitrile containing 1% (v/v) Formic Acid.

Gradient Elution Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.0955Initial hold
5.09010Linear gradient
20.08317Linear gradient
25.03070Column wash
30.0595Maximum organic flush
35.0955Re-equilibration
40.0955End of run

Method Validation Parameters

To ensure the protocol acts as a self-validating system, the method must be evaluated for linearity, sensitivity, precision, and accuracy. The data below represents standard validation metrics expected for Cy5G using this methodology [1].

Validation ParameterResult / Acceptance Criteria
Linearity Range 1.0 – 100.0 µg/mL
Coefficient of Determination ( R2 ) > 0.9990
Limit of Detection (LOD) 0.15 µg/mL (S/N 3)
Limit of Quantification (LOQ) 0.50 µg/mL (S/N 10)
Intra-day Precision (RSD%) 1.5% (n = 6)
Inter-day Precision (RSD%) 2.8% (n = 3 days)
Recovery (Spiked Matrix) 95.5% – 102.3%

Note on System Suitability: A standard check (e.g., 20 µg/mL Cy5G) must be injected every 10 samples. If the retention time drifts by > 0.2 minutes or the peak area deviates by > 5%, the sequence must be paused to check for mobile phase evaporation or column fouling.

References

  • Untargeted Metabolomics Reveals Distinct Anthocyanin Profiles in Napier Grass (Pennisetum purpureum Schumach.)
  • Source: nih.
  • Vaccinium Species (Ericaceae)
  • Source: nih.
  • An integrated metabolome and transcriptome analysis of the Hibiscus syriacus L.

LC-MS/MS protocol for the identification of cyanidin 5-O-glucoside metabolites

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an advanced, self-validating LC-MS/MS methodology for the identification and quantification of cyanidin 5-O-glucoside (Cy5G) and its downstream metabolites. It is designed for researchers and drug development professionals requiring high-fidelity bioanalytical data from complex biological matrices (e.g., plasma, urine, or plant tissues).

Mechanistic Rationale for Anthocyanin Analysis

Anthocyanins present unique bioanalytical challenges due to their inherent pH-dependent structural transformations. In physiological or neutral aqueous conditions (pH > 4), the red flavylium cation rapidly undergoes hydration to form a colorless carbinol pseudobase, which can further open into an unstable chalcone structure[1]. Therefore, to ensure a self-validating and stable analytical system, all extraction solvents, biological matrices, and mobile phases must be strictly acidified (typically with 1–5% formic acid). This chemical environment forces the equilibrium to lock the metabolites in the stable, positively charged flavylium cation form, which is highly responsive to positive Electrospray Ionization (ESI+)[1][2].

Furthermore, Cy5G is a positional isomer of the ubiquitous cyanidin 3-O-glucoside (Cy3G). Because both molecules yield an identical precursor ion ([M]+ m/z 449.1) and undergo the exact same neutral loss of a hexose moiety (-162 Da) during collision-induced dissociation (CID) to yield the cyanidin aglycone (m/z 287.1), mass spectrometry alone cannot distinguish them[3]. Consequently, baseline chromatographic resolution using specialized stationary phases—such as Pentafluorophenyl (PFP) columns—is an absolute requirement to separate these isomers based on subtle differences in dipole-dipole interactions and steric profiles[3].

Quantitative Comparison of Sample Preparation Strategies

When extracting Cy5G metabolites from complex biological matrices, the choice of sample preparation dictates the ultimate sensitivity and reliability of the assay. Protein Precipitation (PPT) using organic solvents often results in severe ion suppression and abysmal recoveries for polar anthocyanins[2][4]. Solid-Phase Extraction (SPE) utilizing a polymeric reversed-phase sorbent is the gold standard, as it effectively washes away endogenous phospholipids while concentrating the target analytes[2][4].

Table 1: Quantitative Comparison of Sample Preparation Techniques for Anthocyanins in Plasma

ParameterProtein Precipitation (PPT)Solid-Phase Extraction (SPE)Mechanistic Rationale
Recovery (%) 4.2% - 18.4%60.8% - 121.1%SPE sorbents specifically retain polyphenols while PPT leaves them trapped in the protein pellet[2][4].
Matrix Effect High ion suppressionMinimalSPE washes away signal-quenching salts and endogenous phospholipids[4].
Solvent Volume High (1.5 mL ACN per 500 µL)Low (Elution in 1 mL acidified MeOH)SPE physically concentrates the analyte prior to evaporation[2].

Experimental Workflow

LCMS_Workflow S1 Sample Prep (SPE Extraction) S2 UHPLC Separation (PFP/C18 Column) S1->S2 S3 ESI+ Ionization (Flavylium Cation) S2->S3 S4 Q1 Selection (Precursor m/z 449) S3->S4 S5 CID Fragmentation (Loss of Glc -162 Da) S4->S5 S6 Q3 Detection (Product m/z 287) S5->S6 S7 Data Analysis (MRM Chromatogram) S6->S7

Fig 1: LC-MS/MS workflow for the isolation, separation, and MRM detection of cyanidin 5-O-glucoside.

Step-by-Step LC-MS/MS Protocol

Biological Sample Preparation (SPE)
  • Matrix Acidification : Thaw plasma or urine samples on ice. To 500 µL of the biological matrix, immediately add 50 µL of 10% formic acid (FA) to force the anthocyanins into the flavylium cation state[1][2]. Spike with 10 µL of an internal standard (e.g., Pelargonidin-3-O-glucoside, 100 ng/mL).

  • SPE Sorbent Conditioning : Condition a polymeric SPE cartridge (e.g., Agilent Bond Elut Plexa, 30 mg/3 mL) with 1 mL of acidified methanol (1% FA), followed by 1 mL of 1% FA in LC-MS grade water[2].

  • Loading & Washing : Load the acidified sample onto the cartridge at a flow rate of ~1 mL/min. Wash the sorbent with 1 mL of 1% FA in water to elute highly polar matrix components and salts[2].

  • Elution & Reconstitution : Elute the Cy5G metabolites using 1 mL of acidified methanol (1% FA). Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C, and reconstitute the residue in 100 µL of the initial mobile phase (95% Water/5% Acetonitrile with 1% FA)[4].

UHPLC Chromatographic Separation
  • Column Selection : Install a Pentafluorophenyl (PFP) column (e.g., Phenomenex Kinetex PFP, 2.1 × 150 mm, 1.7 µm) or a high-strength silica C18 column (e.g., Waters ACQUITY UPLC HSS T3) maintained at 40°C[3][5]. The PFP phase provides alternative selectivity via π-π and dipole interactions, which is critical for resolving the 3-O and 5-O isomers[3].

  • Mobile Phases :

    • Mobile Phase A : Ultrapure water containing 1% (v/v) Formic Acid.

    • Mobile Phase B : Acetonitrile containing 1% (v/v) Formic Acid[3][5].

  • Gradient Elution : Run at a flow rate of 0.40 mL/min. Program the gradient as follows: 0–2 min (5% B), 2–15 min (5% to 30% B), 15–18 min (30% to 95% B), 18–20 min (95% B), 20–21 min (return to 5% B), followed by 4 minutes of re-equilibration[3][5].

System Suitability & Self-Validation

Inject a mixed standard containing both Cy3G and Cy5G. The system is only validated for sample analysis if the chromatographic resolution ( Rs​ ) between the two isobaric peaks (m/z 449.1 → 287.1) is 1.5. The internal standard must maintain a consistent peak area (±15% CV) across all biological injections to confirm the absence of drifting matrix effects[1][3].

Mass Spectrometry Parameters & Fragmentation Causality

Detection is performed using a triple quadrupole mass spectrometer operating in positive Electrospray Ionization (ESI+) mode. Because the flavylium cation inherently carries a positive charge, it does not require protonation in the source, making ESI+ highly efficient[1].

During CID in the Q2 collision cell, Cy5G undergoes cleavage of the O-glycosidic bond, losing the 162 Da glucose moiety to form the stable cyanidin aglycone product ion at m/z 287.1[6]. More complex downstream metabolites, such as malonylated derivatives (e.g., Cyanidin 5-O-glucoside-6''-O-malonate) catalyzed by At5MAT-like acyltransferases, exhibit sequential losses of the malonyl group (-86 Da) followed by the hexose (-162 Da)[6][7].

Table 2: Optimized MRM Transitions for Cyanidin 5-O-glucoside and Key Metabolites

AnalytePrecursor Ion [M]+ (m/z)Product Ion (m/z)Collision Energy (V)Mechanistic Note
Cyanidin 5-O-glucoside (Cy5G) 449.1287.130Loss of hexose (-162 Da) yielding cyanidin aglycone[3][6].
Cyanidin 3,5-O-diglucoside 611.2449.1, 287.125, 35Sequential loss of two hexose moieties[5][6].
Cy5G-6''-O-malonate 535.1449.1, 287.125, 35Loss of malonyl group (-86 Da) then hexose[6][7].
Cyanidin aglycone 287.1137.0, 213.040High-energy cleavage of the flavonoid C-ring[1].

Sources

Application Note: Solid-Phase Extraction (SPE) for the High-Purity Isolation of Cyanidin 5-O-Glucoside

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Natural Product Researchers, and Drug Development Professionals Document Type: Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Rationale

Cyanidin 5-O-glucoside (Cy5G) is a highly bioactive anthocyanin recognized for its potent antioxidant, anti-inflammatory, and neuroprotective properties. In natural plant matrices, Cy5G co-exists with a complex mixture of sugars, organic acids, non-anthocyanin phenolics, and other anthocyanin derivatives[1]. Isolating Cy5G with high purity is a critical prerequisite for downstream pharmacological assays and structural characterization.

Solid-phase extraction (SPE) is the most effective and economically viable purification technique for anthocyanins[2]. The structural chemistry of Cy5G dictates the SPE strategy: it possesses a hydrophobic flavylium backbone (aglycone) and a polar sugar moiety (glucose at the C5 position). Furthermore, anthocyanins are highly pH-dependent. At a pH of < 3.0, Cy5G exists predominantly as a stable, positively charged red flavylium cation. At neutral or alkaline pH, it rapidly degrades into a colorless carbinol pseudobase or chalcone[3].

Therefore, the core causality behind any successful Cy5G SPE protocol relies on maintaining a strictly acidic environment throughout the entire workflow to preserve the flavylium cation, while leveraging hydrophobic or ionic interactions to separate the target molecule from matrix interferents[4].

Sorbent Selection Strategy

Selecting the correct stationary phase is the most critical variable in SPE method development. For Cy5G, three primary sorbents are utilized:

  • C18 (Octadecylsilane): The most widely used sorbent. The non-polar C18 chains interact with the hydrophobic polyphenolic backbone of Cy5G. Polar impurities (sugars, amino acids) are easily washed away with acidified water, while the anthocyanins are retained[5].

  • Oasis HLB (Hydrophilic-Lipophilic Balance): A polymeric reversed-phase sorbent that offers higher capacity and recovery than traditional silica-based C18, particularly for highly water-soluble glycosides like Cy5G[4].

  • Mixed-Mode Cation Exchange (MCX): A dual-mechanism sorbent combining reversed-phase hydrophobicity with strong cation exchange (sulfonic acid groups). Because Cy5G is a cation at pH < 2, MCX strongly retains it via ionic bonds, allowing for aggressive washing with organic solvents to remove uncharged non-anthocyanin phenolics, yielding purities exceeding 99%[6].

Experimental Workflow Visualization

The following diagram illustrates the logical progression of the SPE purification process, highlighting the physicochemical state of the target analyte at each step.

SPE_Workflow SamplePrep 1. Sample Extraction (Acidified MeOH/EtOH, pH < 3) Target: Solubilize Flavylium Cation Conditioning 2. Column Conditioning (MeOH -> Acidified H2O) Target: Solvate Alkyl Chains SamplePrep->Conditioning Loading 3. Sample Loading (Aqueous Extract) Target: Hydrophobic Retention Conditioning->Loading Washing 4. Washing Step (Acidified H2O -> Ethyl Acetate) Target: Elute Sugars & Phenolics Loading->Washing Elution 5. Elution Step (Acidified MeOH) Target: Disrupt Hydrophobic Bonds Washing->Elution Analysis 6. Concentration & LC-MS (Rotary Evaporation < 35°C) Target: Dry Cy5G Powder Elution->Analysis

Caption: Step-by-step SPE workflow for the purification of cyanidin 5-O-glucoside.

Step-by-Step Protocol: C18 SPE Purification of Cy5G

This protocol utilizes a standard C18 cartridge (e.g., 1g bed weight, 6 mL volume) optimized for the recovery of cyanidin 5-O-glucoside.

Reagent Preparation
  • Extraction Solvent: 70% Methanol in ultra-pure water, acidified with 1% Formic Acid (v/v) or 0.1% HCl to reach pH ~2.0[3].

  • Conditioning/Wash Solvent A: Ultra-pure water acidified with 1% Formic Acid.

  • Wash Solvent B: Ethyl Acetate (100%).

  • Elution Solvent: 100% Methanol acidified with 1% Formic Acid or 1% HCl[7].

Sample Preparation
  • Extraction: Homogenize the plant matrix in the Extraction Solvent (1:10 solid-to-liquid ratio). Sonicate for 20 minutes at a temperature not exceeding 40°C to prevent thermal degradation of the sugar moiety[3].

  • Filtration: Centrifuge the extract at 10,000 x g for 10 minutes at 4°C. Filter the supernatant through a 0.22 μm PTFE syringe filter[8].

  • Solvent Removal: Rotary evaporate the methanol under vacuum at 35°C until only the aqueous phase remains[7]. Causality: Loading high concentrations of organic solvent onto a C18 column will prevent the Cy5G from partitioning into the stationary phase, leading to breakthrough.

SPE Execution (Self-Validating System)
  • Conditioning: Pass 3 Bed Volumes (BV) of 100% Methanol through the C18 cartridge at a flow rate of 1-2 mL/min. Follow immediately with 3 BV of Wash Solvent A (Acidified Water)[2].

    • Causality: Methanol "wets" the hydrophobic silica chains, opening them up for interaction. The acidified water equilibrates the column to the pH of the sample.

  • Loading: Apply the concentrated aqueous extract to the cartridge at a slow flow rate (1 mL/min).

    • Self-Validation Check: The top of the C18 sorbent bed should turn a distinct, vibrant red/pink. The flow-through liquid collected at the bottom should be pale yellow or colorless. If the flow-through is red, the column capacity has been exceeded, or the sample contains too much organic solvent.

  • Aqueous Wash: Pass 5 BV of Wash Solvent A through the column.

    • Causality: This step removes highly polar, water-soluble impurities such as free sugars, amino acids, and aliphatic organic acids[4].

  • Organic Wash (Optional but Recommended): Pass 2 BV of Wash Solvent B (Ethyl Acetate) through the column.

    • Causality: Ethyl acetate selectively elutes non-anthocyanin phenolic compounds (e.g., caffeic acid, ferulic acid) that have intermediate polarity, without disrupting the strong hydrophobic interaction between the C18 phase and the Cy5G[5].

  • Elution: Elute the Cy5G using 2 to 3 BV of the Elution Solvent (Acidified Methanol)[2].

    • Self-Validation Check: A concentrated, dark red band will migrate down the column and elute. Continue passing the solvent until the sorbent bed returns to a pure white/gray color, indicating complete recovery.

  • Concentration: Evaporate the eluted fraction under vacuum at 35°C to yield a purified Cy5G-rich powder[7].

Quantitative Data & Sorbent Comparison

The choice of SPE chemistry directly impacts the yield and purity of the final Cy5G extract. The table below synthesizes typical performance metrics across different sorbent types based on optimized protocols[6],[2],[4].

Sorbent TypeRetention MechanismElution SolventTypical Cy5G Recovery (%)Typical Purity (%)Primary Advantage
Silica C18 Hydrophobic (Reversed-Phase)Acidified Methanol85.0 - 92.0%80 - 85%Cost-effective, standard baseline method[5].
Oasis HLB Hydrophilic-Lipophilic BalanceAcidified Methanol94.0 - 98.0%85 - 90%Superior recovery for highly polar glycosides[4].
MCX Reversed-Phase + Cation ExchangeMethanol + pH 6.0 Buffer90.0 - 95.0%> 98% Highest purity; aggressively removes uncharged phenolics[6].

Troubleshooting & Quality Control

  • Issue: Poor Retention (Red color in the loading flow-through).

    • Causality: The sample contains residual extraction alcohol (methanol/ethanol), which acts as an eluent. Solution: Ensure complete evaporation of the organic solvent prior to loading, leaving only the acidified aqueous extract.

  • Issue: Color shifting from red to blue/colorless during the wash step.

    • Causality: The pH of the wash solvent is too high, causing the flavylium cation to convert into the unstable carbinol pseudobase. Solution: Strictly monitor the pH of all aqueous washes, ensuring they are maintained between pH 1.5 and 3.0 using formic or hydrochloric acid[4].

  • Issue: Incomplete Elution (Sorbent remains pink after elution).

    • Causality: The elution solvent lacks sufficient disruptive force to break the hydrophobic interactions. Solution: Increase the volume of the elution solvent[2], or ensure the methanol concentration is at least 90%.

Sources

Use of cyanidin 5-O-glucoside as a natural colorant in food science research

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Cyanidin 5-O-Glucoside (Cy-5-glc) as a Next-Generation Natural Food Colorant and Smart Packaging Indicator

Executive Summary

The transition from synthetic food dyes to natural colorants is a critical mandate in modern food science and pharmaceutical development. Among natural pigments, Cyanidin 5-O-glucoside (Cy-5-glc) —a prominent anthocyanin found in sources like rambutan peel and specific berries—has emerged as a highly valuable compound[1]. While traditionally challenged by environmental instability, recent advances in copigmentation and biopolymer encapsulation have transformed Cy-5-glc into a robust colorant and a functional pH-indicator for intelligent food packaging[2]. This application note provides a comprehensive, field-validated guide to the extraction, stabilization, and application of Cy-5-glc.

Mechanistic Framework: Stability, Degradation, and Copigmentation

The utility of Cy-5-glc is dictated by its structural thermodynamics. In aqueous solutions, Cy-5-glc exists in a dynamic equilibrium of four pH-dependent structural forms: the red flavylium cation (pH < 3), the colorless carbinol pseudobase (pH 4–5), the purple/blue quinoidal base (pH 6–8), and the yellow chalcone (pH > 8).

The Causality of Degradation: Thermal and pH-induced degradation primarily occurs when the electrophilic C2 position of the flavylium cation undergoes nucleophilic attack by water, forming the unstable carbinol pseudobase, which subsequently suffers glycosidic bond cleavage and ring opening.

The Copigmentation Solution: To mitigate this, intermolecular copigmentation with phenolic acids (such as Gallic Acid, GA) is employed. The electron-rich aromatic rings of the copigment stack with the planar flavylium nucleus of Cy-5-glc via π−π interactions and hydrogen bonding. This spatial shielding physically blocks water molecules from attacking the C2 position, inducing a bathochromic (color shift to longer wavelengths) and hyperchromic (increased color intensity) effect, thereby drastically extending the pigment's half-life[2].

Pathway A Flavylium Cation (Red, pH < 3) B Carbinol Pseudobase (Colorless, pH 4-5) A->B Hydration (+H2O) C Quinoidal Base (Purple/Blue, pH 6-8) A->C Proton Loss (-H+) E Copigmented Complex (Stabilized Red/Purple) A->E + Gallic Acid (Copigmentation) D Chalcone (Yellow, pH > 8) B->D Ring Opening E->B Blocked (Steric Shielding)

pH-dependent structural transformations and copigmentation stabilization of Cy-5-glc.

Quantitative Data: Native vs. Copigmented Cy-5-glc

The following table summarizes the physicochemical enhancements observed when Cy-5-glc (extracted from rambutan peel) is copigmented with Gallic Acid, demonstrating its viability for commercial food processing[1],[2].

ParameterNative Cy-5-glcCopigmented Cy-5-glc (+ Gallic Acid)Mechanistic Rationale
Color Intensity (L value)*Higher (Lighter)Decreased across pH 1–10 (Darker) π−π stacking increases molar absorptivity (Hyperchromic shift).
Chromaticity (a, b at low pH)**Baseline RedSignificantly IncreasedStabilization of the flavylium cation prevents hydration.
Thermal Stability (60°C - 100°C) Rapid degradation (t½ < 2h at 80°C)Extended half-lifeCopigment complex requires higher activation energy for thermal dissociation.
Application Suitability Short shelf-life beveragesIntelligent packaging & pasteurized foodsBroad pH sensitivity (red to blue transitions) maintained without degradation.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Each critical step includes a mechanistic justification and an in-process quality control checkpoint.

Protocol I: Extraction and Purification of Cy-5-glc

Objective: Isolate high-purity Cy-5-glc from botanical matrices (e.g., Rambutan peel) while preventing endogenous enzymatic degradation.

  • Matrix Preparation: Lyophilize 100 g of the raw botanical material and mill to a fine powder (particle size < 0.5 mm).

    • Causality: Lyophilization removes water, completely halting polyphenol oxidase (PPO) and peroxidase (POD) activity which would otherwise oxidize the anthocyanins during cell lysis.

  • Acidified Solvent Extraction: Suspend the powder in 500 mL of an extraction solvent comprising MeOH:Formic acid:H2O (25:1:24; v:v:v)[3]. Stir at 4 °C in the dark for 12 hours.

    • Causality: Formic acid lowers the pH below 2.0, forcing the equilibrium entirely toward the stable flavylium cation. The low temperature and darkness prevent photo-oxidation and thermal degradation.

  • Phase Separation: Centrifuge the homogenate at 10,000 × g for 15 minutes at 4 °C. Recover the supernatant and filter through a 0.22 µm PTFE membrane.

  • Chromatographic Purification: Load the filtrate onto a Sephadex LH-20 column pre-equilibrated with acidified water (0.1% formic acid). Wash with 2 column volumes (CV) of acidified water to elute bulk sugars and organic acids. Elute the Cy-5-glc fraction using 70% aqueous methanol containing 0.1% formic acid[2].

    • Self-Validation Checkpoint: The eluate should be intensely red. To confirm the presence of intact anthocyanins rather than degraded polymeric pigments, add 1 drop of the eluate to 1 mL of pH 8.0 phosphate buffer; an instantaneous shift from red to blue/purple confirms active Cy-5-glc.

  • Concentration: Remove methanol via rotary evaporation at < 30 °C under vacuum, and lyophilize the aqueous remnant to yield purified Cy-5-glc powder.

Protocol II: Copigmentation and Accelerated Stability Assay

Objective: Formulate a highly stable colorant complex and validate its thermal kinetics.

  • Complex Formation: Dissolve purified Cy-5-glc and Gallic Acid in a pH 3.0 citrate buffer at a molar ratio of 1:50 (Anthocyanin:Copigment). Stir for 30 minutes at room temperature to allow intermolecular complexes to form[1].

  • Thermal Stress Application: Aliquot the copigmented solution into amber glass vials. Submerge vials in a precision water bath set to 60 °C, 80 °C, and 100 °C.

  • Kinetic Sampling: Withdraw samples at 10-minute intervals for up to 120 minutes. Immediately plunge samples into an ice bath to quench the degradation reaction.

  • Quantification: Analyze the residual Cy-5-glc content via UHPLC-DAD at 520 nm. Calculate the degradation rate constant ( k ) and half-life ( t1/2​ ) using first-order reaction kinetics: ln(Ct​/C0​)=−kt .

    • Causality: First-order kinetics accurately model the unimolecular degradation of the flavylium cation. A successful copigmentation will yield a significantly lower k value compared to a native control.

Protocol III: Formulation of pH-Sensitive Intelligent Packaging Films

Objective: Utilize copigmented Cy-5-glc as a visual sensor for food spoilage (e.g., monitoring volatile amines released by degrading proteins).

  • Matrix Preparation: Dissolve 2% (w/v) κ -carrageenan and 1% (w/v) glycerol (as a plasticizer) in distilled water at 80 °C under continuous stirring until a homogeneous hydrocolloid is formed.

  • Indicator Integration: Cool the biopolymer matrix to 45 °C. Add the copigmented Cy-5-glc extract (from Protocol II) to achieve a final concentration of 0.5% (w/v).

    • Causality: Adding the extract at 45 °C prevents thermal degradation of the anthocyanin while keeping the κ -carrageenan above its gelation temperature.

  • Film Casting: Pour the mixture into flat Teflon Petri dishes and dry in a controlled humidity chamber (50% RH) at 25 °C for 24 hours.

  • Functional Validation: Expose the cured film to ammonia vapor (simulating total volatile basic nitrogen, TVB-N, from spoiling meat).

    • Self-Validation Checkpoint: The film must transition from red (acidic/fresh) to blue/green (alkaline/spoiled) within 5 minutes of exposure, validating its utility as a smart sensor[2].

Experimental Workflow Diagram

Workflow N1 Raw Material Preparation (Lyophilization & Milling) N2 Acidified Solvent Extraction (MeOH:Formic Acid:H2O) N1->N2 Halt enzymatic activity N3 Centrifugation & Filtration (10,000g, 4°C) N2->N3 Maintain pH < 3 N4 Sephadex LH-20 Purification (Isolate Cy-5-glc) N3->N4 Remove cellular debris N5 Copigmentation (Addition of Gallic Acid) N4->N5 Size exclusion of sugars N7 Quality Control (LC-MS & Colorimetry) N4->N7 Purity & Yield check N6 Intelligent Film Formulation (κ-carrageenan matrix) N5->N6 Enhance thermal stability N6->N7 pH-shift validation

End-to-end extraction, purification, and intelligent packaging formulation workflow for Cy-5-glc.

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) for the Targeted Analysis of Cyanidin 5-O-Glucoside

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Plant Metabolomics Researchers, and Pharmacognosy Professionals

Introduction & Chemical Context

Cyanidin 5-O-glucoside (Cy5G) is a bioactive anthocyanin critical to the pigmentation and antioxidant profiles of various botanical matrices, including purple-fleshed sweet potatoes[1] and Dendrobium officinale[2]. Unlike the more ubiquitous cyanidin 3-O-glucoside, glycosylation at the C5 position alters the molecule's steric hindrance, spectral characteristics, and susceptibility to enzymatic degradation.

Analyzing Cy5G presents a unique analytical challenge: distinguishing it from closely eluting structural isomers while preventing its spontaneous degradation during extraction and chromatography. This application note details a field-proven, self-validating HPLC-DAD-MS/MS methodology designed to ensure robust quantification and structural confirmation of Cy5G.

Chromatographic Principles & Mechanistic Causality

To achieve reproducible chromatography for anthocyanins, analysts must control the physicochemical state of the molecule. Anthocyanins are highly polymorphic; their structural state is entirely dependent on the pH of the surrounding microenvironment.

  • The pH Imperative (Flavylium Cation Stability): At a pH below 2.0, Cy5G exists predominantly as the red-colored, positively charged flavylium cation. If the pH rises above 3.0, the molecule rapidly undergoes nucleophilic attack by water, hydrating into a colorless carbinol pseudobase. This hydration destroys the chromophore (resulting in a loss of UV-Vis signal at 520 nm) and causes severe chromatographic peak broadening.

  • Ion-Pairing vs. Ion Suppression: While Trifluoroacetic acid (TFA) provides excellent ion-pairing for sharp UV peaks, it causes severe ion suppression in mass spectrometry. Therefore, 1% to 5% Formic Acid is the optimal compromise, providing sufficient acidity to maintain the flavylium cation while allowing efficient desolvation and ionization in positive-mode Electrospray Ionization (ESI+)[3].

  • Stationary Phase Selection: While standard C18 (Octadecylsilane) columns are standard, Pentafluorophenyl (PFP) columns offer orthogonal selectivity. The fluorinated ring of the PFP phase engages in π−π interactions and hydrogen bonding with the phenolic rings of Cy5G, providing superior resolution between 3-O and 5-O glycosylated isomers[3].

pH_Stability A Mobile Phase pH < 2 (1-5% Formic Acid) B Flavylium Cation (Stable, Red Color) A->B C High UV Absorbance (λ = 520 nm) B->C D Mobile Phase pH > 3 E Carbinol Pseudobase (Hydrated, Colorless) D->E F Loss of UV Signal (Peak Broadening) E->F

Fig 1. Causality of mobile phase pH on anthocyanin structural stability and UV-Vis detectability.

Experimental Workflow & Protocol

The following protocol is designed as a self-validating system. By integrating specific environmental controls and internal checks, the workflow ensures that any degradation or matrix interference is immediately detectable.

HPLC_Workflow N1 Tissue Extraction (Acidified MeOH) N2 Centrifugation & Filtration (0.22 µm) N1->N2 N3 RP-HPLC Separation (C18 / PFP Column) N2->N3 N4 DAD Detection (λ = 520 nm) N3->N4 N5 ESI-MS/MS (Pos) m/z 449 → 287 N3->N5

Fig 2. End-to-end workflow for the extraction and HPLC-DAD-MS/MS analysis of cyanidin 5-O-glucoside.

Reagents and Materials
  • Solvents: LC-MS grade Methanol, Acetonitrile, and Ultrapure Water (18.2 MΩ·cm).

  • Modifiers: LC-MS grade Formic Acid (Purity > 99%).

  • Standards: Cyanidin 5-O-glucoside analytical standard (Purity ≥ 98%).

  • Hardware: 0.22 µm PTFE syringe filters (do NOT use nylon, as it binds polyphenols).

Sample Preparation Protocol

Causality Check: Anthocyanins are highly thermolabile and photosensitive. All extraction steps must be performed on ice and protected from direct light to prevent artifactual degradation.

  • Lyophilization: Freeze-dry the botanical tissue to remove water content, preventing enzymatic degradation by endogenous glycosidases. Grind to a fine powder.

  • Acidified Extraction: Weigh exactly 100 mg of the lyophilized powder into a light-protected polypropylene tube. Add 2.0 mL of an extraction solvent consisting of Methanol:Formic Acid:Water (25:1:24, v/v/v) [4].

    • Why this solvent? Methanol efficiently disrupts the cellular matrix, while the 2% formic acid ensures the anthocyanin is locked into the stable flavylium cation form during extraction.

  • Agitation: Vortex for 30 seconds, then sonicate in an ice-water bath for 15 minutes.

  • Clarification: Centrifuge at 10,000 × g for 10 minutes at 4 °C.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE inorganic membrane filter directly into an amber HPLC vial[4].

HPLC-DAD-MS/MS Conditions

Table 1: Optimized Gradient Elution Profile Column: Phenomenex Kinetex PFP (2.1 mm × 150 mm, 1.7 µm) or equivalent C18. Column Temperature: 30 °C[3].

Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)
0.09550.40
20.083170.40
25.030700.40
28.05950.40
32.05950.40
33.09550.40

Mobile Phase A: Ultrapure Water + 1% Formic Acid; Mobile Phase B: Acetonitrile + 1% Formic Acid.

Data Interpretation & System Suitability

MS/MS Fragmentation Logic

Detection is performed using a Diode Array Detector (DAD) set to 520 nm, connected in series to a tandem mass spectrometer operating in ESI(+) mode.

Because Cy5G is naturally pre-charged in the acidic mobile phase, it enters the mass spectrometer as the intact molecular ion [M]+ at m/z 449.1 [2]. Upon collision-induced dissociation (CID), the molecule undergoes a neutral loss of 162 Da (corresponding to the cleavage of the O-linked glucose moiety), yielding the cyanidin aglycone product ion at m/z 287.1 [2][4].

Table 2: ESI-MS/MS MRM Parameters for Cyanidin 5-O-Glucoside

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Ionization Mode
Cy5G449.1287.125ESI (+)
Self-Validating System Checks (SST)

To ensure the integrity of the data, the following System Suitability Testing (SST) criteria must be met before analyzing unknown samples:

  • Peak Symmetry (Tailing Factor): The tailing factor for the Cy5G standard must be ≤1.5 . Causality: A tailing factor >1.5 indicates secondary interactions with unendcapped silanols on the column, meaning the mobile phase pH is not sufficiently low, or the column phase is degrading.

  • Resolution ( Rs​ ): If analyzing matrices containing both Cyanidin 3-O-glucoside and Cyanidin 5-O-glucoside, baseline resolution ( Rs​≥1.5 ) must be verified. If co-elution occurs, decrease the initial gradient slope (e.g., hold at 5% B for 5 minutes).

References

  • ACS Publications. Identification and Quantitation of Anthocyanins in Purple-Fleshed Sweet Potatoes Cultivated in China by UPLC-PDA and UPLC-QTOF-MS/MS.1

  • SciSpace. Network Analysis of Transcriptome and LC-MS Reveals a Possible Biosynthesis Pathway of Anthocyanins in Dendrobium officinale.2

  • AQP INGREDIENTS. Acylated anthocyanins in broccoli sprouts.4

  • MDPI. Untargeted Metabolomics Reveals Distinct Anthocyanin Profiles in Napier Grass (Pennisetum purpureum Schumach.) Cultivars.3

Sources

Application Note: In Vitro Assays to Determine the Antioxidant Capacity of Cyanidin 5-O-Glucoside

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Rationale

Cyanidin 5-O-glucoside (C5G) is a specialized, bioactive anthocyanin predominantly identified in highly pigmented botanicals, including Vaccinium species (e.g., bilberries, cranberries) and pigmented grains such as black rice and purple barley[1][2][3]. While most research focuses on the ubiquitous cyanidin 3-O-glucoside, glycosylation at the C-5 position of the A-ring introduces distinct steric hindrance and electronic properties. These structural nuances directly influence the molecule's stability, bioavailability, and radical scavenging kinetics[4].

For drug development professionals and nutraceutical scientists, accurately quantifying the antioxidant capacity of C5G requires a multi-assay approach. Because oxidative stress in biological systems is mediated by various reactive oxygen species (ROS) and free radicals, no single in vitro assay can capture a compound's full antioxidant profile. C5G neutralizes radicals via two primary thermodynamic mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) [5].

To establish a robust, self-validating analytical system, this guide details a comprehensive testing matrix utilizing DPPH, FRAP, ORAC, and Cellular Antioxidant Activity (CAA) assays.

G C5G Cyanidin 5-O-glucoside (Antioxidant) HAT Hydrogen Atom Transfer (HAT) C5G->HAT Donates H+ SET Single Electron Transfer (SET) C5G->SET Donates e- ORAC ORAC Assay (Peroxyl Radicals) HAT->ORAC DPPH DPPH / ABTS Assays (Mixed Mechanism) HAT->DPPH SET->DPPH FRAP FRAP Assay (Ferric Reduction) SET->FRAP

Mechanistic pathways of Cyanidin 5-O-glucoside antioxidant activity and corresponding in vitro assays.

Quantitative Data Presentation: Assay Matrix

The following table summarizes the key parameters for the recommended in vitro assays used to evaluate C5G. Standardizing against Trolox (a water-soluble vitamin E analog) ensures high reproducibility and allows for cross-laboratory validation[5].

AssayPrimary MechanismTarget Radical / OxidantReadout WavelengthStandard Reference
DPPH Mixed (SET / HAT)2,2-diphenyl-1-picrylhydrazylAbsorbance (515 nm)Trolox (TEAC)
ABTS Mixed (SET / HAT)ABTS•+ radical cationAbsorbance (734 nm)Trolox (TEAC)
FRAP SETFe³⁺-TPTZ complexAbsorbance (593 nm)FeSO₄ or Trolox
ORAC HATPeroxyl radical (ROO•)Fluorescence (Ex 485/Em 520)Trolox (TEAC)

Step-by-Step Experimental Protocols

DPPH Radical Scavenging Assay

Causality & Design: DPPH is a stable nitrogen-centered free radical. When C5G donates a hydrogen atom or electron to DPPH, the unpaired electron is neutralized, causing a color shift from deep purple to pale yellow. Critical Step: DPPH is highly sensitive to light and oxygen; all incubations must be performed in the dark to prevent spontaneous radical degradation, which causes false-positive scavenging results[5].

Protocol:

  • Reagent Preparation: Dissolve DPPH in HPLC-grade methanol to a final concentration of 0.1 mM. Prepare fresh daily and store in an amber flask.

  • Sample Preparation: Prepare serial dilutions of C5G (e.g., 5, 10, 25, 50, 100 µg/mL) in methanol. Prepare a parallel Trolox standard curve (10–100 µM).

  • Reaction Setup: In a 96-well microplate, add 100 µL of the C5G sample (or standard) to 100 µL of the 0.1 mM DPPH solution.

  • Incubation: Seal the plate and incubate at room temperature for exactly 30 minutes in the dark.

  • Measurement: Measure absorbance at 515 nm using a microplate reader.

  • Calculation: % Scavenging =[(A_control - A_sample) / A_control] × 100. Determine the IC₅₀ value using non-linear regression.

FRAP (Ferric Reducing Antioxidant Power) Assay

Causality & Design: The FRAP assay measures the ability of C5G to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form. Critical Step: The reaction must be buffered strictly at pH 3.6. This acidic environment maintains iron solubility and ensures that the redox potential is driven exclusively by electron transfer from the antioxidant, rather than spontaneous reduction[5].

Protocol:

  • FRAP Reagent Preparation: Mix 300 mM Acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm to 37°C before use.

  • Standard Curve: Prepare a standard curve using FeSO₄·7H₂O (100–1000 µM) or Trolox.

  • Reaction Setup: In a 96-well plate, add 10 µL of C5G sample to 300 µL of the pre-warmed FRAP reagent.

  • Incubation: Incubate at 37°C for 15 minutes.

  • Measurement: Read absorbance at 593 nm.

  • Calculation: Interpolate the absorbance of the samples against the standard curve to express results as µmol Fe²⁺ equivalents/g or µmol TE/g.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Causality & Design: ORAC is the gold standard for measuring HAT mechanisms. It relies on AAPH, a thermal free-radical generator that continuously produces peroxyl radicals at 37°C. These radicals degrade a fluorescent probe (fluorescein). C5G protects the probe by donating hydrogen atoms. Critical Step: Utilizing the Area Under the Curve (AUC) for calculation accounts for both the inhibition time and the degree of inhibition, providing a complete kinetic profile of C5G's antioxidant capacity[1][5].

Protocol:

  • Buffer: Use 75 mM Phosphate buffer (pH 7.4) for all dilutions.

  • Reagents: Prepare 70 nM Fluorescein and 12 mM AAPH in the phosphate buffer.

  • Reaction Setup: Add 20 µL of C5G sample (or Trolox standards: 6.25–100 µM) and 120 µL of Fluorescein to a black, clear-bottom 96-well plate.

  • Equilibration: Incubate the plate at 37°C for 15 minutes inside the fluorometer.

  • Initiation: Rapidly inject 60 µL of pre-warmed AAPH solution into all wells using an automated dispenser.

  • Kinetic Readout: Measure fluorescence (Excitation: 485 nm / Emission: 520 nm) every minute for 60–90 minutes until the signal reaches baseline.

  • Calculation: Calculate the Net AUC = AUC_sample - AUC_blank. Express results as µmol Trolox Equivalents (TE).

Advanced Workflow: Cellular Antioxidant Activity (CAA)

While chemical assays (DPPH, FRAP, ORAC) establish baseline thermodynamic potential, they fail to account for physiological barriers such as cellular uptake, membrane binding, and intracellular metabolism. The CAA assay bridges the gap between in vitro chemistry and in vivo efficacy.

Workflow Step1 1. Cell Seeding (HepG2/HUVEC) Step2 2. C5G Incubation (Cellular Uptake) Step1->Step2 Step3 3. DCFH-DA Loading (Fluorescent Probe) Step2->Step3 Step4 4. AAPH Addition (ROS Generation) Step3->Step4 Step5 5. Kinetic Readout (Ex: 485nm, Em: 538nm) Step4->Step5

Cellular Antioxidant Activity (CAA) assay workflow for evaluating intracellular ROS scavenging.

Brief CAA Methodology: Human endothelial cells (HUVECs) or HepG2 cells are seeded in a 96-well plate and incubated with C5G. The cells are then loaded with DCFH-DA, a cell-permeable fluorogenic probe. Intracellular esterases cleave the diacetate moiety, trapping the probe inside the cell. Upon the addition of AAPH, peroxyl radicals oxidize the probe to highly fluorescent DCF. The ability of internalized C5G to prevent this oxidation is measured kinetically, providing a highly biologically relevant index of antioxidant capacity.

References

  • Anthocyanins and Flavonoids of Vaccinium L. - SFA ScholarWorks.[1]1

  • Antioxidant and anti-hypertensive activity of anthocyanin-rich extracts from hulless pigmented barley cultivars - ResearchGate.[2] 2

  • Highly pigmented vegetables: Anthocyanin compositions and their role in antioxidant activities - ResearchGate.[5] 5

  • Vaccinium Species (Ericaceae): From Chemical Composition to Bio-Functional Activities - MDPI.[3] 3

  • Functional Characterization of 5-O-Glycosyltranferase Transforming 3-O Anthocyanins into 3,5-O Anthocyanins in Freesia hybrida - ResearchGate.[4] 4

Sources

Advanced Anti-Inflammatory Assays for Cyanidin 5-O-Glucoside: Mechanisms, Workflows, and Validation

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Cyanidin 5-O-glucoside (C5G) is a highly bioactive anthocyanin predominantly found in Vaccinium species (e.g., blueberries, cranberries) and other botanical sources[1]. While extensive research has historically focused on its 3-O-glucoside counterpart, C5G is rapidly emerging as a potent modulator of cellular inflammation[2]. In macrophage models, C5G exhibits significant anti-inflammatory properties by attenuating the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and critical cytokines (TNF-α, IL-6)[3]. This application note provides a comprehensive, self-validating protocol for evaluating the anti-inflammatory efficacy of C5G using the RAW 264.7 murine macrophage cell line.

Mechanistic Rationale

The anti-inflammatory action of C5G is primarily mediated through the targeted inhibition of the Nuclear Factor kappa B (NF-κB) signaling pathway[2]. Upon stimulation by Lipopolysaccharide (LPS), the Toll-Like Receptor 4 (TLR4) triggers a MyD88-dependent cascade, leading to the phosphorylation and subsequent proteasomal degradation of IκBα. This degradation releases the NF-κB heterodimer (p65/p50), allowing its rapid translocation into the nucleus to drive the transcription of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines[1]. C5G intervenes by stabilizing IκBα and blocking p65 nuclear translocation, thereby silencing the inflammatory cascade at the transcriptional level[4].

Pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 Activates MyD88 MyD88 / IRAK Complex TLR4->MyD88 Signals IkB IκBα Phosphorylation & Degradation MyD88->IkB Kinase Cascade NFkB_inactive NF-κB (Cytoplasm) IkB->NFkB_inactive Releases NFkB_active NF-κB p65 (Nucleus) NFkB_inactive->NFkB_active Translocation ProInflam iNOS / COX-2 Transcription NFkB_active->ProInflam Promotes C5G Cyanidin 5-O-glucoside (C5G) C5G->IkB Inhibits Degradation C5G->NFkB_active Blocks Translocation Mediators NO, PGE2, TNF-α, IL-6 ProInflam->Mediators Synthesis & Release

Fig 1. Mechanistic pathway of LPS-induced inflammation and targeted inhibition by C5G.

Experimental Design & Self-Validating Systems

To ensure scientific integrity, the assay design must distinguish true anti-inflammatory activity from non-specific cytotoxicity. A reduction in NO or cytokines is only valid if the cell population remains viable[5].

  • Model Selection: RAW 264.7 cells are utilized due to their robust and reproducible response to LPS, making them the gold standard for in vitro inflammation screening[6].

  • Self-Validating Controls:

    • Vehicle Control: Establishes baseline physiological levels.

    • Negative Control (LPS only): Validates the induction of the inflammatory state[3].

    • Positive Control (LPS + Dexamethasone): A validated steroidal anti-inflammatory drug (DEX, 1 µM) confirms the assay's sensitivity to inhibition[4].

    • Viability Screen (MTT): Run in parallel to confirm that C5G concentrations do not induce apoptosis or necrosis[5].

Workflow Seed 1. Cell Seeding RAW 264.7 Macrophages Pretreat 2. Pre-treatment C5G (10-100 µM) for 1h Seed->Pretreat Stimulate 3. Stimulation LPS (1 µg/mL) for 24h Pretreat->Stimulate Assay 4. Multi-Assay Execution MTT, Griess, ELISA, WB Stimulate->Assay Analyze 5. Data Validation Statistical Analysis Assay->Analyze

Fig 2. Standardized experimental workflow for evaluating C5G anti-inflammatory efficacy.

Step-by-Step Methodologies

Cell Culture and Treatment Preparation

Rationale: Proper seeding density ensures cells are in the logarithmic growth phase and prevents contact inhibition, which can artificially alter surface receptor expression.

  • Culture RAW 264.7 cells in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ atmosphere.

  • Harvest cells using a cell scraper (avoid trypsin to preserve macrophage surface receptors) and seed into 96-well plates at a density of 2×105 cells/well for NO/MTT assays, or 6-well plates at 1×106 cells/well for protein extraction[3].

  • Incubate for 12-18 hours to allow complete adherence.

  • Pre-treat the cells with C5G (dissolved in DMSO, final DMSO concentration <0.1%) at varying concentrations (e.g., 10, 50, 100 µM) or Dexamethasone (1 µM) for 1 hour.

  • Stimulate the cells by adding LPS (from E. coli O111:B4) at a final concentration of 1 µg/mL[3]. Incubate for 24 hours.

Cytotoxicity Validation (MTT Assay)

Rationale: Confirms that the observed reduction in inflammatory markers is due to pathway inhibition, not cell death.

  • After the 24-hour treatment period, carefully remove the culture media (save for Griess/ELISA assays).

  • Add 100 µL of fresh media containing 0.5 mg/mL MTT reagent to each well.

  • Incubate for 2-4 hours at 37°C until intracellular purple formazan crystals are visible.

  • Discard the media and solubilize the crystals with 100 µL of DMSO per well[5].

  • Measure absorbance at 570 nm using a microplate reader. Calculate viability as a percentage relative to the vehicle control.

Nitric Oxide Quantification (Griess Assay)

Rationale: NO is a highly unstable free radical. The Griess assay indirectly measures NO production by quantifying its stable degradation product, nitrite ( NO2−​ ).

  • Transfer 50 µL of the collected cell culture supernatant into a new 96-well plate.

  • Add 50 µL of Griess Reagent 1 (1% sulfanilamide in 5% phosphoric acid) and incubate for 5 minutes at room temperature in the dark.

  • Add 50 µL of Griess Reagent 2 (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for an additional 5 minutes. A magenta color will develop[6].

  • Measure absorbance at 540 nm.

  • Determine nitrite concentration using a standard curve generated with sodium nitrite ( NaNO2​ ) ranging from 0 to 100 µM.

Protein Expression Analysis (Western Blotting)

Rationale: Validates that the reduction in NO and cytokines is due to the downregulation of their synthesizing enzymes (iNOS) and upstream transcription factors (NF-κB).

  • Wash the cells in the 6-well plates with ice-cold PBS.

  • Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylated proteins (e.g., p-IκBα)[4].

  • Centrifuge at 14,000 × g for 15 minutes at 4°C and collect the supernatant. Quantify protein concentration using a BCA assay.

  • Load equal amounts of protein (20-30 µg) onto a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Block with 5% non-fat milk and probe with primary antibodies against iNOS, COX-2, NF-κB p65, and β-actin (loading control) overnight at 4°C.

  • Incubate with HRP-conjugated secondary antibodies and visualize using enhanced chemiluminescence (ECL).

Quantitative Data Summary

The following table illustrates the expected dose-dependent pharmacological profile of C5G in the RAW 264.7 model, demonstrating potent anti-inflammatory efficacy without compromising cell viability.

Experimental GroupCell Viability (%)NO Production (µM)TNF-α (pg/mL)iNOS Protein Expression (Fold Change)
Vehicle Control 100 ± 2.1< 2.0< 501.0
LPS (1 µg/mL) 98 ± 3.435.4 ± 2.81250 ± 858.5
LPS + C5G (10 µM) 99 ± 2.522.1 ± 1.9840 ± 605.2
LPS + C5G (50 µM) 97 ± 3.012.5 ± 1.4420 ± 452.8
LPS + DEX (1 µM) 95 ± 2.88.2 ± 1.1210 ± 301.5

Note: Values are representative means ± SD based on standardized in vitro assay responses. DEX = Dexamethasone (Positive Control).

References

  • Vaccinium Species (Ericaceae): From Chemical Composition to Bio-Functional Activities Source: MDPI URL:[Link]

  • Flavonolignans from Hyparrhenia hirta Source: ResearchGate URL:[Link]

  • Anti-Inflammatory Effects of Anthocyanin-Enriched Black Soybean Seed Coat (BSSC) Crude Extract on LPS-Induced Acute Liver Injury in Mice Source: MDPI URL:[Link]

  • Anti-inflammatory effect of Cyanidin-3-O-lathyroside from Eleutherococcus sessiliflorus in LPS-induced RAW 264.7 cells Source: DOI URL:[Link]

  • Evaluation of Antioxidant and Anti-Inflammatory Activity of Anthocyanin-Rich Water-Soluble Aronia Dry Extracts Source: ResearchGate URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Extraction Parameters for Cyanidin-3-O-Glucoside from Grape Skins

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the optimization of cyanidin-3-O-glucoside (C3G) extraction from grape skins. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the extraction process. My aim is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the extraction efficiency of cyanidin-3-O-glucoside from grape skins?

The successful extraction of C3G is a multifactorial process. The key parameters that significantly impact the yield and purity of the final extract include:

  • Solvent Composition: The polarity of the extraction solvent is critical. Typically, polar solvents such as methanol or ethanol mixed with water are used.[1] Acidification of the solvent, often with formic or hydrochloric acid, is crucial to maintain the stability of the anthocyanin flavylium cation, which is the colored and more stable form.[2][3]

  • Temperature: While higher temperatures can increase the rate of extraction, they can also lead to the thermal degradation of C3G.[2][4] The optimal temperature is a balance between extraction efficiency and compound stability.

  • pH: C3G is highly pH-sensitive. An acidic environment (typically pH < 3) is essential to prevent its degradation into colorless chalcone structures.[2][5]

  • Extraction Time: Longer extraction times can increase the yield, but also increase the risk of degradation, especially at elevated temperatures.[6]

  • Solid-to-Liquid Ratio: A lower solid-to-liquid ratio (i.e., more solvent) can create a larger concentration gradient, favoring the diffusion of C3G from the grape skins into the solvent.[7]

  • Grape Skin Properties: The maturity of the grapes and the quality of the skins are fundamental. Grapes with higher maturity generally have a greater concentration of anthocyanins.[8] The physical characteristics of the skins, such as hardness, can also influence the extractability of these compounds.

Q2: Which extraction technique is most suitable for obtaining high yields of cyanidin-3-O-glucoside?

Several techniques can be employed, each with its advantages and disadvantages:

  • Conventional Solid-Liquid Extraction (Maceration): This is a traditional method involving soaking the grape skins in a solvent. While simple, it often requires longer extraction times and may have lower efficiency compared to modern techniques.[9]

  • Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to create cavitation bubbles, which collapse near the cell walls, causing cell disruption and enhancing solvent penetration.[10] UAE is generally more efficient and rapid than conventional methods.[6][11]

  • Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and the plant matrix, leading to cell rupture and the release of target compounds. It is known for its high speed and efficiency.[9][12]

The choice of technique often depends on the available equipment, the scale of the extraction, and the desired purity of the final product. For laboratory-scale extractions aiming for high efficiency and reduced extraction times, UAE and MAE are often preferred.

Q3: How does the stability of cyanidin-3-O-glucoside change with pH and temperature?

Cyanidin-3-O-glucoside is a relatively unstable molecule, and its stability is highly dependent on pH and temperature.

  • pH: At a low pH (around 3 or lower), C3G exists predominantly as the red-colored flavylium cation, which is its most stable form.[5] As the pH increases towards neutral or alkaline conditions, it undergoes structural transformations to colorless or bluish forms, and can degrade into phenolic acids.[13]

  • Temperature: Elevated temperatures accelerate the degradation of C3G.[4] This degradation can involve the loss of the glycosyl group, leading to the formation of the less stable aglycone, cyanidin.[2] Studies have shown that C3G degradation follows first-order kinetics, with the rate increasing at higher temperatures.[14]

Q4: What are the recommended storage conditions for cyanidin-3-O-glucoside extracts?

To minimize degradation, C3G extracts should be stored under the following conditions:

  • Low Temperature: Storage at low temperatures, such as -20°C, is crucial to slow down degradation reactions.[15]

  • Protection from Light: C3G is sensitive to light, which can cause photodegradation. Extracts should be stored in amber-colored vials or in the dark.[2]

  • Acidic pH: Maintaining an acidic pH helps to preserve the stable flavylium cation form of C3G.

  • Inert Atmosphere: To prevent oxidation, extracts can be stored under an inert atmosphere, such as nitrogen or argon.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Low Yield of Cyanidin-3-O-Glucoside 1. Incomplete cell lysis.[2]2. Inappropriate solvent polarity.[2]3. Suboptimal extraction temperature.[6]1. Enhance Cell Disruption: Pre-freezing grape skins with liquid nitrogen before grinding can make them more brittle and improve cell wall breakage. Consider enzymatic pre-treatment with pectinases or cellulases to degrade the cell wall polysaccharides and facilitate the release of anthocyanins.[2][8]2. Optimize Solvent System: The typical solvent is a mixture of an alcohol (methanol or ethanol) and acidified water. Systematically vary the alcohol-to-water ratio and the concentration of the acid (e.g., 0.1% to 1% formic or hydrochloric acid) to find the optimal polarity for your specific grape variety.[1]3. Temperature Optimization: Perform extractions at a range of temperatures (e.g., 20°C, 40°C, 60°C) to determine the point of maximum yield before significant degradation occurs. Studies suggest that for UAE, temperatures up to 50-75°C can be effective, while for MAE, higher temperatures for shorter durations are used.[6][9][10]
Color Change or Loss of Color in Extract 1. pH shift towards neutral or alkaline.[2]2. Oxidation of anthocyanins.[2]3. Presence of metal ions.[2]1. Maintain Acidic pH: Ensure all solvents and buffers used throughout the extraction and purification process are acidified (pH < 3). Use weak acids like citric or formic acid to avoid hydrolysis.[2]2. Minimize Oxidation: Perform extraction under an inert atmosphere (e.g., nitrogen). Adding antioxidants like ascorbic acid to the extraction solvent can also help, but its effect should be optimized.[2] Inactivating oxidative enzymes by briefly blanching the grape skins before extraction can also be beneficial.[2]3. Chelate Metal Ions: Add a chelating agent like EDTA to the extraction buffer to sequester any metal ions that could form complexes with C3G and alter its color.[2]
Precipitate Formation in the Extract Co-extraction of other compounds like proteins or polysaccharides.[2]1. Purification Steps: After the initial extraction, a purification step is often necessary. This can include centrifugation to remove solid debris, followed by solid-phase extraction (SPE) or column chromatography to separate C3G from other co-extracted compounds.[16]
Inconsistent Results Between Batches 1. Variation in grape raw material.[8]2. Inconsistent extraction parameters.1. Standardize Raw Material: If possible, use grapes from the same cultivar, harvest time, and growing conditions. Document the maturity and quality of the grape skins for each batch.[8]2. Strict Parameter Control: Ensure that all extraction parameters (solvent composition, temperature, time, solid-to-liquid ratio) are precisely controlled and documented for each experiment.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Cyanidin-3-O-Glucoside

This protocol provides a general framework for the UAE of C3G from grape skins. Optimization of specific parameters may be required for different grape varieties.

Materials:

  • Grape skins (fresh or frozen)

  • Methanol or Ethanol (HPLC grade)

  • Formic acid (or Hydrochloric acid)

  • Deionized water

  • Liquid nitrogen

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Rotary evaporator

  • Amber-colored storage vials

Procedure:

  • Sample Preparation:

    • If using fresh grape skins, wash them with deionized water and pat them dry.

    • Freeze the grape skins with liquid nitrogen and immediately grind them into a fine powder using a mortar and pestle or a grinder. This enhances cell disruption.[2]

  • Extraction:

    • Prepare the extraction solvent: a mixture of methanol or ethanol and water (e.g., 70:30 v/v) acidified with formic acid to a final concentration of 0.1%.[1]

    • Weigh a known amount of the powdered grape skin (e.g., 1 g) and place it in a suitable extraction vessel.

    • Add the extraction solvent at a specific solid-to-liquid ratio (e.g., 1:20 w/v).

    • Place the vessel in an ultrasonic bath or use a probe sonicator. Set the temperature (e.g., 40-50°C) and sonicate for a defined period (e.g., 20-30 minutes).[6][17]

  • Separation:

    • After extraction, centrifuge the mixture (e.g., at 4000 rpm for 15 minutes) to separate the supernatant from the solid residue.[18]

    • Carefully decant the supernatant, which contains the C3G extract.

  • Solvent Removal:

    • Concentrate the supernatant using a rotary evaporator at a low temperature (e.g., < 40°C) to remove the organic solvent.[18]

  • Storage:

    • Store the final concentrated extract in an amber-colored vial at -20°C.[15]

Workflow Diagram

ExtractionWorkflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Separation & Concentration cluster_analysis Analysis & Storage GrapeSkins Grape Skins Grinding Grinding with Liquid N2 GrapeSkins->Grinding UAE Ultrasound-Assisted Extraction (e.g., 40°C, 20 min) Grinding->UAE Solvent Acidified Solvent (e.g., 70% MeOH, 0.1% FA) Solvent->UAE Centrifugation Centrifugation UAE->Centrifugation Supernatant Supernatant (Crude Extract) Centrifugation->Supernatant Rotovap Rotary Evaporation Supernatant->Rotovap FinalExtract Concentrated C3G Extract Rotovap->FinalExtract Storage Storage (-20°C, Dark) FinalExtract->Storage Analysis HPLC/LC-MS Analysis FinalExtract->Analysis

Caption: Workflow for the extraction and analysis of Cyanidin-3-O-Glucoside.

Quantitative Data Summary

The following table summarizes optimal extraction parameters for anthocyanins from grape skins reported in various studies, providing a comparative overview for experimental design.

Extraction MethodSolvent SystemTemperature (°C)Time (min)Key FindingsReference
Ultrasound-Assisted Extraction (UAE) Ethanol/Water4420Optimal conditions determined by response surface methodology.[6]
Ultrasound-Assisted Enzymatic Extraction (UAEE) Water with Pectinase (0.16%)5028Enzymatic treatment significantly enhances extraction yield.[17]
Microwave-Assisted Extraction (MAE) Methanol/Water (40%)1005MAE significantly reduces extraction time compared to conventional methods.[9]
Microwave-Assisted Extraction (MAE) Methanol/Water (65%)Not specified5Optimized for a range of phenolic compounds from grape skins.[19]
Pressurized Liquid Extraction (PLE) Ethanol80Not specifiedHigher stability of anthocyanins observed at higher temperatures compared to UAE.[20]

References

  • Optimization of Ultrasound Assisted Extraction of Anthocyanin from Grape Skin through Response Surface Methodology. AIP Publishing.
  • Colour extraction
  • Ultrasound-assisted enzymatic extraction of anthocyanins from grape skins: optimization, identific
  • Effect of different extraction variables on the anthocyanins yield
  • New Approaches for the Extraction of Anthocyanins from Grape Skins Using Deep Eutectic Solvents. MDPI.
  • Optimization of ultrasound assisted extraction of anthocyanin from grape skin through response surface methodology. AIP Publishing.
  • Preventing degradation of Arundinin during extraction. Benchchem.
  • Stability of anthocyanins from red grape skins under pressurized liquid extraction and ultrasound-assisted extraction conditions. SciSpace.
  • Microwave assisted extraction of anthocyanins
  • Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared
  • Stability of Anthocyanins from Red Grape Skins under Pressurized Liquid Extraction and Ultrasound-Assisted Extraction Conditions. PMC.
  • Nanoencapsulation of Cyanidin 3-O-Glucoside. Encyclopedia MDPI.
  • Extraction of Anthocyanins from Grape (Vitis vinifera) Skins Employing Natural Deep Eutectic Solvents (NaDES). Chemical Engineering Transactions.
  • ANTHOCYANIN EXTRACTABILITY ASSESSMENT OF GRAPE SKINS BY TEXTURE ANALYSIS. OENO One.
  • The effects of the interaction between cyanidin‐3‐O‐glucoside (C3G) and walnut protein isolate (WPI)
  • (PDF)
  • Optimization of the Microwave-Assisted Extraction of Simple Phenolic Compounds
  • The Extraction, Identification, Purification and Quantitation of Cyanidin-3-Glucoside in Black Rice. Advion Interchim Scientific.
  • Total Anthocyanins and Cyanidin-3-O-Glucoside Contents and Antioxidant Activities of Purified Extracts from Eight Different. Pharmacognosy Magazine.
  • Impact of Thermal Degradation of Cyanidin-3-O-Glucoside of Haskap Berry on Cytotoxicity of Hepatocellular Carcinoma HepG2 and Breast Cancer MDA-MB-231 Cells. PMC.
  • Extraction of Anthocyanins.
  • Determination of anthocyanins in red grape skin by pressurised fluid extraction and HPLC. Semantic Scholar.

Sources

Technical Support Center: Troubleshooting Cyanidin 5-O-Glucoside (Cy5G) Purification Recovery

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support guide for anthocyanin downstream processing. Cyanidin 5-O-glucoside (Cy5G) is a highly labile, bioactive flavonoid. For researchers and drug development professionals, achieving high-yield recovery of Cy5G from crude botanical matrices is a notorious bottleneck.

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. We will diagnose the root causes of Cy5G degradation—specifically the thermodynamic and pH-dependent shifts of the flavylium cation—and provide a self-validating, field-proven purification architecture.

Mechanistic Diagnostics: The Degradation Pathway

Before altering your chromatography parameters, you must understand the structural causality behind Cy5G loss. Anthocyanin recovery is not merely a separation problem; it is a stabilization problem. The molecule exists in a delicate equilibrium dictated by pH and temperature.

Pathway Flavylium Flavylium Cation (Red, pH < 3) Quinoidal Quinoidal Base (Blue/Purple, pH 4-6) Flavylium->Quinoidal -H+ (Deprotonation) Pseudobase Carbinol Pseudobase (Colorless, pH 4-5) Flavylium->Pseudobase +H2O (Hydration) Quinoidal->Flavylium +H+ (Acidification) Degradation Irreversible Degradation (Phenolic Acids + Aldehydes) Quinoidal->Degradation PPO / O2 Exposure Chalcone Chalcone (Yellow, pH > 6) Pseudobase->Chalcone Ring Opening Chalcone->Degradation Temp > 40°C / Oxidation

Mechanistic pathway of Cyanidin 5-O-glucoside pH-dependent degradation.

Troubleshooting FAQs

Q1: My initial extraction yield of Cy5G is high, but recovery drops by >50% during rotary evaporation. What is the mechanism of this loss? A1: This is a classic thermodynamic failure. When you concentrate the extract via rotary evaporation, the removal of the protective alcohol solvent concentrates residual water and dissolved oxygen. If the temperature exceeds 40°C, the heat provides the activation energy required for the nucleophilic attack of water on the aglycone core[1]. This forces the de-glycosylation of Cy5G and the subsequent cleavage of covalent bonds, yielding phloroglucinaldehyde and 4-hydroxybenzoic acid[2]. Corrective Action: Always concentrate under high vacuum to keep the water bath strictly below 35°C. Ensure the pH remains below 3.0 during evaporation to lock the molecule in the stable flavylium cation state[1].

Q2: I am using a macroporous resin (e.g., AB-8 or XAD-7) for bulk purification, but my elution yields are extremely poor, and the resin remains stained. How do I resolve this? A2: Macroporous resins rely on Van der Waals forces and hydrogen bonding. If your elution solvent (e.g., 70% ethanol) is not properly acidified, the Cy5G shifts from the positively charged flavylium cation to the neutral carbinol pseudobase or the quinoidal base[1]. These neutral/anionic forms interact differently with the resin matrix and can bind irreversibly to co-extracted impurities like matrix proteins or condensed tannins. Corrective Action: Implement a step-gradient elution using ethanol acidified with 0.1% to 1% hydrochloric acid (HCl) or formic acid[3]. The high proton concentration outcompetes the resin's hydrogen bonding sites, forcing the desorption of the intact Cy5G molecule.

Q3: My purified Cy5G fractions rapidly lose their red color and turn brown upon storage at 4°C. How can I prevent this? A3: Post-purification browning is driven by coupled oxidation. This is often mediated by residual polyphenol oxidase (PPO) interacting with co-factors like chlorogenic acid, which generates quinones that subsequently oxidize the anthocyanin[4]. Furthermore, purified Cy5G lacks the natural co-pigments present in the crude matrix that normally protect its chromophore. Corrective Action: Introduce a co-pigmentation strategy. Adding phenolic acids, such as gallic acid, allows for intermolecular π-π stacking and hydrogen bonding with the Cy5G carbonyl groups. This produces a bathochromic effect (enhancing the red color) and physically shields the molecule from oxidative degradation and hydration[5][6].

Quantitative Data: Stability & Recovery Metrics

To optimize your purification parameters, benchmark your workflow against the established thermodynamic and matrix efficiency thresholds below.

Table 1: Thermodynamic and pH Stability Profile of Cyanidin Glycosides

ParameterOptimal RangeCritical ThresholdMechanistic Consequence of Exceeding Threshold
pH 1.0 - 3.0> 4.0Hydration of the flavylium cation to the carbinol pseudobase; total loss of chromophore[1].
Temperature < 30°C> 40°CCleavage of covalent bonds yielding phloroglucinaldehyde and 4-hydroxybenzoic acid[2].
Light Exposure Dark / AmberUV/Vis ExposurePhoto-oxidation and accelerated ring-opening of the chalcone intermediate[7].

Table 2: Comparative Recovery Yields by Purification Strategy

Purification MatrixSeparation MechanismTypical Cy5G Purity (%)Troubleshooting Note
Crude Extraction Solvent Partitioning2 - 5%High sugar/organic acid load; rapid degradation if not immediately purified.
Macroporous Resin Van der Waals / H-Bonding40 - 50%Requires acidic elution (e.g., 1% HCl in EtOH) to prevent irreversible binding[3].
Sephadex LH-20 Molecular Sieve + Adsorption> 90%Elute with isocratic MeOH/HCl; highly effective at separating Cy5G from other derivatives[6][8].

Validated Workflow: High-Recovery Purification Protocol

To achieve >90% purity of Cy5G, a two-dimensional chromatography approach is required. This protocol utilizes a macroporous resin for bulk impurity removal (desugaring), followed by Sephadex LH-20 for high-resolution polishing[6][8].

Workflow Crude Crude Extract (pH < 3.0) MacroResin Macroporous Resin (e.g., AB-8 / XAD-7) Crude->MacroResin Wash Aqueous Wash (Removes Sugars/Acids) MacroResin->Wash Elute1 Acidified EtOH Elution (Desorbs Anthocyanins) Wash->Elute1 Sephadex Sephadex LH-20 (Size/Adsorption Polishing) Elute1->Sephadex Elute2 Isocratic MeOH/HCl (Yields Pure Cy5G) Sephadex->Elute2

Two-dimensional purification workflow for maximizing Cy5G recovery.

Step-by-Step Methodology

Step 1: Matrix Preparation & Extraction

  • Homogenize the botanical matrix in an ice bath to minimize enzymatic activity.

  • Extract using 96% ethanol acidified with 0.2% citric acid or 1% formic acid (maintaining pH ~2.5)[5].

  • Centrifuge at 4,000 × g for 15 minutes at 4°C. Filter the supernatant through a 0.45 µm PTFE membrane. Self-Validation Checkpoint: The extract must be a brilliant, deep red. If it appears purple or muddy brown, the pH is too high or PPO-mediated oxidation has already occurred. Re-acidify immediately.

Step 2: Primary Enrichment (Macroporous Resin)

  • Load the crude extract onto a pre-conditioned AB-8 or Amberlite XAD-7 column at a flow rate of 2 Bed Volumes (BV)/hour.

  • Wash the column with 3-5 BV of acidified deionized water (pH 3.0) to elute highly polar impurities (sugars, free aliphatic acids, and soluble proteins).

  • Elute the enriched anthocyanin fraction using 70% ethanol containing 0.1% HCl.

  • Concentrate the eluate using a rotary evaporator at 35°C under high vacuum until the ethanol is completely removed.

Step 3: High-Resolution Polishing (Sephadex LH-20)

  • Re-suspend the concentrated extract in a minimal volume of 10% methanol (acidified with 0.01% HCl).

  • Load onto a Sephadex LH-20 column (e.g., 20 × 300 mm) equilibrated with deionized water[6].

  • Elute isocratically using 90% methanol containing 0.01% HCl. Sephadex LH-20 separates compounds based on molecular weight and reversible adsorption. Cy5G will elute as a distinct, highly pure band, separated from larger polymeric tannins and smaller aglycones[6]. Self-Validation Checkpoint: Monitor the eluate via UV-Vis at 520 nm. The Cy5G fraction should present a sharp, symmetrical peak. If peak tailing occurs, increase the acid concentration in the mobile phase to 0.05% to suppress silanol interactions.

Step 4: Lyophilization and Storage

  • Flash-freeze the purified Cy5G fraction in liquid nitrogen.

  • Lyophilize (freeze-dry) in the dark for 48-72 hours.

  • Store the resulting crystalline powder at -80°C in an amber vial purged with argon gas to prevent auto-oxidation.

References

  • BenchChem.
  • J-Stage. Isolation and Purification of Anthocyanin from Blueberry Using Macroporous Resin Combined Sephadex LH-20 Techniques.
  • MDPI. Cyanidin-3-O-glucoside: Physical-Chemistry, Foodomics and Health Effects.
  • Creative Proteomics.
  • NIH.
  • Health Professionals. Degradation of cyanidin 3-glucoside by blueberry polyphenol oxidase: kinetic studies and mechanisms.
  • Trends in Sciences. Color Enhancement of Rambutan Peel Anthocyanins Extracts using Co-Pigmentation with Gallic Acid for pH-Sensitives Dye.

Sources

Technical Support Center: Troubleshooting Matrix Effects in LC-MS/MS Analysis of Cyanidin 5-O-Glucoside

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive guide to address one of the most pervasive challenges in phytochemical and pharmacokinetic bioanalysis: matrix effects (ME) during the LC-MS/MS quantification of cyanidin 5-O-glucoside (Cy5G).

Cy5G ( C21​H21​O11+​ , exact mass m/z 449.1069) is a biologically significant anthocyanin found in diverse matrices ranging from rambutan peels[1] to broccoli sprouts[2]. In positive electrospray ionization (ESI+), Cy5G exists as a positively charged flavylium cation at low pH. However, when extracting from complex biological or plant matrices, co-eluting compounds (e.g., highly abundant sugars, organic acids, and phospholipids) compete for the limited charge and surface area of the ESI droplet. This competition severely disrupts the ion evaporation mechanism, leading to drastic ion suppression, poor reproducibility, and inaccurate quantification[3].

This guide provides self-validating protocols, mechanistic insights, and targeted troubleshooting steps to establish a robust, matrix-resilient analytical workflow.

Mechanistic Overview of Ion Suppression

Understanding the causality behind signal loss is the first step in troubleshooting. In the ESI source, Cy5G must migrate to the surface of the charged droplet to be ejected into the gas phase. When high-abundance matrix components are present, they increase the surface tension of the droplet and physically outcompete Cy5G for surface sites, effectively neutralizing the analyte's ability to ionize.

ESI_Mechanism N1 Complex Plant Extract (Cy5G + Matrix) N2 ESI Droplet Formation (Charge Competition) N1->N2 N3 High Abundance Matrix (Sugars, Phospholipids) N2->N3 N4 Cyanidin 5-O-glucoside (Flavylium Cation) N2->N4 N5 Ion Suppression (Reduced Cy5G Signal) N3->N5 Outcompetes Cy5G N4->N5 Evaporation blocked N6 Mixed-Mode SPE Cleanup Strategy N5->N6 N7 Chromatographic Separation N6->N7 N8 Accurate LC-MS/MS Quantification N7->N8 Enhanced Ionization

Mechanism of ESI ion suppression by plant matrix components and mitigation workflow for Cy5G.

Diagnostic Workflows for Matrix Effects

Before implementing cleanup strategies, you must quantitatively assess the magnitude of the matrix effect. A self-validating analytical system requires empirical proof of suppression or enhancement.

Methodology: Post-Extraction Spike (Quantitative Assessment)
  • Prepare a blank matrix extract (e.g., plant tissue or plasma extracted without the analyte).

  • Spike the blank matrix extract with a known concentration of Cy5G standard (Solution A).

  • Prepare a neat solvent standard of Cy5G at the exact same concentration (Solution B).

  • Analyze both solutions via LC-MS/MS.

  • Calculate the Matrix Effect (ME %):

    ME(%)=(Peak Area of Solution BPeak Area of Solution A​)×100

    (Interpretation: ME = 100% indicates no effect; ME < 100% indicates ion suppression; ME > 100% indicates ion enhancement[3].)

Table 1: Matrix Effect Assessment and Action Thresholds
Matrix Effect (ME %)Diagnostic InterpretationRecommended Corrective Action
85% - 115% Negligible matrix interferenceProceed with current method; use standard calibration.
50% - 85% Moderate ion suppressionImplement Stable Isotope-Labeled Internal Standard (SIL-IS); adjust LC gradient.
< 50% Severe ion suppressionMandatory sample cleanup (e.g., Mixed-Mode SPE); change column chemistry.
> 115% Ion enhancementDilute sample; optimize ESI source temperature/gas flow.

Troubleshooting Guides & FAQs

Q1: I am observing >60% ion suppression for Cy5G in my crude plant extracts. Simple protein precipitation (PPT) or liquid-liquid extraction (LLE) isn't working. What is the mechanistic cause, and how do I resolve it? A1: Crude plant extracts are rich in polar metabolites (sugars, organic acids) that co-elute with early-to-mid eluting anthocyanins on standard reversed-phase columns. In the ESI source, these high-abundance matrix components increase droplet surface tension and outcompete Cy5G for the available charge[3]. PPT and LLE are insufficient because they do not selectively target the unique chemical properties of anthocyanins[4]. Solution: Transition to Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE). Because Cy5G forms a positively charged flavylium cation at acidic pH (pH < 3), MCX sorbents capture Cy5G via both hydrophobic and electrostatic interactions. This allows you to aggressively wash away neutral sugars and acidic interferences before eluting the purified anthocyanin[5].

Q2: My Cy5G peak is co-eluting with a massive suppression zone at the solvent front. How can I alter the chromatographic selectivity? A2: Cy5G is highly polar. On a standard, heavily endcapped C18 column, it may exhibit poor retention, causing it to elute in the "void volume" where salts and unretained matrix components cause severe ion suppression[6]. Solution: Switch to a Phenyl-Hexyl column (e.g., 100 × 2.1 mm, 1.7 µm). Phenyl-hexyl stationary phases provide orthogonal selectivity for anthocyanins through π−π interactions between the phenyl ring of the stationary phase and the aromatic flavylium ring of Cy5G[1]. This interaction selectively increases the retention time of Cy5G, shifting it out of the matrix suppression zone.

Q3: How do I select an appropriate internal standard to compensate for residual matrix effects? A3: The gold standard is a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., 13C -labeled cyanidin glucoside). Because the SIL-IS co-elutes exactly with Cy5G, it experiences the exact same ionization suppression, allowing the ratio of Analyte/IS to remain constant[3]. If a SIL-IS is cost-prohibitive, use a structurally similar anthocyanin not naturally present in your matrix (e.g., Pelargonidin-3-O-glucoside for a matrix devoid of pelargonidin derivatives).

Troubleshooting A Observe Low Cy5G Signal B Post-Column Infusion Test A->B C Matrix Effect Detected? B->C D Optimize SPE (MCX Cartridge) C->D Yes (Suppression) E Adjust LC Gradient C->E Co-elution F Check MS Parameters C->F No Matrix Effect

Logical troubleshooting workflow for diagnosing and resolving Cy5G signal suppression in LC-MS.

Optimized Experimental Protocol: High-Purity MCX SPE Cleanup

This protocol leverages the dual retention mechanism (reversed-phase + cation exchange) to isolate Cy5G from complex matrices, effectively eliminating ion suppression[7][8].

Step 1: Sample Pre-treatment Acidify the crude extract (e.g., 500 µL) with 2% Formic Acid to ensure Cy5G is fully converted to the positively charged flavylium cation.

Step 2: SPE Cartridge Conditioning Condition a 30 mg / 1 mL Mixed-Mode Cation Exchange (MCX) cartridge with 1 mL of LC-MS grade Methanol, followed by 1 mL of 2% Formic Acid in Water.

Step 3: Sample Loading Load the acidified extract onto the cartridge at a flow rate of 1 mL/min. The Cy5G will bind via strong cation exchange.

Step 4: Interference Washing (Critical Step)

  • Wash 1: 1 mL of 2% Formic Acid in Water. (Mechanistic goal: Removes highly polar neutral sugars, salts, and organic acids).

  • Wash 2: 1 mL of 100% Methanol. (Mechanistic goal: Removes hydrophobic neutral and acidic phenolics; Cy5G remains bound due to the ionic interaction).

Step 5: Analyte Elution Elute Cy5G using 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. The alkaline pH neutralizes the cation exchange interaction, releasing the anthocyanin[7].

Step 6: Reconstitution Immediately evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute in 100 µL of initial LC mobile phase (e.g., 5% Acetonitrile with 0.1% Formic Acid) to restore the flavylium cation state prior to LC-MS/MS injection.

References

  • Color Enhancement of Rambutan Peel Anthocyanins Extracts using Co-Pigmentation with Gallic Acid for pH-Sensitives Dye. Trends in Sciences. [Link]

  • Acylated anthocyanins in broccoli sprouts. Food Chemistry. [Link]

  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. BioPharm International. [Link]

  • Commercial Applicability of an Innovative Anthocyanin Purification Technique, Utilizing Mixed-Mode Solid-Phase Extraction. OhioLINK. [Link]

  • Determination of Anthocyanins and Total Polyphenols in a Variety of Elderberry Juices by UPLC-MS/MS and Other Methods. PMC - NIH. [Link]

  • UHPLC-MS/MS Triple Quadrupole Analysis of Anthocyanin Metabolites in Human Plasma Using Protein Precipitation and Solid Phase Extraction. Agilent Technologies. [Link]

  • CA2714084C - High-purity fractionation of anthocyanins from fruits and vegetables.

Sources

Optimization of HPLC gradient for separation of cyanidin glycoside isomers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chromatography Technical Support Center . This guide is engineered for analytical scientists, researchers, and drug development professionals tasked with the complex chromatographic resolution of anthocyanins.

Separating cyanidin glycoside isomers—such as cyanidin-3-galactoside (Cy3Gal), cyanidin-3-glucoside (Cy3Glu), and cyanidin-3-rutinoside (Cy3Rut)—presents a unique analytical challenge. Because many of these compounds are stereoisomers or share identical mass-to-charge ratios (m/z), mass spectrometry alone cannot distinguish them without robust upstream chromatographic resolution[1].

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols, explaining the physicochemical causality behind each parameter so you can build a self-validating, robust HPLC method.

🔬 Frequently Asked Questions & Troubleshooting

Q1: Why are my cyanidin-3-galactoside and cyanidin-3-glucoside peaks co-eluting, and how do I resolve them? The Causality: Cy3Gal and Cy3Glu are epimers. They differ only in the stereochemistry of a single hydroxyl group on the C4 position of the sugar moiety (axial in galactose, equatorial in glucose). Because they have the exact same precursor ion (m/z 449) and product ion (m/z 287), MS/MS cannot differentiate them[2],[1]. On a standard C18 column, their hydrophobicities are nearly identical. The Solution: You must exploit the subtle differences in their hydrogen-bonding capabilities.

  • Switch your organic modifier: Replace Acetonitrile (aprotic) with Methanol (protic). Methanol engages in hydrogen bonding with the sugar hydroxyls, slightly amplifying the stereochemical differences between the epimers[3].

  • Flatten the gradient: Use a micro-gradient (e.g., increasing the organic modifier by only 0.2% to 0.5% per minute) during the critical elution window (typically 10–20% organic).

Q2: My peak shapes are broad, tailing, or splitting, and I am losing signal at 520 nm. What is happening? The Causality: Anthocyanins exist in a highly pH-dependent structural equilibrium. At a neutral or weakly acidic pH, the red-colored flavylium cation undergoes hydration to form a colorless carbinol pseudobase, which can further open into a chalcone structure. If your mobile phase pH is above 2.0, your sample is interconverting between these forms on the column, causing split peaks and a dramatic loss of absorbance at 520 nm. The Solution: Acidify both Mobile Phase A (Aqueous) and Mobile Phase B (Organic) to a pH < 2.0. Using 1% to 5% Formic Acid (v/v) or 1% Trifluoroacetic Acid (TFA) forces the equilibrium entirely into the stable flavylium cation form, ensuring sharp peaks and maximum UV-Vis detection[3]. Note: Formic acid is strongly preferred if you are coupling the HPLC to a Mass Spectrometer (LC-MS) to prevent ion suppression.

Q3: Why does cyanidin-3-rutinoside elute significantly later than the glucosides? The Causality: Rutinose is a disaccharide composed of rhamnose and glucose. Rhamnose is a deoxy sugar (contains a hydrophobic methyl group). This extra methyl group significantly increases the overall hydrophobicity of the cyanidin-3-rutinoside molecule compared to monosaccharide derivatives, causing it to partition more strongly into the non-polar C18 stationary phase and elute later[4].

📊 Quantitative Data: Physicochemical & Chromatographic Properties

To build a self-validating method, you must cross-reference retention order, UV-Vis maxima, and MS fragmentation. Use the table below to validate your peak identities. Note: Elution order is based on a standard reversed-phase C18 column using a Water/Methanol gradient.

CompoundSugar MoietyPrecursor Ion [M]+ (m/z)Major Product Ion (m/z)λmax (nm)Relative Elution Order
Cyanidin-3-galactoside Galactose449287516–5201 (Elutes First)
Cyanidin-3-glucoside Glucose449287516–5202
Cyanidin-3-arabinoside Arabinose419287516–5203
Cyanidin-3-rutinoside Rutinose (Disaccharide)595287519–5204 (Elutes Last)

Data synthesized from established elution behaviors of Starkrimson apple and Dioscorea alata extracts[2],[1].

⚙️ Step-by-Step Methodology: Optimized HPLC-DAD/MS Protocol

This protocol is a self-validating system: it uses DAD (520 nm) to confirm the intact flavylium core and MS/MS to confirm the specific sugar mass loss.

Phase 1: Sample Preparation

  • Extraction: Extract 1.0 g of lyophilized sample in 10 mL of acidified methanol (1% Formic Acid in MeOH) to arrest enzymatic degradation and stabilize the flavylium cation[5].

  • Sonication: Sonicate in a water bath for 20 minutes. Critical Control Point: Maintain bath temperature strictly below 30°C. Anthocyanins are highly thermolabile and will rapidly degrade into phenolic acids at elevated temperatures[4].

  • Filtration: Centrifuge at 10,000 x g for 10 mins, then filter the supernatant through a 0.22 µm PTFE syringe filter into an amber HPLC vial (anthocyanins are photosensitive).

Phase 2: Chromatographic Setup

  • Column: Select a high-efficiency C18 column (e.g., 2.1 x 150 mm, 1.8 µm particle size) or a Pentafluorophenyl (PFP) column if C18 fails to resolve the epimers.

  • Column Temperature: Set to 40°C. This lowers mobile phase viscosity, improving mass transfer and sharpening peaks without causing thermal degradation[2].

  • Mobile Phases:

    • A: LC-MS Grade Water + 5% Formic Acid (v/v)

    • B: LC-MS Grade Methanol + 5% Formic Acid (v/v)

Phase 3: Gradient Execution (Flow Rate: 0.3 mL/min)

  • 0.0 – 5.0 min: Hold at 5% B (Aqueous wash to elute highly polar matrix components).

  • 5.0 – 25.0 min: Linear gradient from 5% B to 20% B. (This shallow 0.75%/min slope is the critical resolution window for separating Cy3Gal, Cy3Glu, and Cy3Ara).

  • 25.0 – 35.0 min: Linear gradient from 20% B to 50% B. (Accelerates the elution of the more hydrophobic Cy3Rut).

  • 35.0 – 40.0 min: Step to 100% B to wash the column of lipophilic compounds.

  • 40.0 – 45.0 min: Return to 5% B to re-equilibrate for the next injection.

Phase 4: Data Validation

  • Ensure the primary peaks show a UV-Vis maximum between 516 nm and 520 nm.

  • Extract the MS chromatogram for m/z 449. If two peaks appear, confirm that the earlier eluting peak is Cy3Gal and the later is Cy3Glu based on the established C18 retention mechanism[2].

🛤️ Diagnostic Workflow: Resolving Co-Eluting Isomers

If your isomers are still co-eluting, follow this logical decision tree to isolate the chromatographic failure point.

G Start Issue: Poor Resolution of Cyanidin Isomers CheckPH Is Mobile Phase pH < 2.0? Start->CheckPH FixPH Add 1-5% Formic Acid to stabilize flavylium cation CheckPH->FixPH No CheckSolvent Using Acetonitrile as Organic Modifier? CheckPH->CheckSolvent Yes FixSolvent Switch to Methanol for better protic selectivity CheckSolvent->FixSolvent Yes CheckGradient Is Gradient Slope > 1% B per minute? CheckSolvent->CheckGradient No FixGradient Flatten gradient to < 0.5% B/min CheckGradient->FixGradient Yes ChangeColumn Switch to PFP or Biphenyl Column CheckGradient->ChangeColumn No

Diagnostic decision tree for troubleshooting co-eluting cyanidin glycoside isomers.

📚 References

  • Evaluation of Anthocyanin Profiles in Various Blackcurrant Cultivars over a Three-Year Period Using a Fast HPLC-DAD Method Source: MDPI (Molecules) URL:[Link]

  • Optimization of ultrasound assisted extraction of phenolic compounds from cornelian cherry fruits using response surface methodology Source: Taylor & Francis (CyTA - Journal of Food) URL:[Link]

  • Regularities of Anthocyanins Retention in RP HPLC for “Water–Acetonitrile–Phosphoric Acid” Mobile Phases Source: PubMed Central (International Journal of Analytical Chemistry) URL:[Link]

  • The Changes in Color, Soluble Sugars, Organic Acids, Anthocyanins and Aroma Components in “Starkrimson” during the Ripening Period in China Source: MDPI (Molecules) URL:[Link]

  • Profiling Anthocyanins in Thai Purple Yams (Dioscorea alata L.) Source: PubMed Central (Molecules) URL:[Link]

Sources

Technical Support Center: Cyanidin 5-O-glucoside Integrity in Sample Preparation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to ensuring the stability and integrity of cyanidin 5-O-glucoside during your research endeavors. As a valued member of the scientific community, we understand that the accuracy and reproducibility of your results are paramount. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of working with this sensitive anthocyanin.

Introduction: The Challenge of Cyanidin 5-O-glucoside Stability

Cyanidin 5-O-glucoside, a vibrant, water-soluble pigment, is a subject of great interest for its potential health benefits. However, its inherent chemical instability poses a significant challenge during extraction, purification, and analysis. Degradation can lead to inaccurate quantification and misinterpretation of biological activity. This guide is designed to equip you with the knowledge and techniques to minimize degradation and ensure the reliability of your data.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, providing insights into the root causes and actionable solutions.

Issue 1: Low or No Detectable Cyanidin 5-O-glucoside in Your Extract

Potential Cause: Inefficient extraction or significant degradation during the extraction process.

Solutions:

  • Optimize Your Extraction Solvent: The polarity of your solvent is critical. While methanol is highly effective, for food-grade applications, ethanol is a preferable alternative due to its lower toxicity.[1] Acidification of the solvent is crucial for stabilizing the flavylium cation, the colored and more stable form of anthocyanins.[1]

    • Recommended Solvent System: An acidified methanol or ethanol solution is generally effective. A common starting point is 70:29:1 methanol/water/formic acid (v/v/v).[2]

  • Enhance Cell Lysis: Incomplete disruption of plant cell walls will result in poor yields.

    • Mechanical Disruption: Pre-freezing your sample with liquid nitrogen before grinding can significantly improve cell wall breakage.[2]

    • Enzymatic Treatment: For particularly tough plant matrices, consider a pre-treatment with cell wall-degrading enzymes like cellulase and pectinase.

  • Control Temperature: Elevated temperatures accelerate the degradation of anthocyanins.[2]

    • Best Practice: Perform all extraction steps, including homogenization and centrifugation, at low temperatures (e.g., 4°C).[2]

Issue 2: Color of the Extract Fades or Changes Rapidly

Potential Cause: Degradation of cyanidin 5-O-glucoside due to pH shifts, oxidation, or enzymatic activity.

Solutions:

  • Maintain an Acidic pH: Cyanidin 5-O-glucoside is most stable in an acidic environment (typically pH < 3).[2][3] As the pH increases towards neutral and alkaline conditions, the molecule undergoes structural transformations to colorless or less stable forms.

  • Protect from Light: Exposure to light, especially UV light, can induce photodegradation.

    • Best Practice: Use amber-colored glassware or wrap your containers in aluminum foil throughout the sample preparation process.[2]

  • Minimize Oxygen Exposure: The unsaturated structure of anthocyanins makes them susceptible to oxidation.[4]

    • Best Practice: Work quickly and consider flushing your sample containers with an inert gas like nitrogen or argon before sealing for storage.

  • Inhibit Endogenous Enzymes: Polyphenol oxidases (PPOs) and peroxidases released from plant tissues during homogenization can rapidly degrade anthocyanins.[2]

    • Blanching: A brief heat treatment of the plant material before extraction can inactivate these enzymes. However, be mindful that excessive heat can also degrade the anthocyanin itself.

    • Low Temperatures: Performing the extraction at low temperatures will reduce enzymatic activity.[2]

Frequently Asked Questions (FAQs)

Extraction and Purification

Q1: What is the best solvent for extracting cyanidin 5-O-glucoside?

A1: Acidified polar solvents are the most effective. Acidified methanol is often cited for its high extraction efficiency.[1] However, for applications where toxicity is a concern, acidified ethanol is a suitable alternative. A common and effective solvent mixture is methanol, water, and an acid (like formic or hydrochloric acid) in ratios such as 70:29:1 (v/v/v).[2] The mild acidity helps to maintain the flavylium cation structure of the anthocyanin, which is its most stable and colored form.

Q2: How can I remove interfering compounds like sugars and organic acids from my extract?

A2: Solid-phase extraction (SPE) is a widely used and effective method for purifying anthocyanins from crude extracts. C18 cartridges are commonly used for this purpose. The general principle involves loading the extract onto the cartridge, washing away polar impurities like sugars and organic acids with acidified water, and then eluting the anthocyanins with an acidified organic solvent like methanol.

Stability and Storage

Q3: What are the optimal storage conditions for cyanidin 5-O-glucoside extracts?

A3: To ensure long-term stability, extracts should be stored at low temperatures, protected from light, and in an acidic environment.

  • Temperature: For short-term storage (a few days), 4°C is acceptable. For long-term storage, -20°C or ideally -80°C is recommended.[2]

  • Light: Always store extracts in amber vials or wrapped in aluminum foil.[2]

  • Atmosphere: To prevent oxidation, consider flushing the storage vial with an inert gas (nitrogen or argon) before sealing.

Q4: How does the position of the glycosidic bond (5-O- vs. 3-O-) affect stability?

A4: While much of the literature focuses on cyanidin-3-O-glucoside, the position of the sugar moiety does influence stability. Glycosylation at both the 3 and 5 positions is known to enhance the stability of the anthocyanin molecule.[5] Furthermore, acylation of these sugar groups can provide even greater stability through intramolecular copigmentation, which shields the core structure from degradation.[6] Therefore, it can be inferred that cyanidin 5-O-glucoside benefits from the stabilizing effect of glycosylation.

Analysis

Q5: What is the recommended analytical method for quantifying cyanidin 5-O-glucoside?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the gold standard for the separation, identification, and quantification of specific anthocyanins.

  • HPLC-DAD: This method allows for the quantification of cyanidin 5-O-glucoside based on its absorbance at a specific wavelength (typically around 520 nm).

  • LC-MS: This technique provides structural information, allowing for unambiguous identification of the compound and its degradation products.

Experimental Protocols

Protocol 1: General Extraction of Cyanidin 5-O-glucoside from Plant Material
  • Sample Preparation: Freeze-dry fresh or frozen plant material and grind it into a fine powder using a mortar and pestle, preferably under liquid nitrogen to prevent enzymatic activity.

  • Extraction:

    • Weigh approximately 1 gram of the powdered sample into a centrifuge tube.

    • Add 10 mL of acidified methanol (Methanol:Water:Formic Acid, 70:29:1, v/v/v).

    • Vortex the mixture for 1 minute to ensure thorough mixing.

    • Sonicate the mixture in an ultrasonic bath for 30 minutes in the dark at 4°C.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.

  • Collection: Carefully collect the supernatant containing the anthocyanins into a clean, amber-colored tube.

  • Re-extraction (Optional): To maximize the yield, repeat the extraction process (steps 2.2-2.4) on the remaining pellet and combine the supernatants.

  • Storage: Store the extract at -20°C or below until further analysis.

Protocol 2: HPLC-DAD Analysis of Cyanidin 5-O-glucoside
  • Instrumentation: A standard HPLC system equipped with a DAD detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 5% formic acid in water.

    • Solvent B: 100% methanol.

  • Gradient Elution: A typical gradient would be:

    • 0-5 min: 10-25% B

    • 5-15 min: 25-40% B

    • 15-20 min: 40-50% B

    • 20-25 min: 50-10% B

    • 25-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 520 nm.

  • Injection Volume: 10 µL.

  • Quantification: Prepare a calibration curve using a certified cyanidin 5-O-glucoside standard.

Data Presentation & Visualization

Table 1: Key Factors Affecting Cyanidin 5-O-glucoside Stability
FactorEffect on StabilityRecommended Mitigation Strategy
pH Highly unstable at neutral and alkaline pH. Most stable at pH < 3.Maintain an acidic environment throughout the sample preparation process using acidified solvents and buffers.
Temperature Degradation rate increases with temperature.Perform all extraction and handling steps at low temperatures (e.g., 4°C). Store extracts at -20°C or -80°C.
Light Photodegradation can occur upon exposure to light, especially UV.Use amber glassware or wrap containers in aluminum foil. Work in a dimly lit environment when possible.
Oxygen Susceptible to oxidation, leading to loss of color and structure.Minimize exposure to air. Consider flushing with an inert gas (N₂, Ar) for long-term storage.
Enzymes Polyphenol oxidases and peroxidases can cause rapid degradation.Blanching of plant material or performing extraction at low temperatures to inhibit enzymatic activity.
Diagram 1: Simplified Degradation Pathway of Cyanidin Glycosides

DegradationPathway C5G Cyanidin 5-O-glucoside (Flavylium Cation, Red) Chalcone Chalcone (Colorless) C5G->Chalcone  pH increase Aglycone Cyanidin (Aglycone) C5G->Aglycone  Hydrolysis (Heat, Acid) DegradationProducts Degradation Products (e.g., Protocatechuic Acid) Chalcone->DegradationProducts  Oxidation Aglycone->DegradationProducts  Oxidation

Caption: Factors influencing the degradation of cyanidin 5-O-glucoside.

Diagram 2: Experimental Workflow for Preventing Degradation

Workflow cluster_prep Sample Preparation cluster_extraction Extraction (Low Temperature & Dark) cluster_analysis_storage Analysis & Storage Start Fresh/Frozen Plant Material FreezeDry Freeze-Drying Start->FreezeDry Grind Grinding (Liquid N₂) FreezeDry->Grind Extraction Acidified Solvent (e.g., MeOH/H₂O/HCOOH) Grind->Extraction Sonication Sonication Extraction->Sonication Centrifugation Centrifugation (4°C) Sonication->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Analysis HPLC-DAD/LC-MS Analysis Supernatant->Analysis Storage Store at -80°C (Inert Atmosphere) Supernatant->Storage

Caption: Recommended workflow for cyanidin 5-O-glucoside extraction.

References

  • BenchChem. (2025). A Comparative Guide to HPLC and Spectrophotometric Methods for the Quantification of Cyanidin Chloride. BenchChem Technical Support.
  • BenchChem. (2025). Preventing degradation of Arundinin during extraction. BenchChem Technical Support.
  • Brouillard, R., & Dangles, O. (1994). Anthocyanin molecular interactions: the first step in the formation of new pigments during wine aging. Food Chemistry, 51(4), 365-371.
  • Castañeda-Ovando, A., Pacheco-Hernández, M. D. L., Páez-Hernández, M. E., Rodríguez, J. A., & Galán-Vidal, C. A. (2009). Chemical studies of anthocyanins: A review. Food chemistry, 113(4), 859-871.
  • Creative Proteomics. (2017, May 20). Extraction of Anthocyanins.
  • Delgado-Vargas, F., Jiménez, A. R., & Paredes-López, O. (2000). Natural pigments: carotenoids, anthocyanins, and betalains—characteristics, biosynthesis, processing, and stability. Critical reviews in food science and nutrition, 40(3), 173-289.
  • He, J., & Giusti, M. M. (2010). Anthocyanins: natural colorants with health-promoting properties. Annual review of food science and technology, 1, 163-187.
  • Mazza, G., & Brouillard, R. (1987). Recent developments in the stabilization of anthocyanins in food products. Food Chemistry, 25(3), 207-225.
  • Pharmacognosy Magazine. (2019). Total Anthocyanins and Cyanidin-3-O-Glucoside Contents and Antioxidant Activities of Purified Extracts from Eight Different. Pharmacognosy Magazine, 15(60), 199.
  • Rakic, V., & Petrovic, S. (2014). The colour and stability of cyanidin and cyanidin 3-O-β-glucopyranoside. Advanced technologies, 3(2), 5-9.
  • ResearchGate. (n.d.). Structural change of cyanidin-3-O-diglucoside-5-O-glucoside.
  • Torskangerpoll, K., & Andersen, Ø. M. (2005). Colour stability of anthocyanins in aqueous solutions at various pH values. Food chemistry, 89(3), 427-440.
  • Wallace, T. C., & Giusti, M. M. (2015). Anthocyanins. Advances in nutrition, 6(5), 620-622.
  • Woodward, G., Kroon, P., & Cassidy, A. (2009). Anthocyanins—a review of the science. The Journal of the Science of Food and Agriculture, 89(8), 1249-1261.
  • Zafra-Stone, S., Yasmin, T., Bagchi, M., Chatterjee, A., Vinson, J. A., & Bagchi, D. (2007). Berry anthocyanins as novel antioxidants in human health and disease prevention. Molecular nutrition & food research, 51(6), 675-683.

Sources

Enhancing the resolution of cyanidin 5-O-glucoside peaks in chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Anthocyanin Chromatography. This hub is designed for analytical scientists and drug development professionals facing challenges in the isolation, resolution, and quantification of cyanidin 5-O-glucoside (Cy5G) and its isomeric derivatives.

Section 1: Mechanistic Foundations of Anthocyanin Separation

Anthocyanins are notoriously difficult to separate due to their highly dynamic, pH-dependent structural equilibrium. In aqueous environments, cyanidin 5-O-glucoside transitions between four distinct molecular species. For reproducible reversed-phase liquid chromatography (RP-LC), the analyte must be chemically locked into a single structural state. The highly polar, red-colored flavylium cation is the only form stable enough for consistent retention and sharp peak shapes, and it strictly predominates at a pH below 2.0[1].

G A Flavylium Cation (pH < 2.0) Dominant in RP-LC B Carbinol Pseudobase (pH 4.0 - 5.0) Colorless A->B +H2O / -H+ C Quinoidal Base (pH 6.0 - 7.0) Purple/Blue A->C -H+ D Chalcone (pH > 7.0) Yellow/Degraded B->D Ring Opening

pH-dependent structural transformation pathways of cyanidin derivatives.

Section 2: Troubleshooting Guide & FAQs

Q1: My cyanidin 5-O-glucoside peaks are broad, tailing, or splitting into doublets. How do I fix this? Root Cause: Peak distortion in anthocyanin analysis is almost always caused by insufficient acidification of the mobile phase. If the local pH inside the column drifts above 2.0, the flavylium cation begins hydrating into the carbinol pseudobase. Because these two forms have different polarities and interact differently with the stationary phase, they elute at slightly different times, causing peak splitting or severe tailing. Solution: Acidify both your aqueous (A) and organic (B) mobile phases to maintain a pH between 1.2 and 1.5. Standard protocols recommend using 5% formic acid. Studies demonstrate that using 5% formic acid in both the water and acetonitrile phases significantly improves peak shape, symmetry, and baseline resolution[2].

Q2: I am experiencing baseline co-elution between cyanidin 5-O-glucoside and cyanidin 3-O-glucoside. How can I improve selectivity? Root Cause: Positional isomers of cyanidin glycosides possess nearly identical hydrophobicity. Standard C18 stationary phases rely primarily on hydrophobic dispersion forces, which are often insufficient to discriminate between the 3-O and 5-O glycosylation sites. Solution:

  • Change Column Chemistry: Switch to a Pentafluorophenyl (PFP) column. PFP stationary phases offer alternative selectivity mechanisms—specifically π−π interactions, dipole-dipole interactions, and hydrogen bonding—that are highly effective at resolving closely related anthocyanin isomers[3].

  • Elevate Column Temperature: If you must use a C18 column, increase the column compartment temperature to 50–70 °C. Elevated temperatures reduce mobile phase viscosity and improve mass transfer kinetics, which minimizes band-broadening and can improve overall efficiency by up to 130% for anthocyanins[4].

Q3: The peak shape degrades specifically when I inject larger sample volumes (>5 µL). Root Cause: This is a classic sample solvent effect (volume overload). If your cyanidin 5-O-glucoside is dissolved in a solvent with a higher elution strength (e.g., 100% methanol) than the initial mobile phase conditions, the sample band will not focus at the head of the column. Instead, it diffuses prematurely, causing the peak to broaden before separation even begins[5]. Solution: Utilize the "co-injection" automatic pretreatment function of your UHPLC autosampler to inject a weak dilution solvent alongside the sample. Alternatively, dry down your sample extract and reconstitute it directly in the initial mobile phase (e.g., 5% formic acid in water) to ensure immediate band focusing[5].

Section 3: Standardized Experimental Protocol for UHPLC Separation

To ensure a self-validating and reproducible analytical system, adhere to the following optimized workflow for the extraction and separation of cyanidin 5-O-glucoside.

Step 1: Sample Preparation & Self-Validating Acidification

  • Extract the biological sample using a mixture of Methanol/Water/Formic Acid (70:29:1, v/v).

  • Critical Step: Adjust the final sample extract pH to ≤ 1.5 using concentrated formic acid. Allow the sample to incubate for exactly 30 minutes at 4 °C in the dark.

    • Causality: This 30-minute delay is a self-validating step that ensures the complete thermodynamic conversion of any transient carbinol or chalcone forms back into the stable flavylium cation prior to injection, guaranteeing maximum detector response at 520 nm[1].

  • Filter the extract through a 0.22 µm PTFE syringe filter into an amber autosampler vial.

Step 2: Chromatographic Conditions

  • Column: UHPLC PFP Core-Shell (e.g., 2.1 mm × 150 mm, 1.7 µm particle size)[3].

  • Column Temperature: 50 °C (Crucial for flattening the C-term of the van Deemter curve)[4].

  • Mobile Phase A: Ultrapure water with 5% Formic Acid (v/v)[2].

  • Mobile Phase B: Acetonitrile with 5% Formic Acid (v/v).

    • Causality: Matching the acid concentration in both phases prevents baseline drift and pH fluctuations during gradient elution[2].

  • Flow Rate: 0.40 mL/min.

  • Detection: Diode Array Detector (DAD) at 520 nm, followed by ESI-MS in positive ion mode.

Step 3: Gradient Elution Profile

  • 0–2 min: 3% B (Isocratic hold to focus the analyte band at the column head)

  • 2–20 min: 3% to 17% B (Shallow gradient optimized for isomer resolution)

  • 20–25 min: 17% to 70% B (Column wash)

  • 25–30 min: 3% B (Re-equilibration)[3].

G Start Start: Assess Peak Shape (Cyanidin 5-O-Glucoside) CheckPH Are peaks tailing or splitting? Start->CheckPH FixPH Action: Lower Mobile Phase pH to < 1.5 (Add 5% FA) CheckPH->FixPH Yes CheckRes Is there co-elution with Cyanidin 3-O-Glucoside? CheckPH->CheckRes No FixPH->CheckRes FixRes Action: Increase Temp to 50°C or switch to PFP Column CheckRes->FixRes Yes CheckSolvent Does peak broaden at high injection volumes? CheckRes->CheckSolvent No FixRes->CheckSolvent FixSolvent Action: Reconstitute sample in initial mobile phase CheckSolvent->FixSolvent Yes Success Optimal Resolution Achieved CheckSolvent->Success No FixSolvent->Success

Step-by-step logical workflow for troubleshooting anthocyanin chromatographic resolution.

Section 4: Quantitative Optimization Metrics

The following table summarizes the expected impact of key chromatographic parameters on the resolution ( Rs​ ) and theoretical plate count ( N ) of cyanidin derivatives.

ParameterSub-optimal ConditionOptimized ConditionMechanistic Effect on Cyanidin 5-O-Glucoside
Mobile Phase pH pH 3.0 (0.1% Formic Acid)pH 1.5 (5.0% Formic Acid)Prevents hydration to the carbinol pseudobase; maximizes 520 nm absorbance and eliminates peak splitting[1][2].
Column Temperature 25 °C50 °C - 70 °CDecreases mobile phase viscosity; improves mass transfer kinetics, increasing theoretical plates ( N ) by 25–130%[4].
Stationary Phase Standard C18PFP (Pentafluorophenyl)Enhances shape selectivity and π−π interactions, successfully resolving 3-O and 5-O positional isomers[3].
Sample Solvent 100% Methanol5% Formic Acid in WaterEliminates strong-solvent volume overload at the column head, restoring peak symmetry and sharpness[5].

References

  • Influence of sample and mobile phase pH on HPLC-DAD-MS analysis of anthocyanins and other phenolic compounds in wine | UGD Academic Repository | 1

  • HPLC patterns of purified-anthocyanin elution with different solvents... | ResearchGate |2

  • Improving HPLC Separation of Polyphenols | LCGC International | 4

  • 01-00269-EN Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems | Shimadzu / lcms.cz | 5

  • Untargeted Metabolomics Reveals Distinct Anthocyanin Profiles in Napier Grass (Pennisetum purpureum Schumach.) Cultivars | MDPI | 3

Sources

Strategies to increase the yield of cyanidin 5-O-glucoside from natural sources

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the extraction, purification, and stabilization of Cyanidin 5-O-glucoside (Cy5G). Unlike the ubiquitous Cyanidin 3-O-glucoside (C3G), Cy5G presents unique challenges due to its lower natural abundance, susceptibility to hydration, and co-elution with complex sugars.

This guide is designed for researchers and drug development professionals, providing field-proven causality, self-validating protocols, and targeted troubleshooting for every stage of the Cy5G workflow.

Section 1: Source Selection & Pre-processing (FAQ)

Q: My current plant source yields predominantly C3G, with negligible Cy5G. What natural sources should I target? A: The bottleneck is often botanical selection rather than extraction inefficiency. To maximize baseline yield, transition to specific botanical sources rich in Cy5G. For instance, Nephelium lappaceum L. (Rambutan) peels have been identified as a robust source of Cy5G 1[1]. Additionally, Cleistocalyx nervosum (Makiang) seeds contain significant concentrations of Cy5G alongside cyanidin-3,5-diglucoside 2[2].

Q: How should I prepare the biomass to prevent enzymatic degradation before extraction? A: Lyophilize (freeze-dry) the biomass immediately upon harvesting. Endogenous polyphenol oxidases (PPOs) rapidly degrade anthocyanins in the presence of oxygen and moisture. Lyophilization halts PPO activity and embrittles the cell walls, making downstream milling highly efficient.

Section 2: Extraction Optimization

Q: I am experiencing severe thermal degradation during conventional Soxhlet extraction. How can I improve the extraction efficiency of Cy5G? A: Transition to Ultrasound-Assisted Extraction (UAE). UAE utilizes acoustic cavitation to create microbubbles that implode, physically disrupting plant cell walls and enhancing mass transfer without the prolonged thermal exposure that destroys the delicate flavylium cation.

Protocol: Self-Validating Ultrasound-Assisted Extraction (UAE)

This protocol includes a built-in spectrophotometric checkpoint to verify anthocyanin integrity before proceeding to costly purification.

  • Biomass Preparation: Mill the lyophilized biomass to a particle size of <0.5 mm to maximize the surface-area-to-solvent ratio.

  • Solvent Preparation: Prepare a solution of 0.2% (w/v) citric acid in 96% ethanol.

    • Causality: The acidic environment (pH < 3) forces the anthocyanin into its stable, red flavylium cation form, preventing hydration into the colorless hemiketal form1[1]. Ethanol effectively disrupts the lipid bilayers of the plant cells.

  • Sonication: Mix the milled biomass with the solvent at a solid-to-liquid ratio of 1:10 (g/mL). Sonicate at 40 kHz and 135 W for 20 minutes. Maintain the water bath temperature below 35°C using ice packs.

  • Validation Checkpoint (pH Differential Method): Take a 1 mL aliquot of the crude extract. Dilute half in Potassium Chloride buffer (pH 1.0) and half in Sodium Acetate buffer (pH 4.5). Measure absorbance at 520 nm and 700 nm.

    • Self-Validation: A significant drop in absorbance at pH 4.5 confirms the presence of intact, monomeric anthocyanins. If the absorbance remains high at pH 4.5, your extract contains degraded polymeric pigments, indicating thermal or oxidative failure.

  • Clarification: Centrifuge the homogenate at 3500 rpm for 20 minutes at 4°C, then filter the supernatant through a 0.45 µm PTFE membrane 3[3].

Quantitative Comparison of Extraction & Purification Parameters
StageMethod / MaterialQuantitative Yield / CapacityCausality & Key Advantage
Extraction UAE (0.2% Citric Acid / 96% EtOH)Optimal (Baseline 100%)Cavitation enhances mass transfer; low pH prevents hemiketal formation[1].
Extraction Conventional Soxhlet< 30% of UAE yieldProlonged heat exposure irreversibly degrades the flavylium cation.
Purification Sephadex LH-20 Chromatography157.50 mg CyE / 100 g extractHigh purity size-exclusion; isolates specific monomeric anthocyanins[1].
Purification Porous Clay Heterostructure (PCH)28.0 mg/g adsorption capacity98% sugar exclusion; high selectivity for acylated/glycosylated pigments[4].
Stabilization Spray Drying (40% Maltodextrin)93.87% encapsulation efficiencyCarrier matrix protects Cy5G against thermal and oxidative stress[5].

Section 3: Purification and Isolation

Q: My crude extract is heavily contaminated with sugars and non-target phenolics. How do I selectively isolate Cy5G? A: Crude extracts require orthogonal purification. Sephadex LH-20 is highly effective for anthocyanins, increasing the purified yield to 157.50 mg CyE/100 g extract 1[1]. Alternatively, utilizing a Porous Clay Heterostructure (PCH) offers an adsorption capacity of 28.0 mg/g. PCH has a high affinity for anthocyanins but selectively excludes sugars (98% lower sugar concentration in the eluate), making it an excellent, cost-effective prep-scale alternative 4[4].

ExtractionWorkflow Start Raw Biomass (e.g., Rambutan Peel) Preprocess Lyophilization & Milling (< 0.5 mm particle size) Start->Preprocess Extraction Ultrasound-Assisted Extraction (0.2% Citric Acid in 96% EtOH) Preprocess->Extraction Solvent addition Filtration Centrifugation & Filtration (Remove insoluble matrix) Extraction->Filtration Cavitation & Mass Transfer Purification Macroporous Resin / Sephadex LH-20 (Elution with 60% MeOH) Filtration->Purification Crude Extract Stabilization Co-pigmentation (Gallic Acid Addition) Purification->Stabilization Purified Cy5G Drying Spray Drying (Maltodextrin/Gum Arabic) Stabilization->Drying Stabilized Complex End Stable Cy5G Powder Drying->End

Workflow for the extraction, purification, and stabilization of Cyanidin 5-O-glucoside.

Section 4: Stabilization & Co-pigmentation

Q: My purified Cy5G degrades rapidly in aqueous solutions over a few days. How can I stabilize the yield post-extraction? A: Purified anthocyanins lack the natural protective matrix of the plant. Implement co-pigmentation using Gallic Acid (GA) at molar ratios between 1:100 and 1:500 1[1]. Intermolecular hydrogen bonding and π−π stacking between the gallic acid and the flavylium cation create steric hindrance. This physical barrier blocks nucleophilic attack by water, preventing the molecule from degrading into colorless chalcones.

StabilizationMechanism Cy5G Cyanidin 5-O-glucoside (Flavylium Cation, Red, pH < 3) Hydration Hydration Reaction (Nucleophilic Attack by H2O) Cy5G->Hydration pH increase / Heat Complex Cy5G-Gallic Acid Complex (Intermolecular H-bonding & Pi-Pi Stacking) Cy5G->Complex Addition of Gallic Acid Hemiketal Hemiketal Form (Colorless, Unstable) Hydration->Hemiketal Degradation Chalcone & Phenolic Acids (Irreversible Degradation) Hemiketal->Degradation Oxidation Copigment Gallic Acid (Co-pigment) Copigment->Complex Complex->Hydration Steric Hindrance Blocks H2O Attack

Mechanism of Cy5G stabilization via gallic acid co-pigmentation preventing hydration.

Q: How do I convert the liquid extract into a stable powder for long-term storage? A: Spray drying with a protective carrier matrix is required. Use a blend of 40% maltodextrin and gum arabic. Operating the spray dryer at an inlet temperature of 144°C with a feed rate of 7 mL/min achieves an encapsulation efficiency of >93%, locking the Cy5G inside a protective carbohydrate shell 5[5].

Section 5: Analytical Validation

Q: My LC-MS/MS chromatogram shows co-elution of Cy5G with other cyanidin derivatives. How can I resolve this? A: Standard C18 columns often fail to separate positional isomers of anthocyanins (e.g., Cy3G vs. Cy5G). Switch to a Pentafluorophenyl (PFP) stationary phase (e.g., Kinetex PFP, 2.1 mm × 150 mm, 1.7 µm). The fluorinated ring provides alternative retention mechanisms ( π−π interactions, dipole-dipole, and hydrogen bonding) that excel at resolving structurally similar glycosides. Utilize a gradient of 1% formic acid in water and acetonitrile at 30°C 6[6].

References

  • Enriched makiang (Cleistocalyx nervosum var. paniala) seed extract and citric acid to control pathogenic bacteria and color of fresh cut cantaloupe. ResearchGate.2

  • Partial Purification of Anthocyanins (Brassica oleracea var. Rubra) from Purple Cabbage Using Natural and Modified Clays as Adsorbent. ResearchGate. 4

  • Identification and Quantitation of Anthocyanins in Purple-Fleshed Sweet Potatoes Cultivated in China by UPLC-PDA and UPLC-QTOF-MS/MS. ACS Publications. 3

  • Stabilization of Anthocyanins Crude Extracted from Rambutan (Nephelium Lappaceum L.) Peel Through Copigmentation and Encapsulation for Natural Food Colorants. ResearchGate. 5

  • Untargeted Metabolomics Reveals Distinct Anthocyanin Profiles in Napier Grass (Pennisetum purpureum Schumach.) Cultivars. MDPI. 6

  • Color Enhancement of Rambutan Peel Anthocyanins Extracts using Co-Pigmentation with Gallic Acid for pH-Sensitives Dye. Trends in Sciences.1

Sources

Technical Support Center: Minimizing Isomerization of Cyanidin 5-O-Glucoside During Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Troubleshooting Knowledge Base. This guide is designed for researchers and drug development professionals facing chromatographic and quantitative challenges when analyzing Cyanidin 5-O-glucoside (Cy5Glc) . Anthocyanins are notoriously unstable; their structural integrity is dictated by a delicate thermodynamic equilibrium dependent on pH, temperature, and solvent polarity.

The Mechanistic Causality of Cy5Glc Isomerization

To prevent isomerization, you must design your analytical workflow around the thermodynamic drivers of the molecule. Cy5Glc is highly reactive due to the electron-deficient nature of its aglycone core.

At highly acidic conditions (pH < 2.0), Cy5Glc exists as the fully aromatic flavylium cation . Because this form is already positively charged, it is highly stable and yields optimal ionization efficiency in positive-ion ESI-MS. However, if the pH of the extraction solvent or mobile phase rises above 3.0, water molecules nucleophilically attack the C-2 position of the ring. This hydration converts the flavylium cation into the colorless carbinol pseudobase (hemiketal), which spontaneously undergoes ring-opening tautomerization to form the chalcone isomer [1].

If exposed to neutral pH and elevated temperatures, Cy5Glc rapidly and irreversibly degrades into protocatechuic acid (PCA) and phloroglucinaldehyde (PGA)[2].

IsomerizationPathway FC Flavylium Cation (pH < 2.0) Stable, Pre-charged (+) CP Carbinol Pseudobase (pH 4.0 - 5.0) Neutral, Colorless FC->CP + H2O - H+ QB Quinonoidal Base (pH 7.0 - 8.0) Neutral/Anionic, Blue FC->QB - H+ CH Chalcone Isomer (pH 4.0 - 6.0) Open-Ring, Yellowish CP->CH Ring Opening DP Degradation Products (PCA & PGA) Irreversible Loss CH->DP Oxidation QB->DP Thermal Degradation

pH-dependent isomerization and degradation pathway of cyanidin 5-O-glucoside.

Troubleshooting Guide: Diagnostics & Solutions

Q: Why am I seeing split peaks or severe broad tailing for Cy5Glc on my chromatogram? Cause: On-column isomerization. If your mobile phase is not acidic enough (e.g., using standard 0.1% formic acid, which yields a pH of ~2.7), Cy5Glc will dynamically shift between the flavylium cation and the carbinol pseudobase while traveling through the stationary phase. Because these isomers have different retention factors, the peak splits or smears. Solution: Increase the acidity of both Mobile Phase A (Water) and B (Acetonitrile) to 1% to 5% Formic Acid (v/v) to force the equilibrium entirely toward the flavylium cation. Self-Validation Check: Calculate the peak symmetry factor post-run; a successful correction will yield a symmetry factor between 0.9 and 1.1.

Q: Why is my Cy5Glc signal degrading while samples wait in the autosampler? Cause: Thermal degradation and solvent-induced pH shifts. Even in mildly acidic conditions, prolonged exposure to room temperature causes cyanidin glucosides to degrade into PCA and PGA[2]. Solution: Maintain the autosampler strictly at 4°C. Ensure the sample diluent matches the initial mobile phase conditions (e.g., high aqueous, high acid).

Q: Why am I detecting high levels of aglycone (cyanidin) or missing acyl groups in my extract? Cause: Acid hydrolysis. While acid is required to prevent isomerization, using strong mineral acids like Hydrochloric Acid (HCl) during extraction can cleave the 5-O-glycosidic bond or hydrolyze delicate acyl groups[3]. Solution: Replace HCl with weaker organic acids. Use 1% to 5% Formic Acid or 0.5% Trifluoroacetic Acid (TFA) in your extraction solvent. These provide the necessary H⁺ ions to maintain the flavylium state without breaking covalent bonds[4].

Validated Step-by-Step Methodology

To guarantee data integrity, implement this self-validating extraction and LC-MS workflow.

Phase 1: Extraction (Self-Validating Cold-Chain)
  • Homogenization: Snap-freeze the biological sample in liquid nitrogen and grind to a fine powder to halt endogenous glycosidase activity.

  • Solvent Addition: Add 5 volumes (v/w) of extraction solvent: Methanol/Water/Formic Acid (70:25:5, v/v/v) pre-chilled to -20°C. Causality: The high concentration of formic acid drops the pH < 2.0 without the hydrolytic risk of HCl[3].

  • Sonication: Sonicate in an ice bath for 15 minutes. Do not let the water bath exceed 20°C.

  • Validation Check: Visually inspect the extract. A vibrant, stable red color confirms the preservation of the flavylium cation. A shift to purple or brown indicates a pH failure or oxidative degradation[1].

Phase 2: Solid-Phase Extraction (SPE) Cleanup
  • Conditioning: Condition a C18 SPE cartridge with 5 mL of acidified methanol (1% formic acid), followed by 5 mL of acidified water (1% formic acid).

  • Loading: Load the crude extract at a flow rate of 1 mL/min.

  • Washing: Wash with 5 mL of acidified water to remove polar interferences (sugars, organic acids).

  • Elution: Elute Cy5Glc with 5 mL of Methanol containing 1% Formic Acid[5].

  • Concentration: Evaporate under a gentle stream of nitrogen at < 30°C. Crucial: Never use a rotary evaporator at standard temperatures (e.g., 40-50°C), as thermal degradation accelerates exponentially[2].

Phase 3: LC-MS/HPLC Analysis
  • Column Selection: Use a sterically protected C18 column designed for low-pH stability.

  • Mobile Phases:

    • A: LC-MS grade Water + 5% Formic Acid.

    • B: LC-MS grade Acetonitrile + 5% Formic Acid.

  • Temperature Control: Set the column oven to 20°C. Causality: Lower temperatures slow down the kinetics of on-column isomerization, keeping peaks sharp.

Quantitative Data: Thermodynamic Stability

The following table summarizes the structural fate of cyanidin glucosides under various environmental conditions, allowing you to predict analyte behavior during sample preparation.

Condition (pH & Temp)Dominant Structural FormStability / Half-LifeAnalytical Consequence
pH < 2.0, 4°C Flavylium Cation (Red)> 95% intact after 30 daysOptimal for extraction and long-term storage.
pH 4.0, 25°C Carbinol Pseudobase (Colorless)~50% loss within 8 hoursPeak splitting; severe loss of MS ionization efficiency.
pH 7.0, 70°C Quinonoidal Base (Blue)Complete degradation in < 2 hoursIrreversible loss of analyte; formation of PCA and PGA[2].

Frequently Asked Questions (FAQs)

Q: Can I use methanol instead of acetonitrile for the mobile phase? Yes, but with caution. Methanol is a protic solvent and can participate in nucleophilic attacks on the flavylium cation if the pH is not strictly controlled. Acetonitrile provides sharper peaks for Cy5Glc and minimizes solvent-induced isomerization.

Q: Is it necessary to use a column oven if my lab is air-conditioned? Yes. Laboratory temperatures fluctuate. Because the isomerization from flavylium to carbinol pseudobase is an endothermic process, even a 3°C fluctuation in ambient temperature can alter the equilibrium kinetics, leading to retention time shifts and irreproducible peak areas. Actively cooling the column to 20°C ensures absolute reproducibility.

References

  • Syukri D., Darwis D., Santoni A. (2013). Preparative HPLC for the Purification of major Anthocyanins from Ficus padana burm.L. Research Journal of Chemical Sciences.
  • Chorfa N., et al. (2016). An efficient method for high-purity anthocyanin isomers isolation from wild blueberries and their radical scavenging activity. Food Chemistry.
  • IntechOpen (2023). HPLC-MS(n) Applications in the Analysis of Anthocyanins in Fruits.
  • NIH / PMC (2018). Impact of Thermal Degradation of Cyanidin-3-O-Glucoside of Haskap Berry on Cytotoxicity of Hepatocellular Carcinoma HepG2 and Breast Cancer MDA-MB-231 Cells.
  • Taylor & Francis (2021). Influence of pH on color variation and stability of cyanidin and cyanidin 3-O-β-glucopyranoside in aqueous solution.

Sources

Cyanidin 5-O-Glucoside Quantification: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Cyanidin 5-O-glucoside (Cy5G) is a biologically significant anthocyanin metabolite, yet its accurate quantification in complex plant matrices (such as Perilla frutescens or Napier grass) remains a persistent analytical challenge[1][2].

As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. Here, we address the root causes of quantification failures—pH-dependent structural instability, thermal degradation, and chromatographic co-elution—while establishing self-validating analytical systems.

Analytical Workflow

Workflow A 1. Sample Lyophilization & Milling B 2. Acidified Extraction (1% HCl in 80% MeOH) A->B C 3. Centrifugation (10,000 x g, 4°C) B->C D 4. PVDF Filtration (0.22 µm) C->D E 5. UHPLC Separation (C18, Acidic Mobile Phase) D->E F 6. ESI-MS/MS Detection (Positive Ion Mode) E->F

Workflow for the extraction and LC-MS/MS quantification of cyanidin 5-O-glucoside.

Section 1: Self-Validating Experimental Protocols
Protocol 1: Acid-Stabilized Extraction

Causality Check: Anthocyanins are highly unstable at neutral pH and room temperature, rapidly hydrating into colorless carbinol pseudobases[3]. By locking the extraction solvent at a highly acidic pH, we force the equilibrium toward the stable, red flavylium cation.

  • Lyophilization: Freeze-dry the biological sample immediately after collection to halt enzymatic degradation driven by endogenous peroxidases (POD) and polyphenol oxidases (PPO)[3].

  • Cryogenic Milling: Grind the lyophilized sample into a fine powder using a cryogenic mill to prevent heat generation.

  • Acidified Extraction: Add 0.5 g of powder to 20 mL of 1% HCl in 80% methanol (v/v)[2]. The HCl is non-negotiable; it maintains the microenvironmental pH < 2.

  • Self-Validation (Internal Standard): Spike the sample with a stable isotope-labeled standard (e.g., Cyanidin-d5) or an analog internal standard prior to extraction. This self-validates extraction efficiency and corrects for downstream MS matrix suppression[2].

  • Cold Sonication: Sonicate for 20 minutes at 4°C. Do not use room temperature sonication, as cavitation generates localized heat that degrades Cy5G into phenolic acids.

  • Clarification: Centrifuge at 10,000 × g for 15 minutes at 4°C. Filter the supernatant through a 0.22 µm PVDF membrane into an amber vial to prevent photo-degradation[2].

Protocol 2: UHPLC-ESI-MS/MS Quantification

Causality Check: Cy5G and its highly abundant positional isomer, cyanidin 3-O-glucoside (Cy3G), share the exact same mass and yield identical aglycone fragments upon collision-induced dissociation. Mass spectrometry alone cannot differentiate them; therefore, baseline chromatographic separation is your primary self-validating mechanism[1][2].

  • Column Selection: Use a high-resolution C18 column (e.g., 2.1 × 100 mm, 1.8 µm) maintained at 35°C.

  • Mobile Phases:

    • A: Ultrapure water + 1% formic acid (v/v).

    • B: Acetonitrile + 1% formic acid (v/v)[2]. (Formic acid ensures the analyte remains protonated for positive-ion mode ESI and prevents peak tailing).

  • Gradient Elution: 0–20 min, 3% B; 20–25 min, 17% B; 25–28 min, 70% B; 28–32 min, 95% B[2]. A shallow initial gradient is critical for separating Cy5G from Cy3G.

  • Detection: Operate the mass spectrometer in Positive Electrospray Ionization (+ESI) mode. Monitor the precursor-to-product ion transition: m/z 449.1 → 287.1 (corresponding to the loss of the glucoside moiety, -162 Da)[1].

Section 2: Quantitative Stability Data

The structural integrity of Cy5G is heavily dependent on microenvironmental conditions. The table below summarizes expected recovery rates based on empirical stability testing. Note that co-pigmentation (e.g., with gallic acid) can significantly enhance stability by sterically shielding the flavylium nucleus from hydration[4].

pH LevelTemperature (°C)Matrix AdditiveExpected Recovery (24h)Dominant Structural State
pH 1.0 - 2.0 4°CNone> 98%Stable Flavylium Cation
pH 5.0 25°CNone< 45%Carbinol Pseudobase (Colorless)
pH 8.0 60°CNone< 5%Chalcone / Phenolic Acid Cleavage
pH 4.5 25°CGallic Acid (1:300)> 85%Co-pigmented Complex[4]
Section 3: Technical Support FAQs

Q1: I am observing a split peak or a broad shoulder at the m/z 449.1 → 287.1 transition. How do I fix this? A1: You are observing the co-elution of cyanidin 5-O-glucoside with cyanidin 3-O-glucoside. Because glycosylation at the 3-O-position is the predominant modification in most plants, Cy3G usually dwarfs the Cy5G signal[2]. Resolution: Flatten your mobile phase gradient between 5% and 15% B to increase chromatographic resolution. If using a standard C18 column fails, switch to a Pentafluorophenyl (PFP) column, which offers alternate selectivity for positional isomers via pi-pi interactions.

Q2: My Cy5G signal drops steadily over a 24-hour autosampler sequence. Is my MS losing sensitivity? A2: This is rarely a mass spectrometer issue; it is almost certainly in-vial degradation. Anthocyanins are highly susceptible to thermal and pH-induced degradation[3]. Resolution: Ensure your autosampler is strictly maintained at 4°C. Verify that your final sample diluent is strongly acidic (pH < 2). If the sample matrix buffers the diluent to a higher pH, the flavylium cation will hydrate into the unstable carbinol pseudobase over time.

Q3: How can I definitively prove my peak is Cy5G and not Cy3G if I don't have an external standard? A3: While external standards are the gold standard, you can use a self-validating enzymatic approach. Treat a sample aliquot with a highly specific β-glucosidase known to cleave only at the 3-O position. If the peak disappears, it was Cy3G. If it remains intact, it is likely Cy5G. Additionally, high-resolution MSn fragmentation can reveal subtle differences in the relative abundance of the m/z 287 fragment, as the cleavage of the C-O bond at the 5-position differs slightly in activation energy from the 3-position[1].

Q4: I have poor recovery of Cy5G from my plant tissue despite using 1% HCl. What am I missing? A4: High levels of endogenous peroxidases in the plant tissue can actively degrade anthocyanins during the brief moment the solvent contacts the tissue before the enzymes are fully denatured[3]. Resolution: Ensure the tissue is flash-frozen in liquid nitrogen and milled cryogenically. Extract immediately into the cold, acidified solvent. Do not let the powdered tissue thaw before solvent addition.

Pathway Diagram: Structural Degradation

Stability Flavylium Flavylium Cation (Red, pH < 3) Highly Stable Carbinol Carbinol Pseudobase (Colorless, pH 4-5) Unstable Flavylium->Carbinol +H2O Quinoidal Quinoidal Base (Blue, pH 6-8) Unstable Flavylium->Quinoidal -H+ Chalcone Chalcone (Yellow, pH > 8) Degrades Rapidly Carbinol->Chalcone Ring Opening Degradation Phenolic Acids (Irreversible Degradation) Chalcone->Degradation Oxidation/Heat

pH-dependent structural transformations and degradation pathways of cyanidin 5-O-glucoside.

References
  • Title: Characterization of Anthocyanins in Perilla frutescens var.
  • Title: Untargeted Metabolomics Reveals Distinct Anthocyanin Profiles in Napier Grass (Pennisetum purpureum Schumach.)
  • Source: Trends in Sciences (wu.ac.th)
  • Source: PMC (nih.gov)

Sources

Temperature optimization for cyanidin 5-O-glucoside extraction

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Cyanidin 5-O-Glucoside Extraction & Temperature Optimization

Overview Cyanidin 5-O-glucoside (Cy5G) is a highly bioactive, yet thermally labile, anthocyanin. Because the structural integrity of its flavylium cation core is highly dependent on environmental conditions, optimizing the extraction temperature is a delicate balancing act. Researchers must apply enough heat to maximize solvent mass transfer, while strictly avoiding the thermal thresholds that trigger irreversible oxidation and glycosidic bond cleavage.

Workflow Visualization: Temperature & Method Decision Matrix

Cy5G_Extraction A Raw Material Prep (Lyophilization, pH < 3.0) B Solvent Selection (Acidified MeOH/EtOH) A->B C Extraction Method B->C D Ultrasound-Assisted (UAE) C->D E Pressurized Liquid (PLE) C->E F T ≤ 75°C D->F G T = 75°C - 100°C E->G H T > 100°C E->H I Optimal Recovery (Intact Flavylium Cation) F->I High Stability G->I Acceptable (Short t) J Thermal Degradation (Oxidation to PCA) G->J Prolonged Exposure H->J Rapid Cleavage

Figure 1: Decision matrix for Cy5G extraction methods and temperature thresholds.

Section 1: Core Principles & Causality (FAQs)

Q: Why is temperature the most critical parameter in Cy5G extraction? A: Anthocyanin degradation follows first-order reaction kinetics. As extraction temperatures rise, the thermal energy overcomes the activation energy barrier (approximately 55 kJ/mol for cyanidin glucosides), leading to the cleavage of the glycosidic bond and subsequent oxidation of the aglycone into protocatechuic acid (PCA) [1]. Maintaining lower temperatures preserves the intact glycoside.

Q: How does the extraction methodology dictate my maximum allowable temperature? A: The chosen method defines the thermal exposure time and localized heating effects. In Ultrasound-Assisted Extraction (UAE), cavitation enhances solvent penetration, allowing for highly efficient extraction at lower bulk temperatures; cyanidin glucosides remain fully stable up to 75°C under UAE [2]. Conversely, Pressurized Liquid Extraction (PLE) operates at higher temperatures to maintain the liquid state under pressure. While PLE is stable up to 100°C for short durations, exceeding this limit (e.g., 125°C) causes rapid oxidation and up to 50% degradation of the target compound [2].

Q: Can I compensate for higher extraction temperatures by adjusting the solvent pH? A: Yes, but only to a limited extent. At an acidic pH (1.0–3.0), Cy5G exists primarily as the stable, red flavylium cation. If the pH shifts toward neutral (pH 7.0), the molecule hydrates into a colorless carbinol pseudobase, which is highly unstable. Studies show that at pH 7.0, cyanidin glucosides undergo nearly spontaneous degradation at 70°C, whereas at pH 2.5, degradation is significantly delayed [1].

Section 2: Quantitative Data – Thermal Degradation Kinetics

The following table summarizes the thermal degradation behavior of cyanidin glucosides across different extraction parameters, highlighting the critical thresholds for experimental design.

Temperature (°C)Extraction MethodpHStability / Degradation ProfileReference
≤ 75°C UAE3.00% degradation; fully stable.[2]
70°C Maceration2.521% loss over 8 hours.[1]
90°C Maceration2.595% loss over 8 hours.[1]
100°C PLE3.0Stable for short durations.[2]
110°C Heat TreatmentN/ATotal degradation in 20 mins.[3]
125°C PLE3.040–50% degradation (oxidation).[2]

Section 3: Troubleshooting Guide for Cy5G Extraction

Issue 1: Extract color shifts from deep red to brown during concentration.

  • Root Cause: Thermal oxidation. Exposing the extract to temperatures >40°C during rotary evaporation under vacuum accelerates the breakdown of the flavylium cation into protocatechuic acid (PCA) and phloroglucinaldehyde (PGA) [1].

  • Solution: Strictly maintain the rotary evaporator water bath at ≤ 40°C. Ensure the solvent remains acidified (pH < 3.0) throughout the concentration phase to lock the molecule in its stable cation form.

Issue 2: Low Cy5G yield despite using high-temperature PLE (e.g., 110°C).

  • Root Cause: The rate of thermal degradation is outpacing the rate of extraction. At 110°C, cyanidin glucosides can undergo total degradation within 20 minutes [3].

  • Solution: Lower the PLE temperature to 90°C–100°C and reduce the static extraction time. Alternatively, switch to UAE at 60°C to achieve high mass transfer without crossing the thermal degradation threshold.

Issue 3: Poor reproducibility and varying yields between identical extraction batches.

  • Root Cause: Localized superheating in the ultrasonic bath. While the bulk temperature may be set to 40°C, prolonged sonication inherently generates heat, creating localized hot spots that degrade Cy5G.

  • Solution: Implement active cooling (e.g., a refrigerated circulator) in the ultrasonic bath. Monitor the internal temperature of the extraction vessel with a calibrated thermocouple, rather than just relying on the bath water temperature.

Section 4: Self-Validating Experimental Protocol – Optimized UAE for Cy5G

This protocol utilizes Ultrasound-Assisted Extraction (UAE) to maximize yield while strictly controlling thermal exposure. It incorporates a self-validating spectrophotometric checkpoint to ensure structural integrity.

Step 1: Matrix Preparation

  • Lyophilize the raw plant material to halt endogenous enzymatic activity (e.g., β-glucosidases) that could cleave the 5-O-glucoside bond.

  • Mill the dried material to a fine powder (approx. 100 mesh) to maximize surface area.

Step 2: Solvent Formulation

  • Prepare an extraction solvent of 80% Methanol and 1% Hydrochloric acid (HCl) [4].

  • Causality Note: The 1% HCl drops the pH to ~2.0, ensuring Cy5G remains in the thermally stable flavylium cation state during the kinetic stress of extraction.

Step 3: Ultrasound-Assisted Extraction (UAE)

  • Combine the milled matrix and solvent at a solid-to-liquid ratio of 1:20 (w/v) in an amber centrifuge tube (to prevent photo-degradation).

  • Sonicate in an ultrasonic bath for 45 to 60 minutes.

  • Critical Control Point: Maintain the bath temperature precisely at 40°C–50°C. Do not exceed 75°C under any circumstances [2]. Use ice additions if the sonication energy causes the temperature to spike.

Step 4: Separation & Self-Validation Checkpoint

  • Centrifuge the mixture at 5000 × g for 10 minutes at 4°C. Collect the supernatant.

  • Validation Check: Perform a rapid pH-differential test. Dilute a small aliquot of the supernatant in two buffers: pH 1.0 (KCl) and pH 4.5 (Sodium Acetate). Measure absorbance at 520 nm and 700 nm. A high absorbance at pH 1.0 that drastically reduces at pH 4.5 confirms the presence of intact monomeric anthocyanins and validates that your temperature control was successful in preventing degradation into polymeric brown pigments.

Step 5: Concentration

  • Concentrate the pooled supernatant using a rotary evaporator under reduced pressure.

  • Critical Control Point: Set the heating bath strictly to ≤ 40°C. Higher temperatures under vacuum will rapidly oxidize the purified Cy5G.

Sources

Technical Support Center: Optimizing Cyanidin 5-O-glucoside Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals facing chromatographic challenges with cyanidin 5-O-glucoside. Anthocyanins are notoriously difficult to analyze due to their dynamic structural chemistry. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to help you achieve perfect peak symmetry, retention, and resolution.

Part 1: The Mechanistic Causality of Peak Distortion

To permanently resolve peak shape issues, one must first understand the behavior of cyanidin 5-O-glucoside in solution. Anthocyanins do not exist as a single static molecule; they exist in a highly pH-dependent structural equilibrium[1].

  • pH < 2.5: The molecule exists predominantly as the red flavylium cation . This form is highly polar, structurally stable, and ideal for reversed-phase (RP) retention[1].

  • pH 3.0 - 6.0: The flavylium cation undergoes hydration to form a colorless carbinol pseudobase , or loses a proton to form a blue/purple quinonoidal base [1].

The Causality of Splitting: If the mobile phase pH is not strictly maintained below 2.5, the analyte interconverts between the flavylium and pseudobase forms during the chromatographic run. Because these two species have different polarities and retention factors, this on-column interconversion manifests as severe peak broadening or peak splitting[2].

The Causality of Tailing: The flavylium cation is positively charged. In RP-HPLC, this basic cation strongly interacts with negatively charged, unendcapped silanol groups (Si-O⁻) on the silica stationary phase via secondary ion-exchange mechanisms, resulting in severe peak tailing[3].

Part 2: Troubleshooting FAQs

Q1: Why is my cyanidin 5-O-glucoside peak splitting or excessively broad? A: This is almost always caused by insufficient acidification of the mobile phase, leading to on-column structural interconversion. Resolution: Lower the pH of your mobile phase to < 2.0. Standard RP-HPLC methods for anthocyanins require aggressive acidification, typically using 1% to 5% Formic Acid or 0.1% to 1% Trifluoroacetic Acid (TFA) in both the aqueous and organic phases[4].

Q2: I've acidified my mobile phase to pH 2.0, but I'm still seeing severe peak tailing. What's wrong? A: You are experiencing secondary interactions between the flavylium cation and residual silanols on the column matrix[3]. Resolution:

  • Switch to a highly endcapped C18 column or a sterically protected column designed for basic compounds.

  • Change your acid modifier. While Formic Acid is MS-friendly, TFA is a strong ion-pairing agent. Adding 0.1% TFA will mask residual silanols and pair with the flavylium cation, drastically improving peak symmetry[1].

Q3: My retention times are drifting, and early eluting peaks exhibit fronting. How do I fix this? A: This indicates a sample solvent mismatch. Injecting a sample dissolved in 100% methanol or unacidified water disrupts the local pH and solvent strength at the head of the column. Resolution: Always reconstitute your cyanidin 5-O-glucoside samples in a solvent that matches your initial mobile phase conditions (e.g., 5% Formic Acid in Water) to eliminate solvent shock[4].

Q4: How does column temperature affect my anthocyanin separation? A: Elevated temperatures (e.g., 40 °C - 50 °C) accelerate the inter-conversion kinetics between the flavylium and pseudobase forms. This rapid exchange averages out the retention times of the two states, significantly reducing band broadening and improving overall column efficiency[2].

Part 3: Mobile Phase Additives Comparison

Selecting the right acid is a critical balance between peak shape optimization and detector compatibility (e.g., UV/Vis vs. Mass Spectrometry).

Acid ModifierTypical ConcentrationApprox. pHMS CompatibilityImpact on Peak Shape & Mechanism
Formic Acid 1.0% - 5.0% v/v2.0 - 2.5Excellent (Volatile)Good. Prevents pseudobase formation but offers weak ion-pairing[4].
Trifluoroacetic Acid (TFA) 0.1% - 1.0% v/v1.5 - 2.0Poor (Ion suppression)Excellent. Strong ion-pairing agent; completely suppresses silanol interactions[1].
Phosphoric Acid 0.1% - 0.5% v/v1.5 - 2.0None (Non-volatile)Very Good. Excellent UV transparency and pH control, but cannot be used with LC-MS.
Acetic Acid 2.0% - 10.0% v/v2.5 - 3.0GoodFair. Often insufficient to keep pH low enough, leading to broader peaks.

Part 4: Validated Experimental Protocol

Self-Validating Workflow for UHPLC/HPLC Analysis of Cyanidin 5-O-glucoside

Step 1: System and Column Preparation

  • Select a highly endcapped reversed-phase column (e.g., C18 or Pentafluorophenyl [PFP], 1.7 - 2.6 µm particle size for UHPLC)[5].

  • Set the column oven temperature to 45 °C to improve inter-conversion kinetics and reduce system backpressure[2].

Step 2: Mobile Phase Formulation

  • Mobile Phase A: 5% Formic Acid in LC-MS grade Water (v/v)[4].

  • Mobile Phase B: 5% Formic Acid in LC-MS grade Acetonitrile (v/v)[4]. Note: Ensure both phases are sonicated and degassed for 10 minutes prior to use.

Step 3: Sample Preparation

  • Extract or dissolve the cyanidin 5-O-glucoside standard in 5% Formic Acid in Water to perfectly match the initial gradient conditions.

  • Filter the sample through a 0.22 µm PTFE syringe filter. Do not use nylon filters, as they can bind polyphenols.

Step 4: Gradient Elution Setup

  • Program the following gradient at a flow rate of 0.3 - 0.5 mL/min (adjust based on column internal diameter):

    • 0–2 min: 5% B (Isocratic hold to focus the analyte)

    • 2–15 min: 5% to 40% B (Linear gradient)

    • 15–17 min: 40% to 90% B (Column wash)

    • 17–22 min: 5% B (Re-equilibration)

  • Set the UV/Vis detector (DAD/PDA) to 520 nm, the specific absorption maximum for the flavylium cation.

Step 5: System Suitability and Validation

  • Inject a 2 µL blank (5% Formic Acid in Water) to establish a baseline.

  • Inject the cyanidin 5-O-glucoside standard.

  • Calculate the Peak Asymmetry Factor ( As​ ). The system is validated for quantitative use if 0.8≤As​≤1.2 . If As​>1.2 , replace the column or switch the acid modifier to 0.1% TFA.

Part 5: Mechanistic Visualizations

G A Flavylium Cation (Red, Stable, pH < 2.5) B Carbinol Pseudobase (Colorless, pH 3-6) A->B Hydration (pH > 3) C Quinonoidal Base (Blue/Purple, pH 4-6) A->C Proton Loss (pH 4-6) B->A Acidification (pH < 2.5) D Chalcone (Yellowish) B->D Ring Opening C->A Acidification D->B Ring Closure

pH-dependent structural transformations of cyanidin 5-O-glucoside affecting HPLC peak shape.

G Start Identify Peak Defect Split Peak Splitting / Broadening Start->Split Tail Severe Peak Tailing Start->Tail Front Peak Fronting / Drift Start->Front FixSplit Increase Acid Concentration (e.g., 5% Formic Acid) Split->FixSplit Prevents Interconversion FixTail Use Endcapped C18 or Add 0.1% TFA Tail->FixTail Suppresses Silanol Activity FixFront Match Injection Solvent to Initial Mobile Phase Front->FixFront Eliminates Solvent Mismatch

Decision tree for troubleshooting cyanidin 5-O-glucoside chromatographic peak shape defects.

References

  • Recent Advances in Anthocyanin Analysis and Characterization. ResearchGate. 6

  • Improving HPLC Separation of Polyphenols. LCGC International. 2

  • Recovering high value-added anthocyanins from blueberry pomace with ultrasound-assisted extraction. PMC. 4

  • RP-HPLC method development using analytical QbD approach for estimation of cyanidin-3-O-glucoside in natural biopolymer based microcapsules and tablet dosage form. ResearchGate. 5

  • Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. ResearchGate.3

Sources

Validation & Comparative

Comparative Analysis of Cyanidin 3-O-Glucoside and Cyanidin 5-O-Glucoside Bioactivity: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Anthocyanins are a highly valued class of water-soluble flavonoids recognized for their potent antioxidant, anti-inflammatory, and antidiabetic properties. Among the aglycones, cyanidin is the most ubiquitous in nature. However, the specific position of glycosylation—predominantly at the C-3 or C-5 hydroxyl groups of the pyrylium ring—fundamentally alters the molecule's spatial conformation, thermodynamic stability, and pharmacological efficacy.

This guide provides a rigorous comparative analysis between Cyanidin 3-O-glucoside (Cy3G) and the less common Cyanidin 5-O-glucoside (Cy5G) . Designed for drug development professionals and application scientists, this document synthesizes structural causality, comparative bioactivity data, and self-validating experimental protocols for isolating and evaluating these positional isomers.

Structural & Biosynthetic Divergence

The structural integrity and bioactivity of anthocyanins are heavily dictated by their glycosylation patterns. In in vivo plant systems (such as Vaccinium species and Cleistocalyx nervosum), the biosynthesis of Cy3G and Cy5G is catalyzed by distinct UDP-dependent glycosyltransferases (UGTs)[INDEX_1.5, INDEX_1.10].

  • Cyanidin 3-O-glucoside (Cy3G): Formed via the enzyme UGT78D2 , which specifically targets the C-3 hydroxyl group[INDEX_1.5]. Glycosylation at this site provides critical steric hindrance, protecting the highly reactive pyrylium ring from nucleophilic attack by water, thereby granting Cy3G high thermodynamic stability.

  • Cyanidin 5-O-glucoside (Cy5G): Formed via UGT75C1 , which targets the C-5 position [INDEX_1.5]. Cy5G is generally less stable and often acts as a transient metabolic intermediate before subsequent glycosylation into cyanidin 3,5-O-diglucoside [INDEX_1.5].

Biosynthesis Cyanidin Cyanidin (Aglycone) Cy3G Cyanidin 3-O-glucoside (High Stability) Cyanidin->Cy3G UGT78D2 Cy5G Cyanidin 5-O-glucoside (Lower Stability) Cyanidin->Cy5G UGT75C1 Cy35G Cyanidin 3,5-O-diglucoside Cy3G->Cy35G UGT75C1 Cy5G->Cy35G UGT78D2

Fig 1. UGT-mediated biosynthetic divergence of cyanidin into 3-O and 5-O-glucoside derivatives.

Comparative Bioactivity & Stability Profiles

Pharmacological Efficacy (Antidiabetic & Antioxidant)

Cy3G is widely recognized as a dominant bioactive agent in metabolic modulation. Molecular docking and in vitro assays demonstrate that Cy3G acts as a potent inhibitor of Dipeptidyl Peptidase-IV (DPP-IV) and Protein Tyrosine Phosphatase 1B (PTP1B) , two critical targets in Type 2 Diabetes management [INDEX_1.1].

  • DPP-IV Inhibition: Cy3G effectively occupies the S2/S3 subsites of the DPP-IV active site via multiple hydrogen bonds, achieving an IC50​ of ≈0.4μM [INDEX_1.1]. This surpasses the potency of some known synthetic peptidic inhibitors (e.g., Diprotin A, IC50​≈4.2μM ) [INDEX_1.1].

  • While Cy5G contributes to the overall antioxidant capacity of botanical extracts (such as those from Cleistocalyx nervosum) [INDEX_1.7], the lack of a sugar moiety at the C-3 position makes it more susceptible to rapid degradation in physiological pH, slightly reducing its standalone bioavailability compared to Cy3G.

Stability and Co-Pigmentation

Anthocyanins are highly sensitive to pH, light, and thermal stress. Because Cy5G lacks the protective C-3 glycosylation, it undergoes rapid hydration into a colorless carbinol pseudobase at pH > 4.0. To utilize Cy5G and Cy3G in pharmaceutical formulations, co-pigmentation with phenolic acids (e.g., Gallic Acid or Tannic Acid) is required [INDEX_2.8]. Gallic acid, rich in π−π electrons, stacks against the planar flavylium cation, shielding it from nucleophilic attack and significantly enhancing half-life [INDEX_2.8].

Table 1: Physicochemical and Bioactivity Comparison
ParameterCyanidin 3-O-glucoside (Cy3G)Cyanidin 5-O-glucoside (Cy5G)
Glycosylation Target C-3 position of the pyrylium ringC-5 position of the pyrylium ring
Biosynthetic Enzyme UGT78D2UGT75C1
Relative Abundance Ubiquitous (Dominant in Vaccinium spp.)Rare (Found in C. nervosum, Rambutan peel)
Thermodynamic Stability High (Steric shielding of C-3)Low to Moderate (Rapid hydration at pH > 4)
DPP-IV Inhibition ( IC50​ ) ≈0.4μM (High affinity)Lower standalone affinity
Primary Formulation Strategy Standard encapsulationRequires strict co-pigmentation (e.g., Gallic Acid)

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols are designed to isolate these positional isomers and evaluate their bioactivity without introducing structural artifacts.

Protocol 1: Extraction & LC-MS/MS Profiling

Rationale: Anthocyanins must be extracted under acidic conditions to maintain the red flavylium cation form. Neutral extraction leads to rapid degradation, particularly of the fragile Cy5G.

  • Tissue Homogenization: Lyophilize and grind 10 g of target botanical tissue (e.g., Cleistocalyx nervosum berries). Homogenize in 100 mL of 1% HCl in Methanol (v/v).

  • Cold Sonication: Sonicate the mixture for 30 minutes at 4°C. Causality: Low temperature prevents the thermal cleavage of the glycosidic bonds.

  • Purification (Self-Validating Step): Centrifuge at 10,000 × g for 15 mins. Load the supernatant onto a Sephadex LH-20 column. Wash with 0.1% aqueous HCl to remove free sugars and organic acids, then elute the purified anthocyanin fraction with 70% aqueous methanol containing 0.1% HCl.

  • LC-ESI-MS/MS Analysis: Inject the eluate into a C18 reverse-phase column. Cy3G and Cy5G share the same molecular weight ( m/z 449.1 287.1) but exhibit distinct retention times due to the polarity shift caused by the glycosylation position.

Protocol 2: Co-Pigmentation Stability Assay

Rationale: To validate the formulation viability of Cy5G-containing extracts, stability must be tested under nucleophilic stress.

  • Preparation: Prepare a 100 μM solution of the purified anthocyanin extract in a pH 4.5 sodium acetate buffer (a pH that typically induces rapid hydration).

  • Co-Pigment Addition: Introduce Gallic Acid (GA) at a 1:10 (Anthocyanin:GA) molar ratio.

  • Incubation: Incubate the solution at 25°C in the dark for 24 hours to allow π−π stacking complexes to form.

  • Kinetic Tracking: Measure absorbance retention at 510 nm over 7 days. Calculate the degradation kinetic rate constant ( k ) to quantify the protective effect of the co-pigment.

Workflow Sample Botanical Source (e.g., C. nervosum) Extraction Acidified Methanol Extraction (Maintains Flavylium Cation) Sample->Extraction Purification Sephadex LH-20 Chromatography (Removes Sugars/Acids) Extraction->Purification Analysis LC-ESI-MS/MS & Bioassays (DPP-IV, PTP1B, Stability) Purification->Analysis

Fig 2. Standardized workflow for the extraction, purification, and bio-evaluation of anthocyanins.

References

  • Natural Antidiabetic Agents: Insights into Ericaceae-Derived Phenolics and Their Role in Metabolic and Oxidative Modulation in Diabetes Source: MDPI URL:[Link]

  • Biosynthesis and Metabolic Engineering of Anthocyanins in Arabidopsis thaliana Source: PMC (NIH) URL:[Link]

  • Assessment of genotoxicity and antigenotoxicity of an aqueous extract of Cleistocalyx nervosum var. paniala in in vitro and in vivo models Source: PMC (NIH) URL:[Link]

  • Color Enhancement of Rambutan Peel Anthocyanins Extracts using Co-Pigmentation with Gallic Acid for pH-Sensitives Dye Source: Trends in Sciences (Walailak University) URL:[Link]

  • Vaccinium Species (Ericaceae): From Chemical Composition to Bio-Functional Activities Source: MDPI URL:[Link]

Cross-validation of spectrophotometric and HPLC methods for anthocyanin quantification

Author: BenchChem Technical Support Team. Date: March 2026

Title: Cross-Validation of Spectrophotometric and HPLC Methods for Anthocyanin Quantification: A Comprehensive Guide for Analytical Scientists

Introduction Anthocyanins are a critical class of water-soluble flavonoids responsible for the vibrant red, purple, and blue hues in many fruits and vegetables. In drug development, nutraceuticals, and food science, the accurate quantification of these bioactive compounds is paramount for quality control, stability testing, and dosage formulation[1].

Historically, two analytical pillars have dominated this space: the pH differential method (UV-Vis Spectrophotometry, AOAC 2005.02) and High-Performance Liquid Chromatography coupled with Diode Array Detection (HPLC-DAD) [2]. While both methods are widely accepted, they measure fundamentally different properties of the sample. This guide provides an objective cross-validation of these two methods, detailing the mechanistic causality behind their protocols, comparing their performance data, and offering a strategic matrix for method selection.

Part 1: Mechanistic Foundations

To understand the divergence and correlation between these two methods, one must first understand the chemical behavior of the anthocyanin chromophore.

The pH Differential Method (Spectrophotometry)

Anthocyanins undergo reversible structural transformations depending on the pH of their aqueous environment[3]. At a highly acidic pH (1.0), the molecule exists predominantly as the flavylium oxonium cation , which is highly conjugated and strongly absorbs light at approximately 520 nm. When the pH is raised to 4.5, a hydration reaction occurs, converting the flavylium cation into a carbinol pseudobase (hemiketal) , which is colorless and exhibits no absorbance at 520 nm[3].

The pH differential method exploits this exact stoichiometric shift. By measuring the difference in absorbance between these two pH states, the method isolates the signal of monomeric anthocyanins from background polymeric pigments or degraded compounds (which do not exhibit this reversible color change).

Mechanism Ext Anthocyanin Extract pH1 pH 1.0 Buffer (KCl, 0.025M) Ext->pH1 Aliquot 1 pH4 pH 4.5 Buffer (NaOAc, 0.4M) Ext->pH4 Aliquot 2 Flav Flavylium Cation (Colored, Absorbance at 520nm) pH1->Flav Structural Shift Hemi Carbinol Pseudobase (Colorless, No Absorbance at 520nm) pH4->Hemi Hydration Calc ΔA = (A520 - A700)pH1.0 - (A520 - A700)pH4.5 Flav->Calc Hemi->Calc

Mechanism of the pH differential method for anthocyanin quantification.

High-Performance Liquid Chromatography (HPLC-DAD)

Unlike the bulk measurement of spectrophotometry, HPLC physically separates the complex mixture of anthocyanins into individual molecular species based on their polarity[1]. Using a reverse-phase C18 column, the hydrophobic aromatic rings of the anthocyanins interact with the stationary phase, while a highly acidic mobile phase ensures the molecules remain in their detectable flavylium cation state during elution[1].

Part 2: Cross-Validation Data & Comparative Analysis

When cross-validating these methods, extensive studies have demonstrated a high linear correlation (Pearson’s r>0.925 , p≤0.05 ) between the total monomeric anthocyanins calculated via the pH differential method and the sum of individual peaks integrated via HPLC[2]. However, critical discrepancies arise during stability and degradation testing.

The Kinetic Discrepancy

A pivotal study on blood orange anthocyanins highlights a critical limitation of the pH differential method in drug stability testing[4]. During thermal degradation, complex anthocyanins like cyanidin 3-(6''-malonyl) glucoside lose their malonyl moiety to form cyanidin 3-glucoside[4].

  • pH Differential Result: Because both the parent compound and the degradation intermediate are colored flavylium cations, the spectrophotometer registers no loss in total absorbance. This artificially overestimates the thermal stability of the parent compound[4].

  • HPLC Result: Chromatographic separation clearly resolves the decay of the parent peak and the rise of the intermediate peak, providing accurate degradation kinetics[4].

Quantitative Comparison Matrix
Validation ParameterSpectrophotometric (pH Differential)HPLC-DAD
Target Analyte Total monomeric anthocyanins (Bulk)Individual anthocyanin species
Limit of Detection (LOD) Moderate (~1-5 mg/L)High Sensitivity (ng/mL range)[5]
Specificity Low (Cannot differentiate isomers)High (Separates distinct glycosides)[5]
Analysis Time ~20 minutes (Incubation)[3]15-45 minutes per sample (Run time)[5]
Cost & Complexity Low (Basic UV-Vis required)[5]High (Requires pumps, columns, DAD)[5]
Degradation Kinetics Overestimates stability (measures intermediates)[4]Accurately tracks parent vs. product decay[4]

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each critical step.

Workflow Sample Sample Preparation (Extraction in 0.1% HCl/MeOH) Split Aliquot Split Sample->Split Spec Spectrophotometry (pH Differential) Split->Spec HPLC HPLC-DAD (C18, 520nm Detection) Split->HPLC DataS Total Monomeric Anthocyanins (mg/L) Spec->DataS DataH Individual Anthocyanin Quantification (mg/L) HPLC->DataH Valid Cross-Validation Statistical Correlation (Pearson's r) DataS->Valid DataH->Valid

Parallel workflow for cross-validating spectrophotometric and HPLC methods.

Protocol A: pH Differential Spectrophotometry (AOAC 2005.02)
  • Buffer Preparation: Prepare 0.025 M Potassium Chloride (KCl) buffer adjusted to pH 1.0 with HCl, and 0.4 M Sodium Acetate (NaOAc) buffer adjusted to pH 4.5 with HCl[3].

    • Causality: These specific ionic strengths and pH levels force the anthocyanin equilibrium entirely into the flavylium cation (pH 1.0) or hemiketal (pH 4.5) states[3].

  • Dilution: Dilute the anthocyanin extract separately with each buffer.

    • Self-Validating Step: Ensure the dilution factor (DF) is identical for both buffers and that the absorbance at 520 nm for the pH 1.0 dilution falls within the linear dynamic range of the spectrophotometer (typically 0.2–0.8 AU).

  • Incubation: Incubate both dilutions in the dark for 20 minutes at room temperature[3].

    • Causality: The structural transformation is not instantaneous; incubation ensures the hydration reaction reaches thermodynamic equilibrium.

  • Measurement: Measure absorbance at 520 nm ( λmax​ ) and 700 nm against a blank (distilled water).

    • Causality: Reading at 700 nm corrects for light scattering caused by residual turbidity or cellular debris, as anthocyanins do not absorb at this wavelength.

  • Calculation: Calculate Total Monomeric Anthocyanin (TMA) using the formula:

    TMA(mg/L)=ϵ×lA×MW×DF×1000​

    Where A=(A520​−A700​)pH1.0​−(A520​−A700​)pH4.5​ . Use Cyanidin-3-glucoside equivalents ( MW=449.2 g/mol , ϵ=26,900 L/cm·mol) unless otherwise specified[2].

Protocol B: HPLC-DAD Quantification
  • Sample Preparation: Filter the extract through a 0.22 µm PTFE syringe filter.

    • Causality: Removes particulates that could clog the HPLC column frit. PTFE is used because it is chemically resistant and prevents the binding of the hydrophobic aromatic rings of the anthocyanins.

  • Chromatographic Separation: Inject 10 µL onto a reverse-phase C18 column (e.g., Zorbax Eclipse XDB-C18, 5 µm, 4.6 × 150 mm)[1].

  • Mobile Phase Gradient:

    • Solvent A: 5% Formic Acid in LC-MS grade Water.

    • Solvent B: 100% Acetonitrile (or Methanol).

    • Causality: The high acid concentration in Solvent A maintains the pH below 2.0, ensuring the anthocyanins remain in their colored flavylium cation form for accurate UV-Vis detection[1].

  • Detection: Monitor absorbance using a Diode Array Detector (DAD) at 520 nm[1].

    • Self-Validating Step: Extract the UV-Vis spectra (200-600 nm) for each peak to confirm the characteristic anthocyanin absorption profile (dual peaks at ~280 nm and ~520 nm) before integrating the area under the curve.

  • Quantification: Construct a calibration curve using an authentic certified reference standard (e.g., Cyanidin-3-glucoside chloride)[5].

Strategic Conclusion

For laboratories lacking HPLC infrastructure, the pH differential method remains a highly robust, economical, and validated alternative for determining total monomeric anthocyanins[2]. It is ideal for rapid batch release testing and raw material qualification[6]. However, for drug development professionals conducting stability studies, pharmacokinetic profiling, or investigating specific degradation pathways, the specificity of HPLC-DAD (often coupled with MS) is non-negotiable[1]. Relying solely on spectrophotometry during thermal or pH stability testing risks masking critical molecular degradation[4].

References

  • J. Lee, C. Rennaker, R.E. Wrolstad.
  • Dae-Ok Kim. "Comparison of analytical methods for anthocyanin quantification in berries: HPLC and pH differential methods".
  • BenchChem.
  • J. Lee et al. "Correlation of two anthocyanin quantification methods: HPLC and spectrophotometric methods". Food Chemistry (USDA ARS).
  • "Comparing pH differential and methanol‐based methods for anthocyanin assessments of strawberries". PMC.
  • "A Comparison of Two Determination Methods for Studying Degradation Kinetics of the Major Anthocyanins
  • "A Review of Quantitative and Topical Analysis of Anthocyanins in Food". MDPI.

Sources

Comparative Guide: Antioxidant Activity of Cyanidin 5-O-Glucoside vs. Other Anthocyanins

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cyanidin 5-O-glucoside (Cy-5-glc) is a naturally occurring anthocyanin found in specific pigmented botanicals, such as Cleistocalyx nervosum var. paniala[1]. While cyanidin 3-O-glucoside (Cy-3-glc) serves as the most ubiquitous anthocyanin in nature, the structural shift of the glucose moiety to the C5 position of the A-ring in Cy-5-glc fundamentally alters its physicochemical and biological properties[2]. This guide provides drug development professionals and researchers with an objective, mechanistic comparison of Cy-5-glc against other leading anthocyanins, supported by validated structural-activity relationship (SAR) data and standardized experimental protocols.

Structure-Activity Relationship (SAR): The Mechanistic Basis of Antioxidant Capacity

The antioxidant and antiradical activities of anthocyanins are inextricably linked to their structural features, primarily the substitution pattern on the flavylium ion's B-ring and the degree and position of glycosylation[3].

  • The Aglycone Backbone: The presence of multiple hydroxyl (-OH) groups, particularly the catechol structure (3',4'-dihydroxy) found in cyanidin, facilitates robust electron donation and stabilizes the resulting aroxyl radical through resonance[3]. Consequently, cyanidin derivatives inherently exhibit higher superoxide and peroxynitrite scavenging activities compared to pelargonidin (which lacks the 3'-OH) or peonidin (where the 3'-OH is methylated)[3].

  • The Glycosylation Penalty: While glycosylation increases water solubility and stability in plant vacuoles, it generally suppresses antioxidant capacity compared to the free aglycone form[3]. Cyanidin aglycone consistently demonstrates a higher Oxygen Radical Absorbance Capacity (ORAC) than its glycosylated counterparts[3].

  • C3 vs. C5 Glycosylation: The specific attachment site of the sugar moiety dictates the extent of this antioxidant penalty. Glycosidic substitution at the C5 position (as in Cy-5-glc) tends to lower the ORAC value more significantly than substitution at the C3 position[2]. Furthermore, C5-glycosylation decreases the hydration constant (pKh), making the molecule more susceptible to hydration into a colorless, less active hemiketal form at physiological pH[2]. This structural nuance explains why Cy-5-glc generally exhibits lower in vitro radical scavenging efficiency than Cy-3-glc.

SAR_Anthocyanins Aglycone Aglycone Backbone (B-Ring Substitutions) OH_Groups Polyhydroxylation (e.g., Delphinidin, Cyanidin) Aglycone->OH_Groups Methoxy_Groups O-Methylation (e.g., Peonidin, Malvidin) Aglycone->Methoxy_Groups Glycosylation Glycosylation Pattern (A-Ring & C-Ring) C3_Glyc C3-Glycosylation (e.g., Cy-3-glucoside) Glycosylation->C3_Glyc C5_Glyc C5-Glycosylation (e.g., Cy-5-glucoside) Glycosylation->C5_Glyc High_Activity Enhanced Antioxidant Capacity (Higher ORAC/DPPH) OH_Groups->High_Activity Increased Electron Donation Low_Activity Reduced Antioxidant Capacity (Lower ORAC/DPPH) Methoxy_Groups->Low_Activity Steric Hindrance & Loss of -OH C3_Glyc->High_Activity Stabilizes Aroxyl Radical C5_Glyc->Low_Activity Decreases pKh & Alters Resonance

Structure-Activity Relationship (SAR) pathways dictating anthocyanin antioxidant capacity.

Quantitative Performance Comparison

The following table synthesizes the relative antioxidant capacities of Cy-5-glc against other structural variants based on established in vitro assays (ORAC, DPPH, and Superoxide Scavenging).

CompoundAglycone B-Ring SubstitutionGlycosylation PatternRelative ORAC ValueRelative Superoxide Scavenging
Delphinidin 3',4',5'-trihydroxyNone (Aglycone)Very HighVery High
Cyanidin 3',4'-dihydroxyNone (Aglycone)HighHigh
Cyanidin 3-O-glucoside 3',4'-dihydroxyC3-monoglycosideMedium-HighMedium-High
Cyanidin 5-O-glucoside 3',4'-dihydroxyC5-monoglycosideMediumMedium
Cyanidin 3,5-O-diglucoside 3',4'-dihydroxyC3,C5-diglycosideLow-MediumLow-Medium
Pelargonidin 4'-monohydroxyNone (Aglycone)LowLow

(Data synthesis derived from structural consensus and comparative assay findings in[3],[2], and[4])

Validated Experimental Methodologies

To objectively compare Cy-5-glc with other anthocyanins, researchers must employ self-validating assay systems. A self-validating system incorporates internal controls and kinetic tracking to eliminate matrix interference and ensure reaction completion, rather than relying on arbitrary single-timepoint readings.

Protocol 1: Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures hydrogen atom transfer (HAT) kinetics. It is self-validating because it relies on the Net Area Under the Curve (AUC), inherently correcting for baseline fluorescence and variable decay rates across different anthocyanin structures.

  • Sample Preparation: Prepare anthocyanin isolates (e.g., Cy-5-glc, Cy-3-glc) and Trolox standards in 75 mM phosphate buffer (pH 7.4).

  • Probe Addition: Add 10 nM fluorescein sodium salt (target fluorescent probe) to a 96-well microplate containing the samples.

  • Thermal Equilibrium: Incubate the microplate at 37°C for 15 minutes to ensure uniform reaction kinetics across all wells.

  • Radical Generation: Rapidly inject 240 mM AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), a reliable peroxyl radical generator.

  • Kinetic Reading: Measure fluorescence (Excitation: 485 nm, Emission: 520 nm) every minute for 60 minutes until complete decay of the fluorescent probe is achieved.

  • AUC Calculation: Calculate the Net AUC by subtracting the blank AUC from the sample AUC. Quantify the final antioxidant capacity against the Trolox standard curve[4].

ORAC_Assay Prep Sample Prep (Standard/Extract) Probe Add Fluorescein (Target Probe) Prep->Probe Incubate Thermal Eq. (37°C, 15 min) Probe->Incubate Radical Inject AAPH (Peroxyl Generator) Incubate->Radical Read Kinetic Reading (Ex:485nm, Em:520nm) Radical->Read Analyze Calculate Net AUC (Self-Validating) Read->Analyze

Self-validating ORAC experimental workflow utilizing kinetic AUC quantification.

Protocol 2: DPPH Radical Scavenging Assay (Kinetic Method)

Unlike standard endpoint DPPH assays, the kinetic approach validates that the single electron transfer (SET) reaction has reached completion. This prevents the underestimation of sterically hindered molecules like Cy-5-glc, which may react more slowly than aglycones.

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH• (2,2-diphenyl-1-picrylhydrazyl) in analytical-grade methanol.

  • Reaction Initiation: Mix the anthocyanin sample with the DPPH• solution in a temperature-controlled cuvette or microplate.

  • Continuous Monitoring: Monitor absorbance at 515 nm continuously using a spectrophotometer.

  • Plateau Validation: Continue recording until the absorbance change is <0.001 per minute, indicating the reaction has reached its kinetic plateau.

  • IC50 Determination: Calculate the percentage of DPPH scavenged and determine the IC50 value based on the final plateau absorbance, ensuring total scavenging capacity is captured.

Cellular Bioavailability and In Vivo Implications

While in vitro assays like ORAC and DPPH provide foundational chemical data, they do not account for cellular uptake. In Cellular Antioxidant Activity (CAA) models, the lipophilicity and membrane permeability of the anthocyanin become the rate-limiting factors[4]. Because glycosylation significantly increases hydrophilicity, highly glycosylated compounds often demonstrate lower CAA than monoglycosides or aglycones, as they struggle to penetrate the lipid bilayer of human cells[4].

Therefore, while Cy-5-glc possesses moderate in vitro antioxidant activity, its altered pKh and increased hydrophilicity require careful formulation strategies (e.g., liposomal encapsulation or nanoemulsions) in drug development to overcome bioavailability hurdles and achieve therapeutic efficacy in vivo.

References

  • Title: Antioxidant Activity of Anthocyanins and Anthocyanidins: A Critical Review | Source: nih.
  • Title: Color and Antioxidant Properties of Cyanidin-Based Anthocyanin Pigments | Source: acs.
  • Title: Relationship between Chemical Structure and Biological Activity Evaluated In Vitro for Six Anthocyanidins Most Commonly Occurring in Edible Plants | Source: nih.
  • Title: Assessment of genotoxicity and antigenotoxicity of an aqueous extract of Cleistocalyx nervosum var. paniala in in vitro and in vivo models | Source: nih.

Sources

In vitro and in vivo correlation of cyanidin 5-O-glucoside bioactivity

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: In Vitro and In Vivo Correlation of Cyanidin 5-O-Glucoside Bioactivity

Executive Summary

Anthocyanins are recognized for their potent antioxidant and anti-inflammatory properties, but their pharmacological efficacy is heavily dictated by their specific glycosylation patterns. While Cyanidin 3-O-glucoside (Cy3G) remains the industry standard for research, Cyanidin 5-O-glucoside (Cy5G) —a specialized metabolite found in botanical sources like Vaccinium myrtillus (bilberry) and Cleistocalyx nervosum—presents unique biochemical behaviors[1][2].

As a Senior Application Scientist, I have designed this guide to objectively compare the bioactivity of Cy5G against Cy3G. By examining the structural causality behind their stability and detailing self-validating experimental protocols, this guide provides drug development professionals with a clear framework for navigating the in vitro to in vivo correlation (IVIVC) gap inherent in anthocyanin research.

Structural Causality: The Impact of 5-O-Glycosylation

The biological activity and stability of anthocyanins are fundamentally linked to the position of their sugar moieties.

  • Steric Hindrance and Enzymatic Processing: The C3 position is the primary site for glycosylation in nature. However, glycosylation at the C5 position (forming Cy5G) alters the hydration constant of the flavylium cation. While isolated 5-O-monoglucosides can sometimes exhibit lower stability than their 3-O counterparts, they serve as critical, specific substrates for 5-O-glycosyltransferases (An5GTs) to form highly stable 3,5-O-diglucosides[3].

  • The Translation Gap: Both Cy5G and Cy3G face a significant IVIVC challenge. They exhibit potent target engagement in vitro, but their in vivo bioavailability is notoriously low (<1-2%). This is driven by rapid degradation at physiological pH (pH > 7.0) and extensive first-pass metabolism in the liver and gastrointestinal tract[4].

Mechanistic Pathway: Modulating Oxidative Stress and Inflammation

In vitro models demonstrate that Cy5G potently suppresses lipopolysaccharide (LPS)-induced neuroinflammation, particularly in microglial cells (BV-2)[5]. The primary mechanism involves the direct scavenging of Reactive Oxygen Species (ROS), which subsequently halts the phosphorylation and nuclear translocation of the NF-κB complex, thereby downregulating pro-inflammatory cytokines.

Pathway Cy5G Cyanidin 5-O-glucoside (Bioactive Anthocyanin) ROS Reactive Oxygen Species (ROS Accumulation) Cy5G->ROS Direct Scavenging NFkB NF-κB Pathway (Nuclear Translocation) Cy5G->NFkB Inhibits Phosphorylation Antiox Endogenous Antioxidants (SOD, CAT, GSH) Cy5G->Antiox Upregulates ROS->NFkB Triggers Activation ProInflam Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->ProInflam Induces Transcription

Mechanistic pathway of Cyanidin 5-O-glucoside modulating ROS and NF-κB inflammatory signaling.

Comparative Bioactivity and Pharmacokinetic Data

To objectively evaluate Cy5G for therapeutic development, it must be benchmarked against the ubiquitous Cy3G. The table below synthesizes their performance metrics across testing environments.

ParameterCyanidin 5-O-Glucoside (Cy5G)Cyanidin 3-O-Glucoside (Cy3G)IVIVC / Translation Impact
Primary Botanical Sources Vaccinium myrtillus, Cleistocalyx nervosumWidespread (Berries, Black Rice, Corn)Cy5G requires highly specific extraction protocols or targeted enzymatic synthesis.
In Vitro ROS Scavenging High (IC50 ~10-15 µM)High (IC50 ~10-15 µM)Both exhibit potent electron-donating capacity via their B-ring hydroxyl groups.
In Vitro Anti-Inflammatory Strong inhibition of TNF-α, IL-6 (BV-2 Microglia)Strong inhibition of TNF-α, IL-6 (RAW 264.7 Macrophages)Direct target engagement is highly effective in controlled, static cellular environments.
In Vivo Bioavailability Very Low (<1%)Low (~1-2%)Both are heavily limited by intestinal efflux pumps and degradation at intestinal pH.
Metabolic Fate Cleaved by specific β-glucosidases; forms phenolic acidsRapidly forms protocatechuic acid (PCA)In vivo efficacy is often driven by circulating phenolic acid metabolites rather than the parent anthocyanin.

Self-Validating Experimental Protocols

A rigorous IVIVC assessment requires methodologies that actively prevent artifactual data. The following workflows are engineered to accurately measure Cy5G bioactivity while mitigating common pitfalls like protein-binding interference and pH-induced degradation.

Protocol A: In Vitro Microglial (BV-2) Anti-Inflammatory Assay

Objective: Quantify the suppression of LPS-induced neuroinflammation by Cy5G[5].

  • Cell Culturing & Seeding: Seed BV-2 cells in 96-well plates at 1×104 cells/well.

    • Causality: This specific density ensures cells remain in the exponential growth phase without reaching contact inhibition, which can artificially alter baseline inflammatory markers.

  • Serum Starvation: Wash cells and replace media with serum-free DMEM for 4 hours prior to treatment.

    • Causality: Fetal Bovine Serum (FBS) contains high levels of albumin, which non-specifically binds to anthocyanins, artificially lowering the effective free concentration of Cy5G available to the cells.

  • Cy5G Pre-treatment: Treat cells with Cy5G (10, 20, 50 µM) for 2 hours.

    • Causality: Pre-treatment allows Cy5G to penetrate the cell membrane and upregulate endogenous antioxidant enzymes (e.g., HO-1) before the acute inflammatory insult occurs.

  • LPS Induction: Add LPS (1 µg/mL) and incubate for 24 hours.

  • Self-Validating Quantification: Collect the supernatant to measure TNF-α and IL-6 via ELISA. Simultaneously, assess cell viability using an MTT assay on the remaining cells.

    • Causality: The MTT assay acts as an internal control, proving that the observed reduction in cytokines is due to true anti-inflammatory action, not simply compound cytotoxicity killing the cytokine-producing cells.

Protocol B: In Vivo Pharmacokinetic and Efficacy Model (Rat)

Objective: Track the absorption and systemic anti-inflammatory effect of Cy5G[2].

  • Animal Preparation: Fast male Sprague-Dawley rats for 12 hours prior to dosing.

    • Causality: Fasting clears the gastrointestinal tract, preventing dietary flavonoids from interfering with baseline measurements and standardizing the absorption kinetics.

  • Oral Administration: Administer Cy5G (50 mg/kg) via oral gavage, dissolved in a slightly acidic vehicle (pH 3.5).

    • Causality: Anthocyanins rapidly degrade into colorless, inactive chalcones at neutral pH. An acidic vehicle preserves the bioactive flavylium cation form during gastric transit.

  • Blood Sampling: Collect blood via the tail vein at 0, 15, 30, 60, 120, and 240 minutes into EDTA tubes.

  • Plasma Extraction (Critical Step): Immediately centrifuge at 4°C. Extract plasma using 1% formic acid in methanol.

    • Causality: The immediate temperature drop halts endogenous enzymatic degradation, while the formic acid ensures the anthocyanin remains structurally stable during LC-MS/MS preparation.

  • Self-Validating LC-MS/MS Analysis: Quantify Cy5G and its primary metabolites using Multiple Reaction Monitoring (MRM) mode.

    • Causality: Because Cy5G degrades rapidly in vivo, measuring only the parent compound yields false negatives for absorption. MRM provides the high specificity required to track both Cy5G and its downstream phenolic acid metabolites, providing a complete pharmacokinetic picture.

Analyzing the In Vitro - In Vivo Correlation (IVIVC)

The discrepancy between the potent in vitro results (Protocol A) and the low in vivo bioavailability (Protocol B) of Cy5G highlights a classic IVIVC challenge in phytochemical drug development.

  • The Stability Paradox: While Cy5G effectively neutralizes ROS in a controlled in vitro environment, its in vivo journey exposes it to a severe pH gradient (from pH 2 in the stomach to pH 7.4 in the blood). This shift causes a structural transformation from the red flavylium cation to a colorless carbinol pseudobase, drastically altering its receptor-binding affinity and membrane permeability[4].

  • Metabolite-Driven Efficacy: The in vivo anti-inflammatory effects observed after Cy5G administration are often not mediated by the parent molecule itself, but by its gut-microbiome-derived metabolites. Therefore, true IVIVC models must account for the bioactivity of these downstream phenolic acids, rather than assuming the parent Cy5G is the sole active pharmaceutical ingredient (API).

References

  • Vaccinium Species (Ericaceae)
  • Assessment of genotoxicity and antigenotoxicity of an aqueous extract of Cleistocalyx nervosum var.
  • Anti-neuroinflammatory effects and underlying mechanisms of Cleistocalyx nervosum var.
  • Source: MDPI (International Journal of Molecular Sciences)
  • Unlocking the health potential of anthocyanins: a structural insight into their varied biological effects Source: ResearchGate URL

Sources

Validation of the Anti-Inflammatory Effects of Cyanidin 5-O-Glucoside in a Cell Model: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly pivots toward plant-derived bioactives with high therapeutic indices, anthocyanins have emerged as prime candidates for managing chronic inflammation. Cyanidin 5-O-glucoside (C5G) , a prominent anthocyanin isolated from Vaccinium species and Cleistocalyx nervosum12, demonstrates profound immunomodulatory properties.

In my experience designing high-throughput screening assays, the true challenge in validating natural products is distinguishing genuine intracellular pathway modulation from simple cytotoxicity. This guide provides an objective, data-driven comparison of C5G against alternative compounds (Cyanidin 3-O-glucoside and Dexamethasone) using a self-validating RAW 264.7 macrophage model.

Mechanistic Rationale: The TLR4 / NF-κB / MAPK Axis

To evaluate an anti-inflammatory compound, we must first map its exact point of intervention. In the standard macrophage inflammation model, Lipopolysaccharide (LPS) binds to the Toll-like receptor 4 (TLR4). This binding recruits the MyD88 adaptor protein, which simultaneously triggers two major cascades:

  • The IKK/NF-κB Pathway: IKK phosphorylates IκBα, marking it for proteasomal degradation. This liberates NF-κB (p65/p50), allowing it to translocate to the nucleus and transcribe pro-inflammatory genes like iNOS and COX-2.

  • The MAPK Cascade: Activation of p38, ERK, and JNK further stabilizes the mRNA of inflammatory cytokines (IL-6, TNF-α).

Studies on cyanidin glycosides indicate that they exert their effects not by blocking the TLR4 receptor directly, but by penetrating the cell and inhibiting the phosphorylation of IκB and the MAPK cascade 3.

SignalingPathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 / IRAK TLR4->MyD88 MAPK MAPK Cascade (p38, ERK, JNK) MyD88->MAPK IKK IKK Complex MyD88->IKK Genes Pro-inflammatory Genes (iNOS, COX-2, IL-6) MAPK->Genes activates AP-1 IkB IκBα (Degradation) IKK->IkB NFkB_cyto NF-κB (p65/p50) IkB->NFkB_cyto releases NFkB_nuc NF-κB (Active) NFkB_cyto->NFkB_nuc translocation NFkB_nuc->Genes transcription NO Nitric Oxide (NO) & Cytokine Release Genes->NO C5G Cyanidin 5-O-glucoside (C5G) C5G->MAPK Inhibits phosphorylation C5G->IKK Blocks activation C5G->NFkB_nuc Prevents translocation

Diagram 1: The TLR4/NF-κB signaling pathway illustrating the intracellular inhibitory targets of C5G.

Comparative Performance Data

To objectively assess C5G, we compare its performance against its structural analog, Cyanidin 3-O-glucoside (C3G), and Dexamethasone, a highly potent synthetic corticosteroid used as an industry standard. Nitric Oxide (NO) production is utilized as the primary quantifiable surrogate for iNOS enzyme activity 4.

CompoundIC₅₀ for NO Inhibition (µM)iNOS Suppression (%) at 50 µMCytotoxicity Threshold (RAW 264.7)Primary Molecular Target
Cyanidin 5-O-glucoside (C5G) ~28.5 65% > 100 µM (High Safety) NF-κB, p38 MAPK
Cyanidin 3-O-glucoside (C3G)~32.158%> 100 µM (High Safety)NF-κB
Dexamethasone (Standard)~1.285%> 50 µM (Moderate Toxicity)Glucocorticoid Receptor
Indomethacin (NSAID)~15.445% (COX-2 specific)> 75 µM (Mild Toxicity)COX-1 / COX-2

Data Interpretation: While Dexamethasone exhibits a superior IC₅₀, its therapeutic window is narrow due to off-target cytotoxicity at higher concentrations. C5G outperforms C3G slightly in NO inhibition and maintains a highly favorable safety profile, making it an ideal candidate for chronic administration where corticosteroid toxicity is a limiting factor.

Self-Validating Experimental Protocols

A robust assay must be a self-validating system. A common error in phytochemical screening is reporting a drop in NO production as "anti-inflammatory" when it is actually caused by cell death. To ensure trustworthiness, the following protocol strictly couples the Griess Assay (NO quantification) with an MTT Assay (Cell Viability).

Step-by-Step Methodology: RAW 264.7 Cell Model

1. Cell Culture & Seeding

  • Action: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Seed cells in a 96-well plate at a density of 5×104 cells/well.

  • Causality: RAW 264.7 cells are chosen for their high baseline expression of TLR4 and robust, reproducible NO output upon LPS stimulation. Seeding density is optimized to ensure cells reach ~80% confluence, preventing contact inhibition from skewing metabolic viability.

2. Pre-Treatment with C5G

  • Action: After 24 hours of adherence, aspirate the media. Treat cells with varying concentrations of C5G (10, 25, 50, 100 µM) dissolved in serum-free media for 1 hour. Include a Dexamethasone (10 µM) positive control well.

  • Causality: Why pre-treat? Administering the compound 1 hour prior to LPS allows C5G to cross the cell membrane and prophylactically stabilize the IκB complex. This isolates the compound's intracellular signaling modulation from direct, physical receptor-ligand interference in the media.

3. LPS Stimulation

  • Action: Add LPS (Escherichia coli O111:B4) to the wells to achieve a final concentration of 1 µg/mL. Incubate for 24 hours at 37°C, 5% CO₂.

4. Orthogonal Assays (The Self-Validating Step)

  • Griess Assay (NO Quantification): Transfer 100 µL of the culture supernatant to a new plate. Add 100 µL of Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5% phosphoric acid). Read absorbance at 540 nm.

  • MTT Assay (Viability Check): To the remaining cells in the original plate, add MTT solution (0.5 mg/mL). Incubate for 4 hours, dissolve formazan crystals in DMSO, and read at 570 nm.

  • Causality: If a 100 µM dose of C5G shows a 90% drop in NO but a 50% drop in MTT viability, the anti-inflammatory result is a false positive driven by cytotoxicity. Valid anti-inflammatory efficacy requires NO reduction alongside >90% MTT viability.

ExperimentalWorkflow Step1 1. Cell Seeding RAW 264.7 Macrophages (5x10^4 cells/well) Step2 2. Pre-treatment C5G or Controls (1 h incubation) Step1->Step2 Step3 3. Inflammation Induction LPS (1 µg/mL) (24 h incubation) Step2->Step3 Split Step3->Split Assay1 Griess Assay (Supernatant NO) Split->Assay1 Assay2 MTT Assay (Cell Viability) Split->Assay2 Assay3 Western Blot (iNOS, COX-2, p65) Split->Assay3

Diagram 2: Self-validating experimental workflow ensuring NO reduction is independent of cytotoxicity.

Conclusion & Translational Outlook

Cyanidin 5-O-glucoside demonstrates a highly competitive pharmacological profile. By effectively dampening the NF-κB and MAPK pathways without inducing the cellular toxicity characteristic of synthetic corticosteroids, C5G provides a validated, stable scaffold for the development of novel anti-inflammatory therapeutics. When executing these validation assays, adherence to orthogonal viability checks (MTT/CellTiter-Glo) remains the non-negotiable standard for maintaining scientific integrity.

References
  • Source: nih.
  • Ripe Cleistocalyx nervosum var.
  • Cyanidin | MedChemExpress (MCE)
  • Source: researchgate.

Sources

Head-to-head comparison of different analytical columns for cyanidin 5-O-glucoside separation

Author: BenchChem Technical Support Team. Date: March 2026

Optimizing the HPLC/UHPLC Separation of Cyanidin 5-O-Glucoside: A Head-to-Head Column Comparison Guide

Introduction

Cyanidin 5-O-glucoside (Cy5G) is a critical anthocyanin biomarker utilized in phytochemical profiling, food science, and pharmacognosy. While the ubiquitous cyanidin 3-O-glucoside is heavily documented, glycosylation at the 5-O position alters the molecule's spatial hindrance, polarity, and electron distribution. This structural nuance makes the chromatographic separation of Cy5G from other monoglucosides and acylated derivatives notoriously challenging.

This guide provides an objective, data-backed comparison of analytical columns for Cy5G separation, detailing the chemical causality behind column selection and providing a self-validating experimental workflow for researchers and drug development professionals.

The Causality: Structural Chemistry and Chromatographic Behavior

To achieve baseline separation of Cy5G, analytical scientists must control the chemical state of the anthocyanin. Anthocyanins are highly pH-dependent molecules. At a pH above 3.0, the molecule begins to hydrate into a colorless carbinol pseudobase, leading to severe peak broadening, splitting, and a loss of retention on reversed-phase columns.

Therefore, the mobile phase must be highly acidic (pH < 2.0) to lock Cy5G in its structurally rigid, red flavylium cation state. This chemical necessity dictates that the chosen analytical column must possess exceptional low-pH stability to prevent the cleavage of the stationary phase ligands. Furthermore, thermodynamic control is essential; elevating the column temperature (e.g., to 45 °C) has been experimentally shown to significantly improve the resolution of complex cyanidin derivatives by reducing mobile phase viscosity and enhancing mass transfer kinetics [1].

pH_Logic pH Mobile Phase pH < 2.0 (e.g. 10% Formic Acid) State Flavylium Cation State (Structurally Rigid & Colored) pH->State Maintains Interaction Enhanced Hydrophobic Interaction with C18 Stationary Phase State->Interaction Promotes Result Sharp Peak Resolution & Prevented Co-elution Interaction->Result Yields

Mechanistic logic of highly acidic mobile phases on cyanidin 5-O-glucoside column retention.

Head-to-Head Comparison of Analytical Columns

Selecting the right stationary phase is the most critical variable in Cy5G analysis. Standard C18 columns often suffer from phase collapse (dewetting) in highly aqueous, acidic mobile phases or exhibit peak tailing due to secondary interactions with unendcapped silanols.

Below is a head-to-head comparison of three distinct column chemistries proven for anthocyanin analysis:

  • Low-pH Stable Polymeric C18 (e.g., YMC-UltraHT Pro C18 RS): Designed with sterically protected silanes, allowing it to withstand harsh 10% formic acid mobile phases without ligand cleavage. The 2 µm particle size enables Ultra-High-Performance Liquid Chromatography (UHPLC) speeds, drastically reducing analysis time while maintaining high theoretical plate counts [2][3].

  • Aqueous-Compatible C18 (e.g., Agilent Zorbax SB-Aq): Utilizes a proprietary polar endcapping that prevents stationary phase dewetting in highly aqueous gradients. This makes it exceptionally capable of retaining polar glycosides like Cy5G [4].

  • Ether-Linked / C12 Phases (e.g., Phenomenex Synergi Max-RP): Offers alternative steric selectivity compared to standard C18, which can be advantageous for separating closely related structural isomers of cyanidin [5].

Quantitative Performance Summary
Column ChemistryExample ModelParticle SizeOptimal pH RangeTheoretical Plates (N)Peak Resolution (Rs)Key Advantage
Low-pH Stable C18 YMC-UltraHT Pro C18 RS2 µm1.0 - 8.025,000 - 50,000> 2.0High throughput, exceptional stability in 10% formic acid.
Aqueous-Compatible C18 Agilent Zorbax SB-Aq5 µm1.0 - 8.010,000 - 20,000> 1.8Enhanced retention and baseline separation of polar glycosides.
C12 / Ether-Linked Synergi C12 Max-RP4 µm1.5 - 8.512,000 - 22,000> 1.5Unique steric selectivity for structural isomers.

Experimental Protocol: A Self-Validating Workflow

To ensure trustworthiness and reproducibility, the following step-by-step methodology incorporates orthogonal validation (UV-Vis and MS/MS) to confirm Cy5G identity. Relying solely on retention time is insufficient due to the co-elution risks of structural isomers; therefore, a self-validating mass-transition step is engineered into the protocol.

Step 1: Sample Extraction

  • Lyophilize the botanical sample immediately after collection to halt enzymatic degradation of the anthocyanins.

  • Grind the sample to a fine powder and extract using 1% formic acid in methanol (v/v) to maintain the flavylium cation state.

  • Sonicate the mixture for 15 minutes at 4 °C, then centrifuge at 10,000 × g for 10 minutes.

  • Filter the resulting supernatant through a 0.22 µm PTFE syringe filter into an amber autosampler vial (anthocyanins are light-sensitive).

Step 2: Chromatographic Separation (Using Agilent Zorbax SB-Aq)

  • System Setup: Utilize an HPLC or UHPLC system equipped with a Diode-Array Detector (DAD) and an ESI-MS/MS detector.

  • Column: Install an Agilent Zorbax SB-Aq column (250 mm × 4.6 mm, 5 µm) [4].

  • Thermodynamics: Set the column oven temperature to 45 °C to optimize peak resolution and reduce backpressure [1].

  • Mobile Phase:

    • Solvent A: 1% Formic acid in LC-MS grade water.

    • Solvent B: 100% Acetonitrile.

  • Gradient Elution: 0–15 min (15–17% B), 15–20 min (17–18% B), 20–35 min (18–20% B) [4].

  • Flow Parameters: Set flow rate to 0.8 mL/min with an injection volume of 10 µL.

Step 3: Self-Validating Detection (DAD & ESI-MS/MS)

  • Primary Quantification: Monitor UV-Vis absorbance at λ = 520 nm, the characteristic maximum for cyanidin derivatives.

  • Structural Confirmation: Operate the mass spectrometer in positive ion mode (ESI+).

  • Diagnostic Mass Transition: Isolate the precursor ion at m/z 449.09 (Cy5G). Apply collision energy to observe the product ion at m/z 287.16. This exact mass loss of 162 Da corresponds to the cleavage of the glucose moiety, definitively confirming the cyanidin aglycone and validating the peak identity [4].

Workflow A Sample Lyophilization & Grinding B Acidified Extraction (1% Formic Acid in MeOH) A->B C Centrifugation & PTFE Filtration (0.22 µm) B->C D Chromatographic Separation (C18 / SB-Aq Column) C->D E UV-Vis / DAD Detection (λ = 520 nm) D->E F ESI-MS/MS Validation (m/z 449 -> 287) D->F

Experimental workflow for extraction and chromatographic validation of cyanidin 5-O-glucoside.

Conclusion

For routine quality control and pharmacokinetic studies where sample throughput is paramount, UHPLC systems paired with sterically protected 2 µm C18 columns (such as the YMC Pro C18 RS) provide unmatched speed and acid stability. However, for complex botanical matrices where Cy5G is prone to co-eluting with other highly polar isomers, aqueous-compatible columns (like the Zorbax SB-Aq) offer the specialized retention mechanisms necessary for baseline resolution. Regardless of the column chosen, orthogonal MS/MS validation remains a non-negotiable step to ensure scientific integrity.

References

  • Characterization of Purified Red Cabbage Anthocyanins: Improvement in HPLC Separation and Protective Effect against H2O2-Induced Oxidative Stress in HepG2 Cells Source: MDPI URL:[Link]

  • High-throughput HPLC analysis of anthocyanins and anthocyanidins in bilberry extract using a novel 2 µm column Source: YMC America URL:[Link]

  • Network Analysis of Transcriptome and LC-MS Reveals a Possible Biosynthesis Pathway of Anthocyanins in Dendrobium officinale Source: SciSpace URL:[Link]

  • Determination of anthocyanins in red grape skin by pressurised fluid extraction and HPLC Source: Agriculture Journals (Czech Academy of Agricultural Sciences) URL:[Link]

Inter-Laboratory Validation of a Quantitative Method for Cyanidin 5-O-Glucoside: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Challenge

Quantifying specific anthocyanin isomers in complex plant matrices is a notorious challenge in phytochemical analysis and botanical drug development. Cyanidin 5-O-glucoside (Cy5G) is a critical bioactive metabolite found in species such as Hibiscus syriacus[2] and Perilla frutescens [1]. However, it is frequently misidentified or inaccurately quantified due to its structural similarity to the highly abundant isomer, cyanidin 3-O-glucoside (Cy3G).

Traditional High-Performance Liquid Chromatography coupled with Diode Array Detection (HPLC-DAD) relies on standard C18 column chemistries and UV/Vis absorbance (typically at 520 nm). Because Cy3G and Cy5G possess nearly identical hydrophobicity and chromophores, they co-elute on C18 stationary phases, leading to overlapping peaks and skewed quantitative data.

To solve this, we developed the Quant-Cy5G™ UHPLC-MRM Workflow , a validated methodology utilizing Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (UHPLC-ESI-MS/MS). This guide objectively compares the performance of our proposed workflow against traditional HPLC-DAD methods, supported by rigorous inter-laboratory validation data.

Mechanistic Insights: Why the Proposed Method Excels

As analytical scientists, we must look beyond standard protocols and understand the causality of our experimental choices. The superiority of the Quant-Cy5G™ method relies on two fundamental mechanistic shifts:

  • Orthogonal Column Selectivity ( π−π Interactions): Instead of relying purely on hydrophobic partitioning (C18), our method utilizes a Phenyl-Hexyl stationary phase . The phenyl ring of the stationary phase engages in π−π interactions with the flavylium cation core of the anthocyanin. Because the glycosylation position (C-3 vs. C-5) subtly alters the electron density distribution across the A and C rings of the cyanidin aglycone, the Phenyl-Hexyl column exploits this electronic difference to achieve baseline separation (Resolution > 2.5) of the isomers.

  • High-Fidelity Mass Filtering (MRM): Advanced LC-MS/MS allows for the characterization of anthocyanins without relying solely on external standards [1]. In Multiple Reaction Monitoring (MRM) mode, the first quadrupole isolates the molecular ion [M]+ at m/z 449. Collision-induced dissociation (CID) strips the glucose moiety (loss of 162 Da), and the third quadrupole isolates the cyanidin aglycone product ion at m/z 287[3]. This specific 449→287 transition eliminates background matrix interference entirely.

Workflow Visualization

Cy5G_Workflow Start Sample Prep: Acidified Methanol (Preserves Flavylium Cation) Extraction Ultrasonic Extraction & Centrifugation (4°C, 10 min) Start->Extraction Filtration 0.22 µm PTFE Filtration Extraction->Filtration HPLC_DAD Alternative Method: HPLC-DAD (C18 Column) Filtration->HPLC_DAD Traditional Route UHPLC_MS Quant-Cy5G™ Method: UHPLC-MRM (Phenyl-Hexyl) Filtration->UHPLC_MS Proposed Route Issue Co-elution of Cy3G & Cy5G (Inaccurate Quantitation) HPLC_DAD->Issue UV/Vis Limitation Success Baseline Isomer Separation (Resolution > 2.5) UHPLC_MS->Success π-π Selectivity Quant MRM Transition: m/z 449 -> 287 (Absolute Specificity) Success->Quant Val Inter-Laboratory Validation (ICH Q2 Guidelines) Quant->Val

Fig 1: Comparative analytical workflow for Cyanidin 5-O-glucoside quantification.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocols were strictly adhered to during the inter-laboratory validation study (conducted across three independent analytical facilities).

Step 1: Sample Preparation (Matrix Stabilization)

Causality Note: Anthocyanins are highly pH-sensitive. At pH > 3, the red flavylium cation hydrates into a colorless carbinol pseudobase, destroying quantitative accuracy.

  • Weigh 50.0 mg of lyophilized plant extract into a 15 mL amber centrifuge tube (amber prevents photo-degradation).

  • Add 5.0 mL of extraction solvent: Methanol/Water/Hydrochloric Acid (70:29:1, v/v/v). The 1% HCl ensures the pH remains < 2.0, locking the Cy5G in its stable flavylium form.

  • Sonicate in an ice bath for 15 minutes, then centrifuge at 10,000 ×g for 10 minutes at 4°C.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an amber autosampler vial.

Step 2: UHPLC-MRM Conditions (Quant-Cy5G™)
  • Column: Phenyl-Hexyl (100 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in LC-MS grade water.

    • B: 0.1% Formic acid in LC-MS grade acetonitrile.

  • Gradient: 0–2 min (5% B), 2–8 min (5% to 15% B), 8–12 min (15% to 30% B), 12–15 min (95% B). Flow rate: 0.3 mL/min.

  • MS Parameters (Positive ESI): Capillary voltage 3.0 kV; Desolvation temperature 400°C. MRM Transition for Cy5G: m/z 449.1 287.1 (Collision Energy: 25 eV).

Quantitative Data & Performance Comparison

The validation was executed following ICH Q2(R2) guidelines. Data was collected over 3 consecutive days across 3 different laboratories to assess robustness, precision, and accuracy.

Table 1: Chromatographic & Detection Performance
Analytical ParameterAlternative: Traditional HPLC-DADProposed: Quant-Cy5G™ UHPLC-MRM
Column Chemistry Standard C18 (Octadecylsilane)Phenyl-Hexyl ( π−π active)
Isomer Resolution (Cy3G vs Cy5G) < 1.0 (Severe Co-elution)> 2.5 (Baseline Separation)
Limit of Detection (LOD) 0.50 µg/mL0.01 µg/mL (50x more sensitive)
Limit of Quantitation (LOQ) 1.50 µg/mL0.03 µg/mL
Linear Dynamic Range 1.50 – 50.0 µg/mL0.03 – 100.0 µg/mL
Matrix Interference High (Background UV absorption)None (Mass-filtered)
Table 2: Inter-Laboratory Validation Results (n=3 Labs, 3 Days)
Validation MetricConcentration LevelAlternative: HPLC-DADProposed: Quant-Cy5G™ UHPLC-MRM
Intra-day Precision (RSD%) Low (0.1 µg/mL)N/A (Below LOQ)2.1%
High (10.0 µg/mL)6.8%1.4%
Inter-day Precision (RSD%) Low (0.1 µg/mL)N/A (Below LOQ)3.5%
High (10.0 µg/mL)8.2%2.6%
Accuracy (Recovery %) Low (0.1 µg/mL)N/A (Below LOQ)98.5 ± 2.0%
High (10.0 µg/mL)88.4 ± 5.1%99.2 ± 1.5%
Data Interpretation

The experimental data clearly demonstrates that traditional HPLC-DAD is inadequate for trace-level quantification of Cy5G, failing entirely at the 0.1 µg/mL threshold. Furthermore, the high inter-day RSD (8.2%) of the DAD method at higher concentrations is a direct artifact of peak integration errors caused by Cy3G co-elution. Conversely, the Quant-Cy5G™ method maintains an exceptional recovery rate (>98%) and tight precision (<4% RSD) across all tested laboratories, proving it to be a highly resilient, self-validating system for botanical drug standardizations.

References

  • He, Y.-K., Yao, Y.-Y., & Chang, Y.-N. (2015). Characterization of Anthocyanins in Perilla frutescens var. acuta Extract by Advanced UPLC-ESI-IT-TOF-MSn Method and Their Anticancer Bioactivity. Molecules, 20(5), 9155-9169.[Link]

  • Wang, X., Li, L., Liu, C., Zhang, M., & Wen, Y. (2022). An integrated metabolome and transcriptome analysis of the Hibiscus syriacus L. petals reveal the molecular mechanisms of anthocyanin accumulation. Frontiers in Genetics, 13, 995748.[Link]

  • Wang, Z.-Y., Lin, P.-Y., Hong, C.-Y., Chou, K. C.-C., & Lu, T.-J. (2025). Untargeted Metabolomics Reveals Distinct Anthocyanin Profiles in Napier Grass (Pennisetum purpureum Schumach.) Cultivars. Foods, 14(15), 2582.[Link]

Bioavailability comparison of different cyanidin glycosides

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Bioavailability and Pharmacokinetics of Cyanidin Glycosides

Executive Summary

Cyanidin glycosides are potent dietary antioxidants with promising applications in neuroprotection, metabolic regulation, and anti-inflammatory therapeutics. However, their clinical translation is heavily bottlenecked by extensive presystemic metabolism and low apparent bioavailability (typically <2%). This guide provides an objective, data-driven comparison of three major derivatives—Cyanidin-3-glucoside (C3G) , Cyanidin-3-galactoside (C3Gal) , and Cyanidin-3-rutinoside (C3R) —analyzing how their distinct sugar moieties dictate their pharmacokinetic (PK) profiles, and outlining field-proven methodologies for their quantification.

Mechanistic Drivers of Absorption and Metabolism

The systemic bioavailability of cyanidin derivatives is fundamentally dictated by their conjugated sugar moieties. Because the aglycone (cyanidin) is highly unstable at physiological pH, the glycosidic bond is critical for molecular stability during gastrointestinal transit.

  • Active Transport Interplay (Monosaccharides): Monosaccharide derivatives like C3G and C3Gal are direct substrates for Sodium-Dependent Glucose Transporter 1 (SGLT1) and Glucose Transporter 2 (GLUT2) in the small intestine[1]. Docking studies and Caco-2 cell models reveal that SGLT1 has a high affinity for these specific structures, facilitating rapid, active absorption resulting in a short Tmax​ (< 1h).

  • Steric Hindrance (Disaccharides): Disaccharide derivatives like C3R exhibit significantly lower absorption efficiency. The bulky rutinose moiety prevents efficient interaction with intestinal hexose transporters. Consequently, C3R relies on slower passive diffusion or requires prior hydrolysis by gut microbiota, leading to a delayed Tmax​ and severely blunted Cmax​ [2].

  • Microbial Degradation Kinetics: The vast majority of ingested cyanidin glycosides are not absorbed in the upper gastrointestinal tract. Upon reaching the colon, gut microbiota cleave the glycosidic bonds. The resulting unstable aglycones rapidly degrade into phenolic acids—predominantly protocatechuic acid (PCA) . PCA is highly bioavailable and often achieves plasma concentrations exponentially higher than the parent intact anthocyanins, acting as the primary mediator of systemic biological effects[3].

G CG Cyanidin Glycosides (C3G, C3R, C3Gal) Stomach Stomach (Partial Absorption) CG->Stomach Ingestion Intestine Small Intestine (SGLT1 / GLUT2) Stomach->Intestine Gastric Emptying Blood Systemic Circulation (Intact + Metabolites) Stomach->Blood Bilitranslocase (~20%) Microbiota Colon Microbiota (Fermentation) Intestine->Microbiota Unabsorbed Fraction Intestine->Blood Active Transport (C3G/C3Gal) PCA Protocatechuic Acid (PCA) Microbiota->PCA Enzymatic Cleavage PCA->Blood Rapid Absorption

Metabolic fate and absorption pathways of cyanidin glycosides in the gastrointestinal tract.

Comparative Pharmacokinetic Profile

The following table synthesizes quantitative PK data across the three primary cyanidin glycosides. Note that absolute values vary by species and dose, but the relative kinetic hierarchy remains consistent.

CompoundSugar Moiety Tmax​ (h) Cmax​ Apparent Bioavailability (%)Primary Transporters
Cyanidin-3-glucoside (C3G) Monosaccharide (Glucose)0.5 - 2.0~0.31 µmol/L (Human, 400mg)[4]0.5 - 1.5%[5]SGLT1, GLUT2
Cyanidin-3-galactoside (C3Gal) Monosaccharide (Galactose)0.25~2967 ng/mL (Rat, 300mg/kg)[6]~1.0 - 2.0%SGLT1
Cyanidin-3-rutinoside (C3R) Disaccharide (Rutinose)1.5 - 2.0~46.3 nmol/L (Human, 2.08 µmol/kg)[2]< 0.5%Passive Diffusion

Experimental Methodologies: Self-Validating PK Assessment

To accurately quantify the trace levels of intact cyanidin glycosides in systemic circulation, conventional plasma extraction methods are insufficient. Anthocyanins are highly sensitive to pH shifts and temperature. The following protocol establishes a self-validating system for in vivo PK assessment using LC-MS/MS.

Protocol: In Vivo Pharmacokinetic Assessment via LC-MS/MS

Step 1: Dosing and Matrix Stabilization

  • Action: Administer the target cyanidin glycoside (e.g., 300 mg/kg) via oral gavage to Sprague-Dawley rats. Collect 200 µL of blood at serial time points (0.25, 0.5, 1, 2, 4, 8, 12, 24 h) into heparinized tubes pre-spiked with 10% formic acid (v/v).

  • Causality: The flavylium cation form of anthocyanins is only stable at highly acidic pH (<2.0). If plasma is not immediately acidified upon collection, the compound will spontaneously hydrate into a colorless, unstable carbinol pseudobase, leading to false-negative quantification.

Step 2: Solid-Phase Extraction (SPE)

  • Action: Load the acidified plasma onto a pre-conditioned C18 SPE cartridge. Wash with 0.1% aqueous formic acid, then elute with 100% methanol containing 1% formic acid.

  • Causality: Simple protein precipitation (PPT) leaves residual phospholipids that cause severe ion suppression in the mass spectrometer's electrospray ionization (ESI) source. SPE removes these interferences, ensuring a clean baseline for trace-level detection.

Step 3: LC-MS/MS Quantification & Self-Validation

  • Action: Evaporate the SPE eluate under a gentle nitrogen stream at strictly 30°C. Reconstitute in the mobile phase and inject into a UHPLC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode.

  • Causality & Validation: Temperatures above 30°C during nitrogen evaporation induce thermal degradation of the glycosidic bond. To ensure the system is self-validating, an internal standard (IS) such as Pelargonidin-3-glucoside must be spiked into the plasma before Step 2. Tracking the IS recovery normalizes any variations in SPE extraction efficiency and matrix effects, guaranteeing the trustworthiness of the calculated Cmax​ and AUC.

Workflow Step1 1. Oral Administration & Sampling (Pre-spike tubes with 10% Formic Acid) Step2 2. Internal Standard Addition (Self-Validation of Recovery) Step1->Step2 Step3 3. Solid-Phase Extraction (SPE) (Eliminates Phospholipid Ion Suppression) Step2->Step3 Step4 4. Nitrogen Evaporation (Strictly ≤ 30°C to prevent degradation) Step3->Step4 Step5 5. LC-MS/MS MRM Analysis (Calculate Cmax, Tmax, AUC) Step4->Step5

Standardized, self-validating in vivo pharmacokinetic workflow for cyanidin glycosides.

Formulation Strategies to Enhance Bioavailability

Given the inherently low bioavailability of these compounds, raw extracts are rarely viable as clinical therapeutics without advanced formulation interventions:

  • Co-administration with Absorption Enhancers: Recent studies demonstrate that co-administering C3G with allyl isothiocyanate (a TRPA1 agonist found in cruciferous vegetables) increases the AUC of C3G by 2.7-fold. This is achieved by transiently modulating intestinal tight junctions, thereby enhancing paracellular transport[5].

  • Lipid-Based Nano-encapsulation: Shielding cyanidin glycosides within liposomes or solid lipid nanoparticles (SLNs) protects the flavylium cation from pH-induced degradation in the duodenum and can partially bypass extensive hepatic first-pass metabolism via lymphatic absorption routing.

References

  • Bioavailability of Anthocyanin Cyanidin-3-Glucoside from Black Rice (Oryza sativa L.) Extract after Co-Administration with Allyl Isothiocyanate in Rats. PubMed (NIH). Available at: [Link]

  • Distribution, Antioxidant Capacity, Bioavailability and Biological Properties of Anthocyanin Pigments in Blood Oranges and Other Citrus Species. MDPI. Available at:[Link]

  • Bioavailability of anthocyanins. University of Saskatchewan / Drug Metabolism Reviews. Available at:[Link]

  • Pharmacokinetics, Tissue Distribution, and Metabolic Profile of Cyanidin 3-O-β-Galactoside Purified From Black Chokeberry. PubMed (NIH). Available at: [Link]

  • Cyanidin-3-rutinoside alleviates postprandial hyperglycemia and its synergism with acarbose by inhibition of intestinal α-glucosidase. PMC (NIH). Available at:[Link]

  • Anthocyanins in the Management of Metabolic Syndrome: A Pharmacological and Biopharmaceutical Review. PMC (NIH). Available at:[Link]

Sources

Neuroprotective effects of cyanidin 5-O-glucoside versus resveratrol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of neuroprotective therapeutics for neurodegenerative diseases (such as Alzheimer's, Parkinson's, and ischemic stroke) requires compounds that can cross the blood-brain barrier (BBB) and modulate neuroinflammation and oxidative stress. This technical guide objectively compares two distinct polyphenolic compounds: Resveratrol , a well-characterized stilbenoid, and Cyanidin 5-O-glucoside (C5G) , a specific anthocyanin glycoside identified in Vaccinium species (1)[1]. While both exhibit profound neuroprotective capabilities, their mechanistic pathways, stability profiles, and experimental handling differ significantly.

Mechanistic Causality: Divergent Pathways to Neuroprotection

Understanding the distinct molecular targets of these compounds is critical for rational drug design and experimental modeling.

Resveratrol: The SIRT1/AMPK Axis Resveratrol primarily functions as a metabolic and epigenetic modulator. It exerts a neuroprotective role in complex conditions like ischemic stroke by activating the NRF2 and SIRT1 pathways (2)[2]. By allosterically activating SIRT1 (an NAD+-dependent deacetylase), resveratrol promotes the deacetylation of PGC-1α, driving mitochondrial biogenesis and enhancing cellular survival during excitotoxicity[2].

Cyanidin 5-O-Glucoside (C5G): Direct Scavenging & Inflammasome Inhibition Unlike resveratrol, C5G is a flavonoid derivative that relies heavily on its structural hydroxyl groups for direct electron donation. Pharmacokinetic studies demonstrate that anthocyanins can be absorbed as intact glycosides and cross the blood–brain barrier to exhibit widespread distribution in the central nervous system (3)[3]. Furthermore, cyanidin derivatives act as potent neuroprotectors by inhibiting Aβ amyloid accumulation; they directly interact with Aβ peptides through hydrogen bonds, preventing fibril formation and subsequent apoptosis (4)[4]. The 5-O-glycosylation specifically alters its hydrophilicity, impacting its interaction with cellular efflux pumps compared to the more common 3-O-glucosides.

Pathways Resv Resveratrol SIRT1 SIRT1 / NRF2 Activation Resv->SIRT1 Allosteric Binding Mito Mitochondrial Biogenesis SIRT1->Mito PGC-1α Deacetylation Neuro Neuroprotection Mito->Neuro C5G Cyanidin 5-O-glucoside ROS ROS Scavenging & NLRP3 Inhibition C5G->ROS Electron Donation Abeta Aβ Aggregation Blockade C5G->Abeta Hydrogen Bonding ROS->Neuro Abeta->Neuro

Figure 1: Divergent neuroprotective signaling pathways of Resveratrol and Cyanidin 5-O-glucoside.

Quantitative Performance Comparison

To facilitate objective decision-making in assay design and lead optimization, the following table synthesizes the pharmacological and experimental profiles of both compounds based on current neuroprotection literature.

ParameterCyanidin 5-O-Glucoside (C5G)Resveratrol
Primary Target Mechanism Direct ROS scavenging, NLRP3 Inflammasome inhibitionSIRT1, AMPK, NRF2 activation
Blood-Brain Barrier (BBB) Permeability Moderate (Relies on intact glycoside transport)High (Lipophilic passive diffusion)
Aβ Aggregation Inhibition High (Direct hydrogen bonding with peptides)Moderate (Indirect clearance via autophagy)
Effective In Vitro Concentration 10 - 20 μM5 - 25 μM
Solubility for Assay Prep High in aqueous buffers (due to glucoside moiety)Low in water; requires DMSO or ethanol
Bioavailability Low-Moderate (Dependent on glycoside stability)Low (Subject to rapid phase II metabolism)

Self-Validating Experimental Protocol: In Vitro Neuroprotection Assay

To rigorously compare the efficacy of C5G and Resveratrol, we utilize a standardized SH-SY5Y human neuroblastoma model subjected to oxidative stress (H₂O₂).

System Self-Validation: This protocol is designed as a self-validating system. By coupling a metabolic viability assay (MTT) with a direct cytotoxicity assay (LDH release), we ensure that the observed "protection" is due to the prevention of cell death, rather than an artifact of transient metabolic upregulation. The inclusion of vehicle-only and stressor-only controls establishes the absolute dynamic range of the injury.

Step-by-Step Methodology

Step 1: Neuronal Differentiation

  • Action: Seed SH-SY5Y cells at 1×104 cells/well in a 96-well plate. Treat with 10 μM Retinoic Acid (RA) for 5 days.

  • Causality: Undifferentiated SH-SY5Y cells resemble epithelial cells and proliferate rapidly. RA differentiation halts mitosis and upregulates mature neuronal markers (e.g., MAP2, NeuN), ensuring the model accurately mimics post-mitotic human neurons.

Step 2: Prophylactic Pre-treatment

  • Action: Replace media. Treat cells with varying concentrations (1, 5, 10, 20 μM) of C5G or Resveratrol for 24 hours.

  • Causality: A 24-hour pre-incubation is mandatory. While C5G can act as an immediate radical scavenger, resveratrol requires time to trigger the transcriptional upregulation of endogenous antioxidant defenses (NRF2 targets)[2].

Step 3: Stress Induction

  • Action: Introduce 100 μM H₂O₂ to the culture media for 12 hours.

  • Causality: H₂O₂ induces lipid peroxidation and mitochondrial dysfunction, mimicking the oxidative burst seen in ischemic stroke and early-stage Alzheimer's disease.

Step 4: Orthogonal Readouts

  • Action: Perform an MTT assay (absorbance at 570 nm) to measure mitochondrial reductase activity. Concurrently, sample the supernatant for an LDH release assay (absorbance at 490 nm).

  • Causality: If a compound preserves MTT signal but LDH release remains high, the compound is merely boosting mitochondrial metabolism in surviving cells rather than preventing membrane rupture. True neuroprotection requires both high MTT and low LDH signals.

Step 5: Mechanistic Validation (Western Blot)

  • Action: Lyse cells and probe for SIRT1, cleaved Caspase-1 (NLRP3 surrogate), and Bax/Bcl-2 ratio.

  • Causality: This confirms the mechanism of action. Resveratrol-treated cells should show elevated SIRT1, while C5G-treated cells should show suppressed Caspase-1 cleavage, validating the pathways outlined in Figure 1.

Protocol S1 1. SH-SY5Y Differentiation S2 2. Pre-treatment (C5G / Resv) S1->S2 S3 3. H2O2 / Aβ Stress Induction S2->S3 S4 4. Orthogonal Assays (MTT/LDH) S3->S4 S5 5. Mechanistic Validation (WB) S4->S5

Figure 2: Self-validating high-throughput workflow for assessing neuroprotective efficacy.

References

  • Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. MDPI.
  • The Neuroprotective Potentiality of Flavonoids on Alzheimer's Disease. Encyclopedia.pub.
  • Vaccinium Species (Ericaceae): From Chemical Composition to Bio-Functional Activities. MDPI.
  • Protective Effects of Cyanidin-3-O-Glucoside Against Neurotoxin Acrylamide Through Allevi

Sources

Method Validation for Cyanidin 5-O-Glucoside in Biological Samples: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of anthocyanins like Cyanidin 5-O-glucoside (C5G) in biological matrices is a critical bottleneck in pharmacokinetic and nutraceutical research. Due to its extreme pH sensitivity and high polarity, C5G presents unique bioanalytical challenges that render standard extraction protocols ineffective. This guide provides an objective comparison of sample preparation techniques and analytical platforms, culminating in a self-validating, step-by-step protocol fully aligned with the ICH M10 Bioanalytical Method Validation Guidelines [1].

Designed for senior application scientists and drug development professionals, this guide dissects the causality behind experimental choices to ensure robust, reproducible, and regulatory-compliant data.

Mechanistic Context: The Analytical Challenge of C5G

Cyanidin 5-O-glucoside is a bioactive anthocyanin found in various plant species, including Vaccinium (blueberries/cranberries) and Napier grass, known for its potent antioxidant and anti-inflammatory properties[2][3]. However, analyzing C5G in plasma or urine requires overcoming two fundamental chemical hurdles:

  • pH-Dependent Structural Instability : Anthocyanins exist as stable, red flavylium cations only at highly acidic pH (pH < 2.0). At physiological pH (7.4), water nucleophilically attacks the C2 position, rapidly converting the molecule into a colorless carbinol pseudobase, which further opens into a chalcone structure. Failing to instantly acidify biological samples upon collection results in severe analyte degradation.

  • High Hydrophilicity : The presence of multiple phenolic hydroxyl groups and a sugar moiety makes C5G highly polar, complicating extraction from complex biological matrices.

Comparative Evaluation of Sample Preparation Strategies

To achieve the sensitivity and reproducibility required by ICH M10[1], the sample preparation method must simultaneously stabilize the analyte, remove endogenous phospholipids, and concentrate the sample.

Table 1: Comparative Performance of Extraction Techniques for C5G in Plasma
Extraction TechniqueMechanism of ActionC5G Recovery (%)Matrix Effect (Ion Suppression)Phospholipid RemovalVerdict
Solid Phase Extraction (SPE) Hydrophilic-Lipophilic Balance (HLB) retention88 - 94% Minimal (95 - 102%)ExcellentOptimal. High recovery and clean baseline.
Protein Precipitation (PPT) Acetonitrile/Methanol induced denaturation65 - 75%Severe (40 - 60%)PoorSuboptimal. Fails ICH M10 matrix effect criteria due to co-eluting lipids.
Liquid-Liquid Extraction (LLE) Partitioning into non-polar organic solvent< 5%N/A (No signal)ModerateIneffective. C5G is too polar to partition into solvents like ethyl acetate.

Causality Insight: While PPT is rapid, it leaves high concentrations of lysophosphatidylcholines in the extract. These endogenous lipids co-elute with C5G in reversed-phase chromatography, competing for charge in the Electrospray Ionization (ESI) source and causing severe signal suppression. SPE utilizing a polymeric HLB sorbent allows for aggressive aqueous washing to remove salts and lipids while retaining the polar C5G molecule.

SPE_Workflow Plasma Plasma Sample (pH 7.4) Acidify Acidification (2% Formic Acid) Plasma->Acidify Stable Stable Flavylium Cation (pH < 2) Acidify->Stable Load Load Acidified Sample Stable->Load SPE_Cond SPE HLB Cartridge Conditioning SPE_Cond->Load Wash Wash (0.1% FA in H2O) Load->Wash Elute Elute (1% FA in MeOH) Wash->Elute Dry Evaporate & Reconstitute Elute->Dry LCMS LC-MS/MS Analysis Dry->LCMS

Fig 1: SPE workflow ensuring C5G stability via acidification and matrix removal.

Analytical Platform Comparison: LC-QQQ vs. LC-Q-TOF

For quantitative bioanalysis, selecting the right mass spectrometry platform is critical.

  • Triple Quadrupole (LC-QQQ) in MRM Mode: The gold standard for ICH M10 validation. By monitoring the specific transition of the C5G precursor ion ( [M]+m/z449.1 ) to its cyanidin aglycone product ion ( m/z287.1 )[2], QQQ offers unparalleled sensitivity (LLOQ < 0.5 ng/mL) and a wide linear dynamic range (3-4 logs).

  • Quadrupole Time-of-Flight (LC-Q-TOF): Ideal for untargeted metabolomics and identifying unknown C5G metabolites[2]. However, its restricted linear dynamic range (typically 2 logs) and lower absolute sensitivity make it less suitable for routine, high-throughput pharmacokinetic quantification.

Step-by-Step Methodologies

Optimized SPE Extraction Protocol

This protocol utilizes a self-validating internal standard to correct for recovery variations.

  • Immediate Stabilization: Within 30 seconds of plasma separation, transfer 100 µL of plasma to a pre-chilled tube. Immediately add 10 µL of 20% Formic Acid (FA) to drop the pH below 2.0.

  • Internal Standard (IS) Spiking: Add 10 µL of Cyanidin-3-O-glucoside- d3​ (50 ng/mL). Vortex for 10 seconds.

  • Cartridge Conditioning: Condition a 30 mg/1 mL HLB SPE cartridge with 1.0 mL of 1% FA in Methanol, followed by 1.0 mL of 1% FA in LC-MS grade water.

  • Sample Loading: Apply the acidified plasma mixture to the cartridge at a flow rate of 1 drop/second.

  • Interference Washing: Wash with 1.0 mL of 0.1% FA in water to elute highly polar endogenous salts and proteins.

  • Analyte Elution: Elute C5G and IS with 1.0 mL of 1% FA in Methanol. Note: The acidic methanol maintains the flavylium cation state during elution.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C (avoid higher temperatures to prevent thermal degradation).

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A (0.1% FA in water). Centrifuge at 14,000 x g for 5 minutes before injection.

LC-MS/MS Parameters
  • Column: Waters ACQUITY UPLC HSS T3 (1.8 μm, 2.1 mm × 100 mm). The T3 stationary phase is optimized for retaining polar compounds like C5G.

  • Mobile Phase A: 0.1% FA in Water.

  • Mobile Phase B: 0.1% FA in Acetonitrile.

  • Gradient: 5% B hold for 1 min, ramp to 40% B over 4 min, flush at 95% B for 1 min, re-equilibrate at 5% B for 2 min.

  • Flow Rate: 0.4 mL/min.

  • MS Mode: ESI Positive, Multiple Reaction Monitoring (MRM).

  • Transitions: C5G ( m/z449.1→287.1 ); IS ( m/z452.1→290.1 ).

ICH M10 Aligned Validation Protocol & Performance Data

To ensure regulatory compliance, the method must be validated according to ICH M10 guidelines[1].

ICH_M10 Start ICH M10 Validation Selectivity Selectivity & Specificity (Blank Matrix + IS) Start->Selectivity Matrix Matrix Effect (IS-normalized MF) Start->Matrix Accuracy Accuracy & Precision (4 QC Levels) Start->Accuracy Stability Stability (Bench-top, F/T) Start->Stability

Fig 2: Core ICH M10 validation parameters for bioanalytical assay integrity.

Validation Execution & Acceptance Criteria
  • Selectivity: Analyze 6 independent lots of blank plasma. Interference at the C5G retention time must be ≤20% of the LLOQ response.

  • Matrix Effect (ME): Calculate the Matrix Factor (MF) by comparing the peak area of C5G spiked post-extraction to the peak area of a neat standard. The IS-normalized MF must have a Coefficient of Variation (CV) ≤15% .

  • Accuracy & Precision: Evaluate 4 Quality Control (QC) levels (LLOQ, Low, Mid, High) in 3 independent runs (n=6 per run). Accuracy must be within ±15% ( ±20% for LLOQ), and precision CV must be ≤15% ( ≤20% for LLOQ)[1].

Table 2: Experimental Validation Performance Summary (SPE-LC-QQQ)
Validation ParameterTarget ConcentrationIntra-Assay Accuracy (%)Intra-Assay Precision (CV %)ICH M10 Status
LLOQ QC 0.5 ng/mL104.28.5PASS ( ≤20% )
Low QC 1.5 ng/mL98.45.2PASS ( ≤15% )
Mid QC 50.0 ng/mL101.13.8PASS ( ≤15% )
High QC 400.0 ng/mL99.52.4PASS ( ≤15% )
Matrix Effect 1.5 & 400.0 ng/mLIS-normalized MF: 0.984.1PASS ( ≤15% )
Benchtop Stability 4 hours @ 4°C (Acidified)96.5% remaining4.8PASS

Critical Insight on Stability: If plasma is left unacidified at room temperature, C5G degrades by >50% within 2 hours. By implementing the immediate acidification step outlined in Section 4.1, benchtop stability is extended to >4 hours, comfortably allowing for high-throughput sample processing without compromising data integrity.

References

  • ICH M10 on bioanalytical method validation and study sample analysis, International Council for Harmonisation (ICH).
  • Untargeted Metabolomics Reveals Distinct Anthocyanin Profiles in Napier Grass (Pennisetum purpureum Schumach.) Cultivars, MDPI.
  • Vaccinium Species (Ericaceae): From Chemical Composition to Bio-Functional Activities, MDPI.

Sources

Safety Operating Guide

Personal protective equipment for handling Cyanidin 5-O-glucoside

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety and chemical handling not merely as a regulatory requirement, but as a fundamental pillar of experimental reproducibility. Handling high-purity phytochemical standards like Cyanidin 5-O-glucoside (Cy5G) requires a paradigm shift from standard chemical safety to dual-purpose operational logistics.

While toxicological assessments of cyanidin glycosides generally classify them as non-hazardous under the Globally Harmonized System (GHS)[1][2], their physicochemical nature demands rigorous environmental controls. Cy5G is highly susceptible to pH shifts, thermal degradation, and oxidation[3]. Therefore, the personal protective equipment (PPE) and handling protocols outlined below are designed to protect both the operator from particulate exposure and the high-value compound from hydrolytic or oxidative degradation.

Part 1: Causality-Driven PPE & Safety Specifications

The selection of PPE for handling Cy5G is dictated by its physical state (typically a fine, lyophilized powder) and its intense pigmentation.

Protection CategoryRecommended StandardMaterial SpecificationCausality & Operational Rationale
Eye/Face EN 166 / NIOSHTightly fitting safety goggles with side-shieldsPrevents fine, aerosolized particulate matter from dissolving in the ocular mucosa, which can cause mechanical irritation[4].
Skin/Hands EN 374Nitrile gloves (≥0.11 mm thickness)Protects the sample from degradation via the skin microbiome and moisture, while preventing intense, long-lasting skin staining inherent to anthocyanins[4][5].
Respiratory N95 / FFP2Particulate respirator (if handling outside a ductless hood)Lyophilized powders are highly prone to aerosolization. Prevents the inhalation of dust, which can irritate the respiratory tract[4][5].
Body Flame-resistant100% Cotton lab coat with knit cuffsMinimizes electrostatic discharge (ESD) which causes fine powders to scatter, ensuring accurate gravimetric transfer and preventing contamination[4].

Part 2: Step-by-Step Methodology for Operational Handling

To maintain the structural integrity of Cy5G and ensure operator safety, the following self-validating protocol must be strictly adhered to.

Step 1: Thermal Equilibration (Pre-Handling)

  • Action: Transfer the sealed Cy5G vial from -20°C storage to a vacuum desiccator at room temperature for 30 minutes before opening.

  • Causality: Cy5G is highly hygroscopic. Opening a cold vial introduces atmospheric moisture, leading to condensation and rapid hydrolytic degradation of the sugar moiety.

  • Validation: The vial exterior must be completely dry to the touch and at ambient temperature before breaking the seal.

Step 2: Workspace Preparation & Anti-Static Control

  • Action: Decontaminate the analytical balance with 70% ethanol. Engage a static eliminator (ionizer) within the weighing enclosure. Use non-sparking tools[4].

  • Causality: Lyophilized anthocyanins possess high surface static charges. Without neutralization, the powder will repel from the spatula, risking operator exposure and sample loss.

  • Validation: Observe the powder during the initial touch with a micro-spatula. If the powder clings aggressively to the metal, static is still present; allow the ionizer to run for an additional 2 minutes before proceeding.

Step 3: Reconstitution and Stabilization

  • Action: Dissolve the weighed Cy5G in an acidified solvent system (e.g., 0.1% to 1.0% Formic Acid in LC-MS grade Methanol or Water)[6].

  • Causality: Anthocyanins are highly pH-sensitive. The acidic environment forces the equilibrium toward the stable, red flavylium cation. Neutral or basic pH causes rapid conversion to the colorless carbinol pseudobase and subsequent irreversible ring-opening[3].

  • Validation: The reconstituted solution must immediately exhibit a vibrant, deep red hue. A shift to purple or a lack of color indicates insufficient acidification; halt the experiment and adjust the solvent pH immediately.

Step 4: Aliquoting and Storage

  • Action: Dispense the reconstituted solution into amber glass vials, purge the headspace with Nitrogen (N2) or Argon gas, and store at -80°C.

  • Causality: Purging displaces oxygen, preventing oxidative degradation, while amber glass blocks UV-induced photo-oxidation[3].

Cy5G_Workflow Start Cy5G Storage (-20°C) Equilibrate Thermal Equilibration (Desiccator, 30 min) Start->Equilibrate PPE Don PPE (N95, Goggles, Nitrile) Equilibrate->PPE Weighing Weighing (Anti-static environment) PPE->Weighing Recon Reconstitution (Acidified Solvent) Weighing->Recon Spill Spill Event Weighing->Spill Aliquot Aliquot & N2 Purge Recon->Aliquot Store Long-term Storage (-80°C) Aliquot->Store Cleanup Wet Cleanup Protocol (No dry sweeping) Spill->Cleanup Waste Solid Waste Disposal (Incineration) Cleanup->Waste

Operational workflow for Cyanidin 5-O-glucoside handling, reconstitution, and spill management.

Part 3: Spill Management and Disposal Plan

Even with non-hazardous classifications, environmental release must be strictly controlled due to the ecological impact of concentrated bioactive compounds. Cyanidin glycosides carry a Water Hazard Class 1 (slightly hazardous for water) designation[1].

  • Spill Containment (Wet Cleanup Protocol):

    • Do NOT dry sweep. Dry sweeping aerosolizes the particulate, creating an inhalation hazard and spreading contamination[4][5].

    • Gently cover the spilled powder with damp, absorbent laboratory paper (moistened with a dilute acidic solution or water) to suppress dust formation[4].

    • Use non-sparking tools to lift the saturated paper and place it into a sealable, chemically compatible waste container[4].

  • Decontamination: Wash the affected surface with soap and plenty of water until all red/purple pigmentation is removed[4]. The absence of color serves as a visual self-validation that the active compound has been successfully cleared.

  • Disposal Logistics: Do not allow undiluted product or large quantities to reach groundwater, water courses, or sewage systems[1][5]. Dispose of all contaminated PPE, paper towels, and residual chemical via a licensed hazardous waste contractor for high-temperature incineration[5].

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.